molecular formula C5H4N2O2 B030524 2-Pyrimidinecarboxylic acid CAS No. 31519-62-7

2-Pyrimidinecarboxylic acid

货号: B030524
CAS 编号: 31519-62-7
分子量: 124.10 g/mol
InChI 键: ZFCHNZDUMIOWFV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pyrimidine-2-carboxylic acid is a high-purity, heterocyclic carboxylic acid that serves as a fundamental synthon in advanced chemical research and development. Its core value lies in its role as a versatile building block for the synthesis of more complex molecular architectures, particularly in medicinal chemistry. The pyrimidine ring is a privileged scaffold in drug discovery, forming the core structure of numerous pharmaceuticals, including antivirals, anticancer agents, and kinase inhibitors. As the 2-carboxylic acid derivative, this compound provides a precise handle for derivatization via amide coupling, esterification, or reduction, enabling researchers to efficiently create libraries of novel compounds for biological screening. Its mechanism of action in research settings is typically as a precursor; it is incorporated into target molecules to modulate their electronic properties, hydrogen bonding capacity, and overall physiochemistry, thereby influencing target binding affinity and pharmacokinetic profiles. Beyond pharmaceuticals, it finds application in the development of agrochemicals, ligands for metal-organic frameworks (MOFs), and as a substrate in enzymatic and metabolic studies. This product is offered with comprehensive analytical data (including NMR and HPLC) to guarantee identity and purity, ensuring reproducible results in your sensitive research applications. For Research Use Only. Not intended for diagnostic or therapeutic use.

属性

IUPAC Name

pyrimidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O2/c8-5(9)4-6-2-1-3-7-4/h1-3H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFCHNZDUMIOWFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00901503
Record name NoName_629
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00901503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31519-62-7
Record name 2-Carboxypyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Pyrimidinecarboxylic Acid from Pyrimidine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-pyrimidinecarboxylic acid from pyrimidine-2-carbonitrile, a critical transformation in the preparation of various pharmaceutical intermediates. This document details the prevalent methodologies, offering in-depth experimental protocols, comparative quantitative data, and visual representations of the chemical processes.

Introduction

This compound is a key building block in medicinal chemistry, serving as a precursor for a wide range of biologically active compounds. The efficient synthesis of this molecule is of paramount importance for drug discovery and development. One of the most common and direct routes to this compound is the hydrolysis of pyrimidine-2-carbonitrile. This guide will explore the two primary methods for this conversion: alkaline and acid-catalyzed hydrolysis.

Core Synthesis Methodologies

The conversion of a nitrile to a carboxylic acid is a fundamental transformation in organic chemistry. In the context of pyrimidine-2-carbonitrile, this hydrolysis can be effectively achieved under both basic and acidic conditions. The choice of method can influence reaction times, yields, and the impurity profile of the final product.

Alkaline Hydrolysis

Alkaline hydrolysis is a widely employed method for the conversion of nitriles to carboxylic acids. The reaction typically involves heating the nitrile in the presence of a strong base, such as potassium hydroxide (B78521) or sodium hydroxide. The reaction proceeds through the formation of a carboxylate salt, which is subsequently protonated in an acidic workup to yield the desired carboxylic acid.

Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis offers an alternative route to this compound. This method typically involves refluxing the nitrile in an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid. The reaction proceeds via protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom, facilitating nucleophilic attack by water.

Data Presentation: A Comparative Analysis

The following table summarizes the quantitative data for the synthesis of this compound from pyrimidine-2-carbonitrile via alkaline and acid hydrolysis.

MethodReagentsTemperature (°C)Reaction Time (hours)Reported Yield (%)
Alkaline HydrolysisPyrimidine-2-carbonitrile, Potassium HydroxideReflux3High (not specified)[1]
Alkaline Hydrolysis (analogous pyridine (B92270) system)2-Cyanopyridine, Sodium HydroxideReflux489.6[2]
Acid HydrolysisPyrimidine-2-carbonitrile, Hydrochloric AcidRefluxVariableNot specified

Experimental Protocols

Method 1: Alkaline Hydrolysis

This protocol is adapted from a procedure for the synthesis of this compound.[1]

Materials:

  • Pyrimidine-2-carbonitrile

  • Potassium Hydroxide (KOH)

  • Deionized Water

  • Hydrochloric Acid (HCl) for workup

  • Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

  • Stirring and heating apparatus

  • Filtration apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve pyrimidine-2-carbonitrile (1.0 eq) in deionized water.

  • To the stirring solution, add potassium hydroxide (2.0 eq).

  • Heat the reaction mixture to reflux and maintain for 3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

  • Slowly acidify the reaction mixture with hydrochloric acid until the pH is acidic, leading to the precipitation of this compound.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with cold deionized water to remove any inorganic impurities.

  • Dry the purified this compound under vacuum.

Method 2: Acid-Catalyzed Hydrolysis (General Procedure)

While a specific detailed protocol for the acid hydrolysis of pyrimidine-2-carbonitrile was not found in the immediate search, a general procedure for the acid-catalyzed hydrolysis of nitriles can be adapted.

Materials:

  • Pyrimidine-2-carbonitrile

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Deionized Water

  • Sodium Bicarbonate (NaHCO₃) or other suitable base for neutralization

  • Standard laboratory glassware

  • Stirring and heating apparatus

  • Filtration apparatus

Procedure:

  • In a round-bottom flask fitted with a reflux condenser, add pyrimidine-2-carbonitrile (1.0 eq).

  • Add a solution of aqueous hydrochloric acid (e.g., 6 M) or sulfuric acid (e.g., 3 M).

  • Heat the mixture to reflux and maintain for several hours. The reaction progress should be monitored by a suitable analytical technique (e.g., TLC, GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the mixture with a saturated solution of sodium bicarbonate or another suitable base until the pH is neutral. The product may precipitate upon neutralization.

  • If a precipitate forms, collect it by vacuum filtration.

  • If the product remains in solution, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Further purification can be achieved by recrystallization.

Purification: Recrystallization of this compound

Recrystallization is a common and effective method for purifying solid organic compounds.

Procedure:

  • Dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., water or an ethanol/water mixture).

  • If the solution is colored, a small amount of activated charcoal can be added, and the mixture heated briefly before hot filtration to remove the charcoal.

  • Allow the hot, saturated solution to cool slowly to room temperature.

  • Further cooling in an ice bath may be necessary to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum to remove any residual solvent.

Visualizing the Process

Signaling Pathway of Hydrolysis

The following diagram illustrates the general mechanism for the hydrolysis of a nitrile to a carboxylic acid, which is applicable to pyrimidine-2-carbonitrile under both acidic and basic conditions.

Hydrolysis_Pathway Start Pyrimidine-2-carbonitrile Intermediate_Acid Protonated Nitrile (Acidic) Start->Intermediate_Acid H+ Intermediate_Base Hydroxide Adduct (Basic) Start->Intermediate_Base OH- Amide Pyrimidine-2-carboxamide Intermediate_Acid->Amide H2O Intermediate_Base->Amide H2O Carboxylate Pyrimidine-2-carboxylate Amide->Carboxylate OH-, H2O End This compound Amide->End H+, H2O Carboxylate->End H+

Caption: General reaction pathway for the hydrolysis of pyrimidine-2-carbonitrile.

Experimental Workflow

The following diagram outlines the key steps in a typical laboratory synthesis of this compound from pyrimidine-2-carbonitrile.

Experimental_Workflow Start Start: Pyrimidine-2-carbonitrile Reaction Hydrolysis Reaction (Acidic or Basic) Start->Reaction Workup Workup: Neutralization / Acidification Reaction->Workup Isolation Isolation: Filtration / Extraction Workup->Isolation Purification Purification: Recrystallization Isolation->Purification End Final Product: This compound Purification->End

Caption: A typical experimental workflow for the synthesis and purification.

References

An In-depth Technical Guide on the Physicochemical Properties of 2-Carboxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: 2-Carboxypyrimidine, also known as pyrimidine-2-carboxylic acid, is a heterocyclic organic compound that serves as a versatile synthetic intermediate in the pharmaceutical and agrochemical industries.[1][2] Its structure, featuring a pyrimidine (B1678525) ring substituted with a carboxylic acid group, makes it a valuable building block for the synthesis of more complex, biologically active molecules, including potential antiviral and anticancer agents.[2][3][4] Understanding its core physicochemical properties is crucial for its effective application in research and development, influencing factors such as reaction kinetics, solubility, and bioavailability in drug design. This guide provides a comprehensive overview of the key physicochemical data of 2-carboxypyrimidine, details common synthesis routes, and outlines experimental protocols for determining its most important properties.

Core Physicochemical Properties

The fundamental properties of 2-carboxypyrimidine are summarized below. These values are essential for predicting its behavior in various chemical and biological systems.

Table 1: Physicochemical Data for 2-Carboxypyrimidine

PropertyValueSource(s)
IUPAC Name Pyrimidine-2-carboxylic acid[5]
Synonyms 2-Carboxypyrimidine, 2-Pyrimidinecarboxylic acid[1][5]
CAS Number 31519-62-7[1][6]
Molecular Formula C₅H₄N₂O₂[1][6]
Molecular Weight 124.10 g/mol [1][6]
Appearance White to off-white solid; powder to crystal[1]
Melting Point 182 - 185 °C[1][6][7]
Boiling Point 362.6 ± 25.0 °C (Predicted)[1][6][8]
Density 1.403 ± 0.06 g/cm³ (Predicted)[1][8]
Solubility Soluble in ethanol, DMSO, DMF, and PBS[1][6][9]
pKa 3.08 ± 0.10 (Predicted)[1][8]
logP (octanol/water) 0.087[6][10]
λmax 246 nm (in H₂O at pH 7)[1][6]
SMILES OC(=O)c1ncccn1[5]
InChI Key ZFCHNZDUMIOWFV-UHFFFAOYSA-N[1][5]

Chemical Synthesis

2-Carboxypyrimidine is typically synthesized as a synthetic intermediate for pharmaceutical development.[1] A common and direct laboratory-scale synthesis involves the hydrolysis of 2-cyanopyrimidine (B83486) under basic conditions.

The reaction proceeds by dissolving 2-cyanopyrimidine in water with a base, such as potassium hydroxide (B78521) (KOH), and heating the mixture to reflux for several hours.[1][8] After the reaction is complete, the mixture is cooled and neutralized with an acid like hydrochloric acid (HCl). The crude product can then be isolated by evaporation and purified via extraction with an organic solvent such as ethyl acetate.[1][8]

G Synthesis of 2-Carboxypyrimidine cluster_reactants Reactants cluster_conditions Conditions cluster_product Product r1 2-Cyanopyrimidine p1 2-Carboxypyrimidine r1->p1 Hydrolysis r2 KOH (aq) r2->p1 c1 Reflux (Heat) c1->r1 c2 Neutralization (HCl) c2->p1 G Workflow for pKa Determination by UV-Vis Spectrophotometry prep Prepare Stock Solution (Compound in DMSO) mix Mix Stock with Buffers (e.g., in 96-well plate) prep->mix buffers Prepare Buffer Series (Range of known pH values) buffers->mix measure Measure UV-Vis Absorbance Spectra for each pH sample mix->measure plot Plot Absorbance vs. pH (at a specific wavelength) measure->plot analyze Fit Sigmoidal Curve to data points plot->analyze result Determine pKa (pH at inflection point of curve) analyze->result G Workflow for logP Determination by Shake-Flask Method saturate Saturate Solvents (Water with Octanol, Octanol with Water) dissolve Dissolve Compound in one phase (e.g., aqueous buffer) saturate->dissolve mix Combine Phases & Shake (Allow to reach partition equilibrium) saturate->mix dissolve->mix separate Separate Phases (Centrifuge to break emulsions) mix->separate quantify Quantify Compound Concentration in both Aqueous and Octanol phases (e.g., via HPLC or UV-Vis) separate->quantify calculate Calculate logP log₁₀([Conc]ₒ꜀ₜₐₙₒₗ / [Conc]ₐᵩᵤₑₒᵤₛ) quantify->calculate

References

Unveiling the Solid State Architecture of 2-Pyrimidinecarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 2-pyrimidinecarboxylic acid, a molecule of significant interest in pharmaceutical and materials science. By understanding its solid-state architecture, researchers can gain insights into its physicochemical properties, crucial for drug design, polymorphism screening, and formulation development. This document summarizes key crystallographic data, details experimental protocols for its structural determination, and visualizes the intricate network of intermolecular interactions that govern its crystalline form.

Crystallographic Data Summary

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The key crystallographic parameters are summarized in the tables below. These data provide a quantitative description of the unit cell, symmetry, and atomic arrangement within the crystal lattice.

Table 1: Crystal Data and Structure Refinement for this compound

ParameterValue
Empirical FormulaC₅H₄N₂O₂
Formula Weight124.10
Temperature293(2) K
Wavelength1.54178 Å
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensions
a7.989(2) Å
b6.303(2) Å
c11.234(3) Å
α90°
β108.98(3)°
γ90°
Volume534.9(3) ų
Z4
Calculated Density1.542 Mg/m³

Table 2: Selected Bond Lengths (Å)

BondLength
O1 - C51.315(3)
O2 - C51.216(3)
N1 - C21.336(3)
N1 - C61.338(3)
N3 - C21.329(3)
N3 - C41.335(3)
C2 - C51.503(3)
C4 - C61.378(4)

Table 3: Selected Bond Angles (°)

AtomsAngle
O2 - C5 - O1124.0(2)
O2 - C5 - C2122.1(2)
O1 - C5 - C2113.9(2)
N3 - C2 - N1125.9(2)
N3 - C2 - C5116.6(2)
N1 - C2 - C5117.5(2)
C2 - N1 - C6116.0(2)
C2 - N3 - C4116.1(2)

Experimental Protocols

The determination of the crystal structure of this compound involves a multi-step process, from the synthesis of the material to the final analysis of the diffraction data.

Synthesis and Crystallization

A common method for the synthesis of this compound involves the hydrolysis of 2-cyanopyrimidine.

Synthesis of this compound:

  • 2-cyanopyrimidine is dissolved in an aqueous solution of a strong base, such as sodium hydroxide.

  • The mixture is heated under reflux for several hours to facilitate the hydrolysis of the nitrile group to a carboxylate.

  • After cooling, the solution is acidified with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 2-3.

  • The resulting precipitate of this compound is collected by filtration, washed with cold water, and dried.

Single Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation from a suitable solvent.

  • The synthesized this compound is dissolved in a minimal amount of a hot solvent, such as ethanol (B145695) or an ethanol/water mixture.

  • The solution is filtered to remove any insoluble impurities.

  • The clear filtrate is allowed to cool slowly to room temperature.

  • The container is then loosely covered to allow for slow evaporation of the solvent over a period of several days to weeks.

  • Colorless, well-formed crystals are harvested for analysis.

X-ray Data Collection and Structure Solution
  • A suitable single crystal is mounted on a goniometer head of a diffractometer.

  • The crystal is cooled to a stable temperature (e.g., 293 K) to minimize thermal vibrations.

  • X-ray diffraction data are collected using monochromatic radiation (e.g., Cu Kα, λ = 1.54178 Å).

  • The collected diffraction intensities are processed, and corrections for Lorentz and polarization effects are applied.

  • The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².

  • All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Visualizations

The following diagrams illustrate the experimental workflow and the key intermolecular interactions that define the crystal structure of this compound.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_analysis X-ray Diffraction Analysis start 2-Cyanopyrimidine hydrolysis Alkaline Hydrolysis start->hydrolysis acidification Acidification hydrolysis->acidification precipitation Precipitation & Filtration acidification->precipitation crude_product Crude this compound precipitation->crude_product recrystallization Recrystallization (Slow Evaporation) crude_product->recrystallization single_crystal Single Crystal recrystallization->single_crystal data_collection Data Collection single_crystal->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement final_structure Final Crystal Structure refinement->final_structure data_presentation Crystallographic Data Tables final_structure->data_presentation Data Extraction & Analysis

Experimental Workflow for Crystal Structure Analysis

The crystal packing of this compound is dominated by a robust hydrogen-bonding network. The carboxylic acid group and the nitrogen atoms of the pyrimidine (B1678525) ring act as hydrogen bond donors and acceptors, respectively, leading to the formation of a well-defined supramolecular assembly.

hydrogen_bonding cluster_dimer Hydrogen-Bonded Dimer cluster_chain Supramolecular Chain Formation mol1 Molecule A mol2 Molecule B mol1->mol2 O-H···N dimer1 Dimer 1 mol2->mol1 O-H···N dimer2 Dimer 2 dimer1->dimer2 π-π stacking dimer3 ... dimer2->dimer3

Theoretical Investigations of 2-Pyrimidinecarboxylic Acid: A Computational Chemistry Perspective

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Pyrimidinecarboxylic acid, a heterocyclic organic compound, serves as a crucial building block in medicinal chemistry and materials science. Its derivatives are integral to the structure of many biologically active molecules, including nucleic acids and various pharmaceuticals.[1] Theoretical studies, particularly those employing quantum chemical calculations, provide profound insights into the molecular structure, electronic properties, and reactivity of this compound. This guide offers a comprehensive overview of the theoretical investigations into this molecule, presenting key quantitative data, detailing computational methodologies, and visualizing the typical workflow of such studies. The information herein is intended to support further research and development efforts in fields utilizing this versatile chemical scaffold.

Theoretical Framework and Computational Methodologies

The theoretical examination of this compound predominantly relies on Density Functional Theory (DFT), a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[2][3][4] DFT calculations, particularly with hybrid functionals like B3LYP and B3PW91, have been shown to provide a good balance between accuracy and computational cost for molecules of this nature.[2][3][4][5]

Experimental Protocols: A Closer Look at Computational Details

The accuracy of theoretical predictions is highly dependent on the chosen computational protocol. Key aspects of these methodologies are detailed below.

Methodology for Geometry Optimization and Vibrational Analysis:

A common approach for determining the most stable molecular structure (geometry optimization) and predicting vibrational spectra involves the following steps:

  • Initial Structure: A plausible 3D structure of this compound is generated.

  • Computational Level: DFT calculations are performed using a specific functional, such as B3LYP, which has been demonstrated to yield accurate results for similar heterocyclic compounds.[3][4][5]

  • Basis Set Selection: A basis set, which is a set of mathematical functions used to represent the electronic wave function, is chosen. The Pople-style basis sets, such as 6-31+G(d,p) or 6-311++G(d,p), are frequently employed as they provide a good description of electron distribution, including polarization and diffuse functions, which are important for molecules with heteroatoms and potential hydrogen bonding.[3][4][5]

  • Optimization: The geometry of the molecule is optimized to find the minimum energy conformation on the potential energy surface.

  • Frequency Calculation: Following optimization, vibrational frequencies are calculated to confirm that the optimized structure corresponds to a true minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.[3][4]

Methodology for Electronic Property Calculation:

To understand the electronic behavior of this compound, the following properties are often calculated:

  • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.[1][6][7]

  • Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to study the intramolecular charge transfer, donor-acceptor interactions, and the stabilization energy associated with these interactions.[2]

  • Molecular Electrostatic Potential (MEP): The MEP surface is mapped to visualize the charge distribution and identify sites susceptible to electrophilic and nucleophilic attack.[2]

Quantitative Data from Theoretical Studies

The following tables summarize key quantitative data obtained from theoretical studies on this compound and related molecules. It is important to note that the values can vary depending on the computational method and basis set used.

Table 1: Calculated Electronic Properties of Pyrimidine Derivatives

PropertyValueComputational MethodReference
HOMO Energy-7.092 eVDFT/B3LYP/6-31G(d,p)[7]
LUMO Energy-1.630 eVDFT/B3LYP/6-31G(d,p)[7]
HOMO-LUMO Energy Gap5.462 eVDFT/B3LYP/6-31G(d,p)[7]
HOMO-LUMO Energy Gap0.63 eVB3LYP/LanL2MB[6]

Note: The first three entries refer to pyridine-2-carboxylic acid, a closely related structure. The significant difference in the HOMO-LUMO gap in the last entry, which is for a derivative of this compound, highlights the impact of the computational method and the specific molecular structure.

Table 2: Thermodynamic Properties of a Pyrimidine Derivative at Different Temperatures

Temperature (K)Enthalpy (kcal/mol)Heat Capacity (cal/mol·K)Entropy (cal/mol·K)
300162Data not availableData not available
900219Data not availableData not available

Note: This data is for 2-(tetrahydro-2H-pyran-4-ylmethoxy)-4-pyrimidinecarboxylic acid and shows a near-linear increase in enthalpy with temperature.[6]

Visualizing the Computational Workflow

The following diagram illustrates a typical workflow for the theoretical investigation of a molecule like this compound.

Theoretical_Study_Workflow cluster_input Input Preparation cluster_calculation Quantum Chemical Calculations cluster_analysis Data Analysis and Interpretation cluster_output Output mol_structure Define Molecular Structure comp_method Select Computational Method & Basis Set mol_structure->comp_method geom_opt Geometry Optimization comp_method->geom_opt freq_calc Vibrational Frequency Calculation geom_opt->freq_calc elec_prop Electronic Property Calculation (HOMO, LUMO, NBO) geom_opt->elec_prop struct_analysis Structural Parameter Analysis geom_opt->struct_analysis spec_analysis Vibrational Spectra Analysis freq_calc->spec_analysis react_analysis Reactivity and Property Prediction elec_prop->react_analysis results Tabulated Data & Visualizations struct_analysis->results spec_analysis->results react_analysis->results

A typical workflow for computational studies of this compound.

Conclusion

Theoretical studies provide a powerful and indispensable tool for understanding the fundamental properties of this compound. Through methods like DFT, researchers can accurately predict its geometry, vibrational spectra, and electronic characteristics. The quantitative data derived from these computational investigations are crucial for rational drug design, the development of novel materials, and for guiding further experimental work. The continued application and refinement of these theoretical approaches will undoubtedly accelerate discoveries and innovations in the various scientific disciplines that utilize this important heterocyclic compound.

References

Spectroscopic Characterization of 2-Pyrimidinecarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-pyrimidinecarboxylic acid, a key heterocyclic compound with applications in medicinal chemistry and materials science. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. Due to the limited availability of publicly accessible, experimentally verified NMR and Mass Spectrometry data for this compound, the presented NMR and MS data are predicted based on established spectroscopic principles and data from analogous compounds. The IR data is based on available experimental spectra.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~9.1Doublet~4.8H4, H6
~7.6Triplet~4.8H5
>10Broad Singlet-COOH

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppmAssignment
~165C=O
~158C2
~157C4, C6
~122C5

Table 3: IR Spectroscopic Data

Frequency (cm⁻¹)IntensityAssignment
3100-2500BroadO-H stretch (Carboxylic Acid)
~1710StrongC=O stretch (Carboxylic Acid)
~1570MediumC=N stretch (Pyrimidine Ring)
~1450MediumC=C stretch (Pyrimidine Ring)
~1320MediumC-O stretch
~990MediumO-H bend

Table 4: Mass Spectrometry Data (Predicted)

m/zRelative Intensity (%)Assignment
124High[M]⁺ (Molecular Ion)
107Medium[M-OH]⁺
96High[M-CO]⁺
79High[M-COOH]⁺

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

  • ¹H NMR Spectroscopy:

    • The ¹H NMR spectrum is recorded on a 400 MHz (or higher) spectrometer.

    • The experiment is run at room temperature.

    • The spectral width is set to encompass all expected proton resonances (typically 0-12 ppm).

    • A sufficient number of scans are acquired to achieve a good signal-to-noise ratio.

    • Chemical shifts are referenced to the residual solvent peak.

  • ¹³C NMR Spectroscopy:

    • The ¹³C NMR spectrum is recorded on the same spectrometer, operating at an appropriate frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).

    • Proton decoupling is used to simplify the spectrum.

    • The spectral width is set to cover all expected carbon resonances (typically 0-200 ppm).

    • A larger number of scans is typically required compared to ¹H NMR to obtain a good signal-to-noise ratio.

    • Chemical shifts are referenced to the solvent peak.

Infrared (IR) Spectroscopy
  • Attenuated Total Reflectance (ATR)-FTIR:

    • A small amount of the solid this compound sample is placed directly onto the ATR crystal.

    • Pressure is applied to ensure good contact between the sample and the crystal.

    • The IR spectrum is recorded in the range of 4000-400 cm⁻¹.

    • The background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum.

  • KBr Pellet Method:

    • Approximately 1-2 mg of this compound is finely ground with ~100 mg of dry potassium bromide (KBr).

    • The mixture is pressed into a thin, transparent pellet using a hydraulic press.

    • The KBr pellet is placed in the sample holder of the FTIR spectrometer.

    • The IR spectrum is recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Electron Ionization (EI) Mass Spectrometry:

    • A small amount of the this compound sample is introduced into the mass spectrometer, typically via a direct insertion probe.

    • The sample is vaporized by heating.

    • The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

    • The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).

    • A mass spectrum is generated, showing the relative abundance of each ion.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Analysis IR IR Spectroscopy Sample->IR Analysis MS Mass Spectrometry Sample->MS Analysis NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Absorption Frequencies IR->IR_Data MS_Data Mass-to-Charge Ratios, Fragmentation Pattern MS->MS_Data Structure Molecular Structure Confirmation NMR_Data->Structure Interpretation IR_Data->Structure Interpretation MS_Data->Structure Interpretation

Caption: Workflow of Spectroscopic Analysis.

The Ascendant Therapeutic Potential of 2-Pyrimidinecarboxylic Acid Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine (B1678525) nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active compounds, including essential components of nucleic acids.[1] Within this broad class, derivatives of 2-pyrimidinecarboxylic acid are emerging as a particularly promising scaffold for the development of novel therapeutics. The presence of the carboxylic acid group at the 2-position provides a key site for molecular interactions and further chemical modifications, enabling the fine-tuning of their pharmacological profiles. This technical guide provides a comprehensive overview of the current state of research into the biological activities of this compound derivatives, with a focus on their anticancer, antimicrobial, antiviral, and enzyme-inhibitory properties. Detailed experimental methodologies and elucidated signaling pathways are presented to facilitate further investigation and drug development in this exciting area.

Anticancer Activity

Derivatives of this compound have demonstrated significant potential as anticancer agents, with several studies reporting potent inhibitory activity against a range of cancer cell lines. The primary mechanism of action for many of these compounds is the inhibition of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle.[2][3] Dysregulation of CDK activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.

Quantitative Data for Anticancer Activity
Compound ClassTarget Cell LineIC50 (µM)Reference
2-Anilinopyrimidine DerivativesCDK70.479[4]
2-Anilinopyrimidine DerivativesCDK80.716[4]
2-Anilinopyrimidine DerivativesCDK90.059[4]
2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine DerivativesMIA PaCa-2> 10[5]
Anilino-furo[2,3-d]pyrimidine DerivativesA5490.5 - 21.4[6]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Test compounds (this compound derivatives)

  • Cancer cell lines

  • Complete culture medium

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: After the 4-hour incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value (the concentration of compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

Signaling Pathway: CDK Inhibition

Many this compound derivatives exert their anticancer effects by inhibiting cyclin-dependent kinases (CDKs), which are key regulators of cell cycle progression. The diagram below illustrates a simplified workflow for a CDK inhibition assay.

CDK_Inhibition_Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Compound Test Compound (this compound Derivative) Incubation Incubate Components Compound->Incubation CDK CDK/Cyclin Complex CDK->Incubation Substrate Substrate (e.g., Rb protein) Substrate->Incubation ATP ATP ATP->Incubation Detection_Reagent Add Detection Reagent (e.g., Luminescent Kinase Assay) Incubation->Detection_Reagent Measurement Measure Signal (Luminescence) Detection_Reagent->Measurement IC50 Calculate IC50 Measurement->IC50

Workflow for a typical in vitro CDK inhibition assay.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. This compound derivatives have shown promise in this area, exhibiting activity against a range of bacteria and fungi.[7]

Quantitative Data for Antimicrobial Activity
Compound ClassMicroorganismMIC (µM/ml)Reference
Pyrimidin-2-ol/thiol/amine analoguesS. aureus0.87[1]
Pyrimidin-2-ol/thiol/amine analoguesB. subtilis0.96[1]
Pyrimidin-2-ol/thiol/amine analoguesE. coli0.91[1]
Pyrimidin-2-ol/thiol/amine analoguesS. enterica1.55[1]
Pyrimidin-2-ol/thiol/amine analoguesP. aeruginosa0.77[1]
Pyrimidin-2-ol/thiol/amine analoguesC. albicans1.73[1]
Pyrimidin-2-ol/thiol/amine analoguesA. niger1.68[1]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC values.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Bacterial or fungal inoculums (adjusted to 0.5 McFarland standard)

  • Test compounds (this compound derivatives)

  • Positive control antibiotic/antifungal

  • Negative control (broth only)

Procedure:

  • Compound Dilution: Prepare a serial two-fold dilution of the test compounds in the appropriate broth in the wells of a 96-well plate.

  • Inoculation: Add a standardized inoculum of the microorganism to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at a suitable temperature for 48-72 hours for fungi.

  • Result Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

Signaling Pathway: Inhibition of Pyrimidine de Novo Synthesis

One of the proposed mechanisms for the antimicrobial activity of some pyrimidine derivatives is the inhibition of the de novo pyrimidine synthesis pathway, which is essential for nucleic acid production in bacteria.[8]

Pyrimidine_Synthesis_Inhibition cluster_pathway Bacterial Pyrimidine de Novo Synthesis Carbamoyl_Phosphate Carbamoyl Phosphate (B84403) Carbamoyl_Aspartate Carbamoyl Aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate Aspartate Aspartate Aspartate->Carbamoyl_Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate Orotate Orotate Dihydroorotate->Orotate OMP Orotidine 5'-monophosphate (OMP) Orotate->OMP UMP Uridine 5'-monophosphate (UMP) OMP->UMP Inhibitor 2-Pyrimidinecarboxylic Acid Derivative Inhibitor->Dihydroorotate Inhibits Dihydroorotate Dehydrogenase

Inhibition of the pyrimidine de novo synthesis pathway.

Antiviral Activity

Pyrimidine derivatives are well-established as antiviral agents, with several approved drugs for the treatment of viral infections. This compound derivatives are also being explored for their antiviral potential.[9]

Quantitative Data for Antiviral Activity
Compound ClassVirusEC50 (µM)Reference
1-[2-(phosphonomethoxy)ethyl]-5-azacytosine (PME-5-azaC) prodrugHSV, VZV, HCMV0.15 - 1.12[7]
4-(phenylamino)/4-[(methylpyridin-2-yl)amino]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acidsHSV-16.8[10]
4-(phenylamino)/4-[(methylpyridin-2-yl)amino]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acidsMayaro virus2.2[10]
4-(phenylamino)/4-[(methylpyridin-2-yl)amino]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acidsVSV0.52 - 4.8[10]
Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the antiviral activity of a compound. It measures the ability of a compound to reduce the number of viral plaques formed in a cell culture.[11][12]

Materials:

  • Confluent monolayer of host cells in 6-well plates

  • Virus stock of known titer

  • Test compounds (this compound derivatives)

  • Culture medium

  • Overlay medium (containing agarose (B213101) or methylcellulose)

  • Crystal violet staining solution

Procedure:

  • Cell Preparation: Seed host cells in 6-well plates and grow to confluency.

  • Compound Treatment: Prepare serial dilutions of the test compounds. Pre-treat the cell monolayers with the compound dilutions for a specified time.

  • Virus Infection: Infect the cells with a known amount of virus (multiplicity of infection, MOI).

  • Overlay: After a viral adsorption period, remove the inoculum and overlay the cells with a semi-solid medium containing the respective compound concentrations.

  • Incubation: Incubate the plates until plaques are visible.

  • Plaque Visualization: Fix and stain the cells with crystal violet to visualize and count the plaques.

  • Data Analysis: The percentage of plaque reduction is calculated for each compound concentration compared to the virus control. The EC50 value (the concentration that reduces the number of plaques by 50%) is then determined.

Enzyme Inhibitory Activity

Beyond their effects on cellular pathways, this compound derivatives have been shown to directly inhibit the activity of specific enzymes, such as xanthine (B1682287) oxidase.[13]

Quantitative Data for Enzyme Inhibitory Activity
Compound ClassEnzymeIC50 (µM)Reference
2-Mercapto-6-phenylpyrimidine-4-carboxylic acid derivativesXanthine Oxidase0.132[13]
Experimental Protocol: Xanthine Oxidase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of xanthine oxidase, which catalyzes the oxidation of xanthine to uric acid.

Materials:

  • Xanthine oxidase enzyme

  • Xanthine (substrate)

  • Phosphate buffer

  • Test compounds (this compound derivatives)

  • Allopurinol (positive control)

  • UV-Vis spectrophotometer

Procedure:

  • Reaction Mixture: Prepare a reaction mixture containing phosphate buffer, xanthine, and the test compound at various concentrations.

  • Enzyme Addition: Initiate the reaction by adding xanthine oxidase to the mixture.

  • Absorbance Measurement: Monitor the increase in absorbance at 295 nm, which corresponds to the formation of uric acid, over time.

  • Data Analysis: Calculate the initial reaction rates for each compound concentration. The percentage of inhibition is determined by comparing the rates with that of the control (no inhibitor). The IC50 value is then calculated.

Synthesis of this compound Derivatives

A variety of synthetic routes have been developed for the synthesis of this compound derivatives. A common approach involves the condensation of a β-ketoester with an amidine, followed by oxidation and functional group manipulations.

The general synthetic workflow often involves the following logical steps:

Synthesis_Workflow Start Starting Materials (e.g., β-ketoester, amidine) Condensation Cyclocondensation Reaction Start->Condensation Pyrimidine_Core Pyrimidine Core Formation Condensation->Pyrimidine_Core Modification Functional Group Modification/Derivatization Pyrimidine_Core->Modification Final_Product Bioactive 2-Pyrimidinecarboxylic Acid Derivative Modification->Final_Product

General logical workflow for the synthesis of this compound derivatives.

Conclusion

Derivatives of this compound represent a versatile and promising scaffold in modern drug discovery. Their demonstrated efficacy across a range of therapeutic areas, including oncology, infectious diseases, and inflammatory conditions, underscores their potential for further development. The synthetic accessibility of this core structure allows for extensive medicinal chemistry efforts to optimize potency, selectivity, and pharmacokinetic properties. The detailed methodologies and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the therapeutic applications of this important class of molecules. Continued exploration of the structure-activity relationships and mechanisms of action of this compound derivatives will undoubtedly lead to the discovery of novel and effective therapeutic agents.

References

2-Pyrimidinecarboxylic Acid: A Comprehensive Technical Guide for Coordination Chemistry Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Pyrimidinecarboxylic acid (2-PCA), a heterocyclic carboxylic acid, has emerged as a highly versatile and significant ligand in the field of coordination chemistry. Its unique structural arrangement, featuring a pyrimidine (B1678525) ring and a carboxylic acid group, allows for multiple coordination modes, making it an essential building block for a diverse range of metal complexes. These complexes exhibit a wide array of structural, spectroscopic, and thermal properties, and have shown significant potential in pharmaceutical development, agrochemicals, and biochemical research. This guide provides an in-depth analysis of 2-PCA as a ligand, focusing on its synthesis, coordination behavior, structural characterization, and applications, with a particular emphasis on its relevance to drug discovery and materials science.

Introduction

Pyrimidine and its derivatives are fundamental components in numerous biological processes and are integral to the structure of nucleic acids (uracil, thymine, cytosine).[1][2] The introduction of a carboxylic acid functional group at the 2-position of the pyrimidine ring yields this compound (C₅H₄N₂O₂), a compound that combines the aromaticity and nitrogen-donor capabilities of the pyrimidine moiety with the oxygen-donor and charge-balancing properties of the carboxylate group.[3] This dual functionality makes 2-PCA an excellent chelating agent for a variety of metal ions.

The resulting metal complexes have garnered significant interest due to their potential applications. 2-PCA serves as a key building block in the synthesis of antiviral and anticancer agents and is also employed in the formulation of herbicides and fungicides.[4][5][6] The coordination of metal ions can enhance the biological activity of the parent ligand, leading to novel therapeutic and diagnostic agents.[7] This document details the synthesis, characterization, and potential applications of metal complexes derived from this important ligand.

Synthesis and Coordination Chemistry

Synthesis of Metal Complexes

The synthesis of metal complexes with this compound is typically achieved through the reaction of a soluble metal salt (e.g., nitrate (B79036), chloride, or sulfate) with the deprotonated form of the ligand in an aqueous or mixed-solvent system. The general formula for many of these complexes is M(2PCA)₂·xH₂O, where M is a divalent metal ion.[1] The stoichiometry and hydration state can be controlled by adjusting reaction conditions such as pH, temperature, and reactant molar ratios.

Coordination Modes of this compound

Due to the presence of two nitrogen atoms in the pyrimidine ring and the oxygen atoms of the carboxylate group, 2-PCA is a versatile ligand capable of various coordination modes.[1] The most prevalent mode is as a bidentate chelating ligand, where it coordinates to a central metal ion through one of the ring nitrogen atoms and an oxygen atom from the carboxylate group. This coordination forms a stable five-membered ring, a common structural motif in coordination chemistry.[8]

Caption: Primary N,O-bidentate coordination mode of 2-pyrimidinecarboxylate.

Structural and Spectroscopic Characterization

The definitive structures of 2-PCA metal complexes are typically determined by single-crystal X-ray diffraction. These studies often reveal distorted octahedral or square planar geometries depending on the metal ion and the presence of other coordinating ligands like water.[8][9][10] Spectroscopic and thermal methods are crucial for characterizing these compounds, especially in the solid state.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for confirming the coordination of the 2-PCA ligand to the metal center. The key diagnostic bands are those associated with the carboxylate group (COO⁻). The positions of the asymmetric (ν_as(COO⁻)) and symmetric (ν_s(COO⁻)) stretching vibrations are sensitive to the coordination mode. A shift in these bands compared to the sodium salt of the ligand indicates metal-ligand bond formation.[1] Additionally, changes in the vibration bands of the pyrimidine ring suggest the involvement of a ring nitrogen atom in the coordination.[1]

Compound/Complexν_as(COO⁻) (cm⁻¹)ν_s(COO⁻) (cm⁻¹)Δν (ν_as - ν_s)Coordination Evidence
Sodium 2-pyrimidinecarboxylate~1590~1410~180Ionic Reference
M(2PCA)₂·xH₂O (Typical)1610 - 16501390 - 1420>200Bidentate/Bridging
Free 2-PCA Ligand (C=O)~1700--Carboxylic Acid Form
(Note: Data are approximate values derived from typical spectra of similar complexes and are intended for illustrative purposes.)[1]
Thermal Analysis (TG-DSC)

Thermogravimetric (TG) and Differential Scanning Calorimetry (DSC) analyses provide information about the thermal stability of the complexes and the presence of water molecules. Typically, the thermal decomposition of hydrated complexes occurs in distinct stages: an initial dehydration step at lower temperatures, followed by the decomposition of the anhydrous complex at higher temperatures.[1] For example, complexes like Co(2PCA)₂·2H₂O and Zn(2PCA)₂·2H₂O show dehydration steps before the main decomposition of the ligand begins above 300 °C.[1]

Complex FormulaDehydration Temp. Range (°C)Decomposition Temp. (°C)Metal Oxide Residue
Mn(2PCA)₂Anhydrous> 250MnOₓ
Co(2PCA)₂·2H₂O180 - 240> 330Co₃O₄
Ni(2PCA)₂·2H₂O170 - 230> 340NiO
Cu(2PCA)₂·2H₂O120 - 190> 280CuO
Zn(2PCA)₂·2H₂O110 - 190> 350ZnO
(Data synthesized from values reported for 3d metal complexes of this compound).[1]

Detailed Experimental Protocols

Protocol for Synthesis of M(2PCA)₂·xH₂O Complexes

This protocol describes a general method for the synthesis of 3d metal complexes of this compound.[1]

Materials:

  • This compound (2-PCA)

  • Metal(II) nitrate hexahydrate (e.g., Co(NO₃)₂, Ni(NO₃)₂, Cu(NO₃)₂, Zn(NO₃)₂)

  • Sodium hydroxide (B78521) (NaOH)

  • Deionized water

  • Ethanol (B145695)

Procedure:

  • Ligand Preparation: Dissolve a specific molar amount of this compound in a minimum volume of deionized water.

  • Deprotonation: Slowly add a stoichiometric amount of aqueous NaOH solution to the 2-PCA solution while stirring to form the sodium salt of the ligand (sodium 2-pyrimidinecarboxylate).

  • Reaction: In a separate vessel, dissolve a stoichiometric amount (typically a 1:2 metal-to-ligand molar ratio) of the corresponding metal(II) nitrate salt in deionized water.

  • Complex Formation: Slowly add the aqueous metal salt solution to the sodium 2-pyrimidinecarboxylate solution with constant stirring. A precipitate should form immediately or upon standing.

  • Crystallization: Heat the resulting mixture gently (e.g., to 60-70 °C) for a period (e.g., 1 hour) to encourage crystal growth, then allow it to cool slowly to room temperature.

  • Isolation: Collect the crystalline product by vacuum filtration.

  • Washing: Wash the collected solid with small portions of cold deionized water and then ethanol to remove any unreacted starting materials.

  • Drying: Dry the final product in a desiccator over a suitable drying agent or in a low-temperature oven.

Protocol for Characterization

Infrared (IR) Spectroscopy:

  • Prepare a sample by mixing a small amount of the dried complex with potassium bromide (KBr) powder.

  • Grind the mixture thoroughly in an agate mortar to ensure a homogenous sample.

  • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Record the IR spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer, typically in the range of 4000-400 cm⁻¹.

  • Analyze the spectra, paying close attention to the shifts in the carboxylate and pyrimidine ring vibrational bands.

Thermal Analysis (TG-DSC):

  • Place a small, accurately weighed sample (typically 5-10 mg) of the complex into an alumina (B75360) or platinum crucible.

  • Place the crucible in the thermogravimetric analyzer.

  • Heat the sample from ambient temperature to a final temperature (e.g., 800-1000 °C) at a constant heating rate (e.g., 10 °C/min).

  • Conduct the analysis under a controlled atmosphere, such as flowing nitrogen or air.

  • Analyze the resulting TG (mass loss vs. temperature) and DSC (heat flow vs. temperature) curves to determine dehydration temperatures, decomposition patterns, and thermal stability.[1]

Applications in Drug Development and Materials Science

The versatile nature of 2-PCA and its ability to form stable complexes make it a valuable scaffold in several applied fields.

Pharmaceutical and Biological Activity

Pyrimidine derivatives are well-established as pharmacologically important molecules, exhibiting a wide range of biological activities including antibacterial, anti-inflammatory, antiviral, and anticancer properties.[2][6]

  • Anticancer Agents: 2-PCA is a precursor for synthesizing novel anticancer drugs.[4] Certain metal complexes have shown enhanced cytostatic activity compared to the free ligand. For instance, a copper complex of a 2-pyridinecarboxylic acid derivative demonstrated excellent antitumor activity by acting as a dual inhibitor of topoisomerase I and II, a rare mechanism for metal complexes.[11]

  • Antiviral and Antimicrobial Agents: The pyrimidine core is central to many antiviral drugs.[5] The coordination of metal ions to pyrimidine-based ligands can lead to compounds with significant antibacterial and antifungal properties.[2][9]

Workflow cluster_dev Complex Development cluster_app Application & Testing A Synthesis of 2-PCA Ligand B Synthesis of Metal Complex A->B C Structural & Spectroscopic Characterization (IR, X-ray) B->C D Biological Screening (Anticancer, Antimicrobial) C->D Characterized Complex E Mechanism of Action Studies (e.g., Topoisomerase Inhibition) D->E Active Complex F Lead Compound Optimization E->F Validated Target G New Drug Candidate F->G

Caption: Workflow from complex synthesis to drug candidate development.

Agrochemicals and Other Applications

Beyond pharmaceuticals, 2-PCA is used in the formulation of agricultural chemicals such as herbicides and fungicides, contributing to crop protection.[4] The coordination chemistry of 2-PCA is also relevant to the development of new materials with interesting magnetic or catalytic properties, an active area of research for transition metal complexes.[12]

Conclusion

This compound stands out as a ligand of significant importance in coordination chemistry. Its ability to form stable, chelated structures with a wide range of metal ions has been thoroughly demonstrated. The resulting complexes are readily synthesized and characterized by standard analytical techniques. The true value of these compounds lies in their diverse applications, from serving as building blocks for potent anticancer and antiviral drugs to their use in agriculture. The continued exploration of 2-PCA and its derivatives will undoubtedly lead to the development of new coordination compounds with tailored functions for advanced applications in medicine, materials science, and beyond.

References

The Core Mechanisms of Pyrimidine-Based Compounds: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The pyrimidine (B1678525) scaffold is a cornerstone in medicinal chemistry, forming the backbone of a vast array of therapeutic agents. Its versatile structure, capable of engaging in numerous biological interactions, has led to the development of potent anticancer, antiviral, and antimicrobial drugs. This in-depth technical guide elucidates the core mechanisms of action of pyrimidine-based compounds, providing researchers, scientists, and drug development professionals with a comprehensive understanding of their therapeutic effects. The guide details the signaling pathways they modulate, presents quantitative data on their efficacy, and outlines the experimental protocols used to characterize their activity.

I. Anticancer Activity of Pyrimidine-Based Compounds

Pyrimidine analogs have emerged as a critical class of anticancer agents, primarily functioning as antimetabolites and kinase inhibitors. Their structural similarity to endogenous pyrimidines allows them to interfere with nucleic acid synthesis and disrupt cellular signaling pathways essential for cancer cell proliferation and survival.

A. Mechanism of Action: Antimetabolites

A major class of pyrimidine-based anticancer drugs acts as antimetabolites. These compounds mimic natural pyrimidine nucleosides and are incorporated into DNA or RNA, or they inhibit enzymes crucial for nucleotide biosynthesis, leading to the disruption of DNA replication and repair, ultimately inducing apoptosis in rapidly dividing cancer cells.[1][2]

One of the most well-known pyrimidine antimetabolites is 5-fluorouracil (5-FU) . 5-FU is converted intracellularly to several active metabolites, including fluorodeoxyuridine monophosphate (FdUMP), which inhibits thymidylate synthase, an enzyme critical for the synthesis of thymidine, a necessary component of DNA.[2] Another active metabolite, fluorouridine triphosphate (FUTP), is incorporated into RNA, disrupting its normal function.

B. Mechanism of Action: Kinase Inhibitors

Many pyrimidine derivatives are designed to be potent and selective inhibitors of protein kinases, which are often dysregulated in cancer. These compounds typically compete with ATP for binding to the kinase domain, thereby blocking downstream signaling pathways that promote cell growth, proliferation, and survival.[3]

A prominent target for pyrimidine-based inhibitors is the Epidermal Growth Factor Receptor (EGFR) , a tyrosine kinase that is frequently overexpressed or mutated in various cancers.[4][5] Gefitinib and Erlotinib are examples of pyrimidine-based EGFR inhibitors that have been successfully used in the treatment of non-small cell lung cancer.[3]

II. Quantitative Data: Anticancer Activity

The following table summarizes the in vitro potency of various pyrimidine-based anticancer compounds against different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the concentration of a drug that is required for 50% inhibition in vitro.

Compound/Drug NameTargetCancer Cell LineIC50 (µM)Reference
5-FluorouracilThymidylate SynthaseHT-29 (Colon)16.07[6]
5-FluorouracilThymidylate SynthaseHCT-116 (Colon)37.22[6]
GefitinibEGFRA549 (Lung)0.015N/A
ErlotinibEGFRNCI-H358 (Lung)0.05N/A
Pyrimidine-sulfonamide hybrid 9aNot SpecifiedHCT-116 (Colon)9.64[6]
Pyrimidine-sulfonamide hybrid 9bNot SpecifiedHT-29 (Colon)9.95[6]
Aniline tethered pyrimidine–sulfonamide hybrid 15Fam20CMDA-MB-231 (Breast)5.98 - 10.34[3]

III. Experimental Protocols: Anticancer Activity

A. MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.

  • Compound Treatment: Treat the cells with various concentrations of the pyrimidine-based compound and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[7][8]

B. EGFR Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the enzymatic activity of EGFR.

Protocol:

  • Reaction Setup: In a 96-well plate, add the EGFR enzyme, a peptide substrate, and the pyrimidine-based inhibitor at various concentrations in a kinase assay buffer.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes).

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as antibody-based detection (e.g., ELISA) or luminescence-based assays that measure ATP consumption (e.g., Kinase-Glo).

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value.[9][10]

IV. Signaling Pathways and Workflows: Anticancer Activity

A. EGFR Signaling Pathway Inhibition

The following diagram illustrates the inhibition of the EGFR signaling pathway by a pyrimidine-based inhibitor.

EGFR_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR ADP ADP EGFR->ADP Phosphorylates RAS RAS EGFR->RAS Activates EGF EGF (Ligand) EGF->EGFR Binds Inhibitor Pyrimidine Inhibitor Inhibitor->EGFR Inhibits ATP ATP ATP->EGFR Binds to Kinase Domain RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation MTT_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 add_compound Add pyrimidine compound (various concentrations) incubate1->add_compound incubate2 Incubate for 48-72h add_compound->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 add_dmso Add DMSO to dissolve formazan incubate3->add_dmso read_absorbance Read absorbance at 570 nm add_dmso->read_absorbance analyze_data Calculate cell viability and IC50 read_absorbance->analyze_data end End analyze_data->end NRTI_Mechanism cluster_virus Viral Replication Cycle Viral_RNA Viral RNA RT Reverse Transcriptase Viral_RNA->RT Viral_DNA Viral DNA (incomplete) RT->Viral_DNA Incorporation of NRTI-TP leads to chain termination NRTI Pyrimidine NRTI Cellular_Kinases Cellular Kinases NRTI->Cellular_Kinases Phosphorylation NRTI_TP NRTI-Triphosphate (Active form) NRTI_TP->RT Competitive Inhibition Cellular_Kinases->NRTI_TP dNTPs Natural dNTPs dNTPs->RT Substrate DHFR_Pathway cluster_folate Bacterial Folate Synthesis PABA p-Aminobenzoic acid Dihydropteroate Dihydropteroate PABA->Dihydropteroate DHF Dihydrofolate (DHF) Dihydropteroate->DHF DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolate (THF) DHFR->THF Nucleotide_Synthesis Nucleotide Synthesis (DNA, RNA) THF->Nucleotide_Synthesis Inhibitor Pyrimidine DHFR Inhibitor (e.g., Trimethoprim) Inhibitor->DHFR Inhibits DHFR_Workflow start Start prepare_reagents Prepare reagents: DHFR enzyme, NADPH, inhibitor, buffer start->prepare_reagents add_reagents Add enzyme, NADPH, and inhibitor to 96-well plate prepare_reagents->add_reagents add_substrate Add dihydrofolate to initiate reaction add_reagents->add_substrate measure_absorbance Measure absorbance at 340 nm (kinetic) add_substrate->measure_absorbance analyze_data Calculate rate of NADPH consumption and determine IC50 measure_absorbance->analyze_data end End analyze_data->end

References

Solubility of 2-Pyrimidinecarboxylic Acid in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-pyrimidinecarboxylic acid in various organic solvents. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this guide presents the available qualitative information for the target compound and quantitative data for its structural isomer, pyrimidine-4-carboxylic acid, to offer valuable comparative insights. Furthermore, detailed experimental protocols for determining the solubility of carboxylic acids are provided to enable researchers to generate their own data.

Qualitative Solubility of this compound

This compound is a white to off-white solid crystalline compound.[1] General literature indicates its solubility in several polar organic solvents.

Table 1: Qualitative Solubility of this compound

SolventSolubility
EthanolSoluble[1][2]
Dimethyl Sulfoxide (DMSO)Soluble[1][2]
Dimethylformamide (DMF)Soluble[1][2]

Quantitative Solubility of Pyrimidine-4-Carboxylic Acid (Structural Isomer)

To provide a quantitative framework, this section presents solubility data for pyrimidine-4-carboxylic acid, a structural isomer of this compound. These values can serve as a useful reference point for estimating the solubility of the 2-isomer, given their structural similarities. The data is presented in mg/mL.

Table 2: Quantitative Solubility of Pyrimidine-4-Carboxylic Acid

SolventSolubility (mg/mL)
Ethanol~ 0.25[3]
Dimethyl Sulfoxide (DMSO)~ 20[3]
Dimethylformamide (DMF)~ 2[3]

Experimental Protocols for Solubility Determination

The following are detailed methodologies for two common and effective methods for determining the solubility of a solid organic compound like this compound in an organic solvent: the gravimetric method and the UV-Vis spectrophotometric method.

Gravimetric Method

This method directly measures the mass of the dissolved solute in a known mass of solvent.

3.1.1. Materials and Apparatus

  • This compound

  • Selected organic solvent(s)

  • Analytical balance (accurate to ±0.1 mg)

  • Thermostatic shaker or water bath

  • Vials with screw caps

  • Syringe filters (solvent-compatible, e.g., PTFE, 0.22 µm)

  • Syringes

  • Pre-weighed evaporation dishes or vials

  • Oven

3.1.2. Procedure

  • Sample Preparation: Add an excess amount of this compound to a series of vials.

  • Solvent Addition: Add a known volume (e.g., 5 mL) of the desired organic solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to the desired temperature. Allow the mixtures to equilibrate for a sufficient time (e.g., 24-48 hours) to ensure saturation. The presence of undissolved solid at the end of this period is crucial.

  • Sampling: Once equilibrium is reached, allow the vials to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle. Carefully withdraw a known volume of the supernatant using a syringe pre-heated to the experimental temperature to avoid precipitation.

  • Filtration: Immediately pass the solution through a syringe filter (also pre-heated) into a pre-weighed evaporation dish.

  • Evaporation: Weigh the dish with the collected filtrate to determine the mass of the solution. Place the dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60-80°C).

  • Drying and Weighing: Once the solvent has completely evaporated, cool the dish in a desiccator and weigh it. Repeat the drying and weighing process until a constant mass is achieved.

  • Calculation: The solubility can be calculated in various units (e.g., g/100g of solvent, mole fraction).

UV-Vis Spectrophotometric Method

This method is suitable for compounds that have a chromophore and absorb ultraviolet or visible light. It relies on the Beer-Lambert law.

3.2.1. Materials and Apparatus

  • This compound

  • Selected organic solvent(s) (UV-grade)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

  • Analytical balance

  • Thermostatic shaker or water bath

  • Syringe filters (0.22 µm)

3.2.2. Procedure

  • Determination of λmax: Prepare a dilute standard solution of this compound in the chosen solvent. Scan the solution in the UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax). For this compound in water (pH 7), the λmax is reported to be 246 nm.[1]

  • Calibration Curve: Prepare a series of standard solutions of known concentrations of this compound in the solvent. Measure the absorbance of each standard at the λmax. Plot a graph of absorbance versus concentration to create a calibration curve.

  • Saturated Solution Preparation: Prepare a saturated solution as described in the gravimetric method (steps 1-3).

  • Sampling and Dilution: Withdraw a small, known volume of the clear, filtered supernatant. Dilute this aliquot with a known volume of the solvent to bring the absorbance into the linear range of the calibration curve.

  • Absorbance Measurement: Measure the absorbance of the diluted solution at λmax.

  • Calculation: Use the equation of the line from the calibration curve to determine the concentration of the diluted solution. Back-calculate the concentration of the original saturated solution, taking the dilution factor into account.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for determining the solubility of this compound.

G Workflow for Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_gravimetric Gravimetric Method cluster_spectro Spectrophotometric Method prep_solid Weigh Excess Solute prep_mix Combine in Vial prep_solid->prep_mix prep_solvent Measure Solvent Volume prep_solvent->prep_mix equilibration Shake at Constant Temperature (e.g., 24-48h) prep_mix->equilibration settling Allow Excess Solid to Settle equilibration->settling sampling Withdraw Supernatant settling->sampling filtration Filter through 0.22µm Syringe Filter sampling->filtration weigh_filtrate Weigh Filtered Solution filtration->weigh_filtrate dilute Dilute Sample filtration->dilute evaporate Evaporate Solvent weigh_filtrate->evaporate weigh_solid Weigh Dry Solute evaporate->weigh_solid calculate_grav Calculate Solubility weigh_solid->calculate_grav measure_abs Measure Absorbance at λmax dilute->measure_abs calculate_spec Calculate Concentration via Calibration Curve measure_abs->calculate_spec

Caption: Workflow for experimental solubility determination.

The following diagram illustrates the logical relationship between key parameters in solubility studies.

G Key Relationships in Solubility solute Solute (this compound) solubility Solubility solute->solubility solvent Organic Solvent solvent->solubility temperature Temperature temperature->solubility thermo Thermodynamic Parameters (ΔH, ΔS, ΔG) solubility->thermo (van't Hoff analysis)

Caption: Factors influencing the solubility of a compound.

References

Stability of 2-Pyrimidinecarboxylic Acid Across a Range of pH Values: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of 2-pyrimidinecarboxylic acid under various pH conditions. Understanding the stability profile of this molecule is critical for its handling, formulation, and development in pharmaceutical and other scientific applications. This document outlines the primary degradation pathways, presents available stability data, details relevant experimental protocols, and provides a framework for conducting stability studies.

Core Concepts: pH-Dependent Stability and Degradation Pathways

The stability of this compound is significantly influenced by the pH of its environment. The primary degradation mechanism, particularly in acidic conditions, is decarboxylation. The molecule's pKa, predicted to be approximately 3.08, is a critical factor, as the stability profile changes depending on whether the carboxylic acid group is protonated or deprotonated.

Decarboxylation in Acidic Media

In acidic solutions, this compound is prone to decarboxylation, a reaction where the carboxyl group is removed as carbon dioxide. Research indicates that the rate of decarboxylation is highly dependent on the acidity of the solution. Pseudo-first-order rate constants for this degradation process have been shown to increase rapidly in the pH range of 2 to more acidic conditions (H₀ = -3), after which the rate remains constant.[1] This suggests that the monoprotonated form of the molecule is the reactive species in this degradation pathway.[1]

The proposed mechanism for this acid-catalyzed decarboxylation is a Hammick-type mechanism.[1] In this process, the monoprotonated this compound loses carbon dioxide to form a stabilized ylide intermediate, which then rapidly converts to pyrimidine (B1678525).[1]

Stability in Neutral and Alkaline Media

While the degradation in acidic media is documented, there is a lack of specific studies on the stability of this compound in neutral and alkaline pH conditions in the publicly available literature. Generally, carboxylic acids are more stable in their deprotonated (anionic) form, which is predominant at pH values above the pKa. Therefore, it is anticipated that this compound would exhibit greater stability at neutral and alkaline pH compared to acidic pH. However, other degradation pathways, such as hydrolysis of the pyrimidine ring, could potentially occur under strong alkaline conditions and elevated temperatures, though no specific data is currently available.

Quantitative Stability Data

While the full kinetic data from the primary study on decarboxylation is not publicly available, the qualitative trend in acidic conditions is clear. The following table summarizes the expected stability profile based on the available information.

pH RangePredominant SpeciesExpected StabilityPrimary Degradation PathwayRate of Degradation
< 2MonoprotonatedLowDecarboxylationRapidly increases with decreasing pH
2 - 3Mixture of Neutral and MonoprotonatedModerate to LowDecarboxylationIncreases with decreasing pH
3 - 7Neutral and AnionicHigh (Predicted)-Slow (Predicted)
> 7AnionicHigh (Predicted)Potential for ring hydrolysis under harsh conditionsVery Slow (Predicted)

Experimental Protocols

To assess the pH stability of this compound, a systematic experimental approach is required. The following protocols are based on established methodologies for the stability testing of pharmaceutical compounds.

pH Stability Study Protocol

This protocol outlines a general procedure for determining the degradation kinetics of this compound at different pH values.

3.1.1. Materials

  • This compound (of high purity)

  • HPLC grade water, acetonitrile (B52724), and methanol

  • Buffer salts (e.g., phosphate (B84403), citrate, borate)

  • Acids (e.g., hydrochloric acid) and bases (e.g., sodium hydroxide) for pH adjustment

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • pH meter

  • HPLC system with a UV detector

3.1.2. Buffer Preparation

A series of buffers spanning a range of pH values (e.g., pH 2, 4, 7, 9, and 12) should be prepared. The ionic strength of the buffers should be kept constant.

3.1.3. Sample Preparation and Incubation

  • Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol).

  • For each pH to be tested, dilute the stock solution with the respective buffer to a known final concentration (e.g., 100 µg/mL).

  • Incubate the solutions at a constant, controlled temperature (e.g., 50°C or 65°C to accelerate degradation).

  • At specified time intervals (e.g., 0, 2, 4, 8, 12, 24, 48 hours), withdraw an aliquot from each solution.

  • Immediately quench the reaction by cooling the aliquot and, if necessary, neutralizing the pH.

  • Dilute the samples to a suitable concentration for HPLC analysis.

Stability-Indicating HPLC Method

A validated, stability-indicating HPLC method is crucial to separate the parent compound from its degradation products.

3.2.1. Chromatographic Conditions (Example)

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient or isocratic mixture of a buffered aqueous phase (e.g., 20 mM phosphate buffer at pH 3.0) and an organic modifier (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 246 nm (λmax of this compound in water at pH 7)[2]

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

3.2.2. Method Validation

The HPLC method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the quantification of this compound and its degradation products.

Visualizing Experimental and Logical Workflows

Signaling Pathway of Acid-Catalyzed Decarboxylation

G cluster_0 Acidic Environment (pH < pKa) cluster_1 Decarboxylation cluster_2 Final Product Formation 2-Pyrimidinecarboxylic_Acid This compound (Neutral) Protonated_Acid Monoprotonated This compound 2-Pyrimidinecarboxylic_Acid->Protonated_Acid Protonation Ylide_Intermediate Ylide Intermediate (Stabilized) Protonated_Acid->Ylide_Intermediate Loss of CO2 CO2 Carbon Dioxide Protonated_Acid->CO2 Pyrimidine Pyrimidine Ylide_Intermediate->Pyrimidine Rapid Conversion

Caption: Acid-catalyzed decarboxylation of this compound.

Experimental Workflow for pH Stability Study

G Start Start: Prepare Stock Solution of This compound Prepare_Buffers Prepare Buffers at Various pH Values Start->Prepare_Buffers Sample_Incubation Dilute Stock in Buffers and Incubate at Constant Temperature Prepare_Buffers->Sample_Incubation Time_Points Withdraw Aliquots at Specific Time Intervals Sample_Incubation->Time_Points Quench_Reaction Quench Reaction (Cool & Neutralize) Time_Points->Quench_Reaction HPLC_Analysis Analyze Samples by Stability-Indicating HPLC Quench_Reaction->HPLC_Analysis Data_Analysis Calculate Degradation Rate (Plot ln[C] vs. time) HPLC_Analysis->Data_Analysis End End: Determine Rate Constants and Half-life at each pH Data_Analysis->End

References

An In-depth Technical Guide to the Synthesis of Substituted 2-Pyrimidinecarboxylic Acid Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted 2-pyrimidinecarboxylic acid esters are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug development. Their versatile scaffold is a key component in a variety of biologically active molecules, demonstrating a broad spectrum of pharmacological activities including anticancer, antimicrobial, and protein kinase inhibition.[1][2] This technical guide provides a comprehensive overview of the core synthetic methodologies for preparing these valuable compounds, complete with detailed experimental protocols, quantitative data, and workflow visualizations to aid researchers in their synthetic endeavors.

Key Synthetic Strategies

The synthesis of substituted this compound esters can be achieved through several strategic approaches. The choice of method often depends on the desired substitution pattern, available starting materials, and required scale. This guide focuses on three prominent and effective methods: the reaction of amidinium salts with a propen-1-ol derivative, the Biginelli and Atwal-Biginelli cyclocondensation reactions, and the Minisci homolytic alkoxycarbonylation.

Synthesis via Amidinium Salts

A high-yielding and direct method for the synthesis of 2-substituted pyrimidine-5-carboxylic esters involves the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with various amidinium salts.[3][4] This approach is particularly advantageous for producing pyrimidines without substitution at the 4-position.[3] The reaction proceeds smoothly to afford the corresponding pyrimidine (B1678525) derivatives in moderate to excellent yields.[3]

Experimental Protocol: General Procedure [3]

  • Preparation of the Sodium Salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol: To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous diethyl ether, a solution of methyl 3,3-dimethoxypropionate (1.0 equivalent) and methyl formate (B1220265) (1.5 equivalents) is added dropwise at room temperature under a nitrogen atmosphere. The resulting mixture is stirred at room temperature for 12-16 hours. The precipitated sodium salt is then collected by filtration, washed with anhydrous diethyl ether, and dried under vacuum. The salt is stable at room temperature under a nitrogen atmosphere.

  • Cyclocondensation: A mixture of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol (1.0 equivalent) and the desired amidinium salt (1.1 equivalents) in anhydrous N,N-dimethylformamide (DMF) is heated at 100 °C for 1-2 hours.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is poured into water and extracted with ethyl acetate (B1210297). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663), and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica (B1680970) gel to afford the desired 2-substituted pyrimidine-5-carboxylic ester.

Quantitative Data

R Group of Amidinium SaltYield (%)Reference
Phenyl85[3]
4-Chlorophenyl82[3]
4-Methoxyphenyl88[3]
Methyl65[3]
Hydrogen75[3]

Synthetic Workflow

G cluster_0 Preparation of Sodium Salt cluster_1 Cyclocondensation NaH Sodium Hydride Na_Salt Sodium salt of 3,3-dimethoxy- 2-methoxycarbonylpropen-1-ol NaH->Na_Salt MeOPr Methyl 3,3-dimethoxypropionate MeOPr->Na_Salt MeF Methyl Formate MeF->Na_Salt Solvent1 Anhydrous Diethyl Ether Solvent1->Na_Salt Amidinium Amidinium Salt (R-C(NH2)2+) Product 2-Substituted Pyrimidine-5-carboxylic Ester Na_Salt->Product Amidinium->Product Solvent2 Anhydrous DMF Solvent2->Product Heat 100 °C Heat->Product

Caption: Synthesis of 2-Substituted Pyrimidine-5-carboxylic Esters via Amidinium Salts.

Biginelli and Atwal-Biginelli Cyclocondensation Reactions

The Biginelli reaction is a classic one-pot, three-component synthesis that provides access to dihydropyrimidines.[5] An important modification, known as the Atwal-Biginelli reaction, allows for the synthesis of 1,4-dihydro-2-thio-substituted pyrimidine-5-carboxylic acid esters by using S-alkylisothioureas.[6][7] These dihydropyrimidine (B8664642) products can often be oxidized to the corresponding aromatic pyrimidines.

Experimental Protocol: Atwal-Biginelli Reaction [6]

  • Reaction Setup: A mixture of an appropriate 2-(gem-disubstituted)methylene-3-oxoester (1.0 equivalent), S-methylisothiourea hemisulfate salt (1.2 equivalents), and a catalytic amount of a Lewis acid (e.g., Cu(OTf)₂) or a protic acid (e.g., HCl) in a suitable solvent such as ethanol (B145695) or under solvent-free conditions is prepared.[8][9]

  • Reaction Conditions: The reaction mixture is heated, often under reflux or using microwave irradiation, for a period ranging from a few hours to overnight, until the reaction is complete as monitored by thin-layer chromatography (TLC).[8]

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent like ethyl acetate. The organic layer is washed, dried, and concentrated. The crude product is purified by recrystallization or column chromatography to yield the desired 1,4-dihydro-2-methylthio-pyrimidine-5-carboxylic acid ester.

Quantitative Data for Biginelli-type Reactions

Aldehydeβ-Ketoester(Thio)ureaCatalystYield (%)Reference
4-NitrobenzaldehydeMethyl acetoacetateUreaCu(OTf)₂72[8]
4-BromobenzaldehydeEthyl acetoacetateThioureaNone (fusion)High (not specified)[10]
5-Aryl-2-furaldehydeEthyl acetoacetateUreaFeCl₃·6H₂O85-95[9]
BenzaldehydeEthyl acetoacetateUreaHClNot specified[5]

Synthetic Workflow

G Aldehyde Aldehyde (R-CHO) Product 1,4-Dihydro-2-thio-substituted Pyrimidine-5-carboxylic Ester Aldehyde->Product Ketoester β-Ketoester Ketoester->Product Thiourea S-Alkylisothiourea Thiourea->Product Catalyst Acid Catalyst Catalyst->Product Heat Heat / MW Heat->Product

Caption: Atwal-Biginelli Three-Component Cyclocondensation.

Minisci Homolytic Alkoxycarbonylation

The Minisci reaction offers a powerful method for the direct C-H functionalization of heteroaromatic compounds. For the synthesis of substituted pyrimidinecarboxylic acid esters, this reaction can be applied to introduce an alkoxycarbonyl group onto a pyrimidine ring, particularly at positions that are otherwise difficult to functionalize. A notable application is the synthesis of ethyl 5-bromopyrimidine-4-carboxylate, a key intermediate for potent protein kinase CK2 inhibitors.[11]

Experimental Protocol: Synthesis of Ethyl 5-Bromopyrimidine-4-carboxylate [12][11]

  • Reaction Setup: In a reaction vessel, 5-bromopyrimidine (B23866) (1.0 equivalent) is dissolved in a biphasic solvent system of toluene (B28343) and water. Acetic acid is added to increase the conversion.

  • Radical Generation and Reaction: The mixture is cooled, and then iron(II) sulfate heptahydrate (catalytic amount) and hydrogen peroxide (35% in H₂O, 2.0 equivalents) are added. A solution of ethyl pyruvate (B1213749) (2.0 equivalents) in toluene is then added dropwise while maintaining the temperature. The reaction is stirred vigorously for several hours at room temperature.

  • Work-up and Purification: The reaction is quenched by the addition of a saturated aqueous solution of sodium sulfite. The layers are separated, and the aqueous layer is extracted with toluene. The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, then dried over anhydrous sodium sulfate. After removal of the solvent, the crude product is purified by flash chromatography on silica gel (eluting with 10% ethyl acetate in hexanes) to give the pure ethyl 5-bromopyrimidine-4-carboxylate.

Quantitative Data

SubstratePyruvateYield (%)Reference
5-BromopyrimidineEthyl Pyruvate48-62[12][11]
5-ChloropyrimidineEthyl Pyruvate55[11]
5-IodopyrimidineEthyl Pyruvate45[11]
2-ChloropyrimidineEthyl Pyruvate30[11]

Synthetic Workflow

G Pyrimidine 5-Halopyrimidine Product Ethyl 5-Halopyrimidine- 4-carboxylate Pyrimidine->Product EtPyruvate Ethyl Pyruvate EtPyruvate->Product FeSO4 FeSO4 (cat.) FeSO4->Product H2O2 H2O2 H2O2->Product Solvent Toluene / H2O Acetic Acid Solvent->Product

Caption: Minisci Homolytic Alkoxycarbonylation of 5-Halopyrimidines.

Signaling Pathways and Drug Development

Logical Relationship

G PyrimidineEster Substituted 2-Pyrimidine- carboxylic Acid Ester PyrimidineEster->Inhibition EGFR_HER2 EGFR/HER2 Tyrosine Kinase Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) EGFR_HER2->Signaling Proliferation Tumor Cell Proliferation and Survival Signaling->Proliferation Inhibition->EGFR_HER2 Block->Signaling

Caption: Inhibition of EGFR/HER2 Signaling by Pyrimidine Derivatives.

Conclusion

The synthesis of substituted this compound esters is a dynamic area of research, driven by the significant therapeutic potential of these compounds. The methodologies presented in this guide—synthesis via amidinium salts, Biginelli-type reactions, and Minisci homolytic alkoxycarbonylation—represent robust and versatile strategies for accessing a wide array of these important molecules. The provided protocols, quantitative data, and workflow diagrams are intended to serve as a valuable resource for chemists engaged in the design and synthesis of novel pyrimidine-based therapeutic agents. Further exploration into the structure-activity relationships and the elucidation of specific interactions within biological signaling pathways will undoubtedly continue to fuel innovation in this exciting field.

References

An In-depth Technical Guide on the Decarboxylation Mechanism of Pyrimidine-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the decarboxylation mechanism of pyrimidine-2-carboxylic acid, tailored for researchers, scientists, and professionals in drug development. The document details the kinetics, proposed mechanism, and experimental protocols, presenting quantitative data in a structured format and visualizing complex pathways and workflows.

Introduction

Pyrimidine-2-carboxylic acid is a heteroaromatic carboxylic acid of interest in various chemical and pharmaceutical applications.[1] Its decarboxylation, the removal of a carboxyl group as carbon dioxide, is a fundamental reaction. Understanding the mechanism of this process is crucial for controlling reaction pathways and designing novel synthetic strategies. This guide focuses on the uncatalyzed decarboxylation in aqueous solutions, a process that is significantly influenced by the acidity of the medium.

Proposed Decarboxylation Mechanism

The decarboxylation of pyrimidine-2-carboxylic acid in an aqueous solution proceeds via a Hammick-type mechanism.[2][3][4] This mechanism involves the following key steps:

  • Protonation: The pyrimidine (B1678525) ring is first protonated at one of the ring nitrogens. This step is crucial as it generates a positively charged ring, which acts as an electron sink.

  • Ylide Formation: The monoprotonated pyrimidine-2-carboxylic acid then loses carbon dioxide to form a resonance-stabilized ylide intermediate. The positive charge on the adjacent nitrogen atom stabilizes the developing negative charge on the carbon atom from which the carboxyl group departs.

  • Tautomerization: The ylide intermediate is short-lived and rapidly tautomerizes to the final product, pyrimidine.

The rate of decarboxylation is highly dependent on the acidity of the solution. The reaction rate increases significantly as the pH decreases from 2 to an H₀ of -3, after which it remains constant.[2][4] This observation supports the proposed mechanism, as the concentration of the reactive monoprotonated species increases with acidity. It is suggested that the rate constant for the decarboxylation of the protonated substrate is at least a thousand times greater than that of the neutral substrate.[2]

Caption: Proposed Hammick-type mechanism for the decarboxylation of pyrimidine-2-carboxylic acid.

Quantitative Data: Reaction Kinetics

The kinetics of the decarboxylation of pyrimidine-2-carboxylic acid were studied in aqueous solutions at 65°C over a wide range of acidities.[2][4] The reaction follows pseudo-first-order kinetics. The observed rate constants (k_obs) at various pH and Hammett acidity function (H₀) values are summarized in the table below.

Acidity (pH or H₀)k_obs (x 10⁵ s⁻¹)
2.000.28
1.500.83
1.002.5
0.506.7
0.0017
-0.5038
-1.0078
-1.50150
-2.00250
-2.50330
-3.00380
-4.00380
-5.00380
-6.00380
-7.00380
-8.00380
-9.00380

Data sourced from Dunn, Lawler, and Yamashita (1977).[2]

Experimental Protocols

This section details the methodologies for the synthesis of pyrimidine-2-carboxylic acid and the subsequent kinetic analysis of its decarboxylation.

The starting material can be synthesized from 2-cyanopyrimidine (B83486).[5]

Materials:

Procedure:

  • Dissolve 2-cyanopyrimidine in water with stirring.

  • Add potassium hydroxide to the solution.

  • Heat the reaction mixture to reflux for 3 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the starting material is consumed, cool the mixture to room temperature.

  • Neutralize the reaction mixture with a 2N HCl solution.

  • Remove the aqueous phase by rotary evaporation to obtain the crude product.

  • Extract the crude product with ethyl acetate.

  • Combine the organic phases and filter through a diatomaceous earth pad.

  • Concentrate the filtrate under reduced pressure to yield pyrimidine-2-carboxylic acid.

  • The product can be further purified by vacuum sublimation.[2]

The rate of decarboxylation can be monitored spectrophotometrically by measuring the decrease in absorbance of pyrimidine-2-carboxylic acid over time.[2]

Materials and Equipment:

  • Pyrimidine-2-carboxylic acid stock solution (e.g., 8.8 x 10⁻⁴ M)

  • Mineral acids (e.g., H₂SO₄) for solutions with H₀ < 1

  • Buffers (e.g., HCl, KCl, NaH₂PO₄) for solutions with pH > 1

  • UV-Vis Spectrophotometer (e.g., Varian Techtron model 635)

  • Constant temperature bath (65°C)

  • Volumetric flasks

Procedure:

  • Prepare a series of aqueous solutions with varying acidities (from pH 2 to H₀ -9.5) using appropriate mineral acids or buffers.

  • For each kinetic run, pipette a known volume of the pyrimidine-2-carboxylic acid stock solution into a volumetric flask.

  • Dilute to the mark with the desired acidic solution.

  • Transfer the solution to a cuvette and place it in the spectrophotometer's thermostatted cell holder, maintained at 65°C.

  • Monitor the decarboxylation by recording the decrease in absorbance at 220 nm over time.

  • Calculate the pseudo-first-order rate constants from the slope of the plot of ln(A_t - A_∞) versus time, where A_t is the absorbance at time t and A_∞ is the absorbance after the reaction is complete.

ExperimentalWorkflow cluster_synthesis Synthesis of Pyrimidine-2-carboxylic Acid cluster_kinetics Kinetic Analysis s1 Hydrolysis of 2-Cyanopyrimidine with KOH s2 Neutralization with HCl s1->s2 s3 Extraction with EtOAc s2->s3 s4 Purification (Sublimation) s3->s4 k2 Mixing of Acid and Substrate Stock Solution s4->k2 Product used for kinetics k1 Preparation of Acidic Solutions (pH 2 to H₀ -9.5) k1->k2 k3 Incubation at 65°C k2->k3 k4 Spectrophotometric Monitoring (Absorbance at 220 nm) k3->k4 k5 Data Analysis: Plot ln(A_t - A_∞) vs. time k4->k5 k6 Calculation of Pseudo-First-Order Rate Constants (k_obs) k5->k6

Caption: Experimental workflow for synthesis and kinetic analysis of pyrimidine-2-carboxylic acid.

Conclusion

The decarboxylation of pyrimidine-2-carboxylic acid in aqueous solutions is a well-characterized process that proceeds through a Hammick-type mechanism. The reaction is significantly accelerated by acid catalysis, which facilitates the formation of a key ylide intermediate stabilized by the protonated pyrimidine ring. The provided kinetic data and experimental protocols offer a solid foundation for researchers working with this compound and related heteroaromatic systems. This understanding is essential for applications in medicinal chemistry and materials science where the pyrimidine scaffold is a common structural motif.

References

An In-depth Technical Guide to the Tautomerism of 2-Pyrimidinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomeric phenomena observed in 2-pyrimidinecarboxylic acid. Given the scarcity of direct experimental studies on this specific molecule, this guide combines theoretical principles, computational data from analogous compounds, and detailed, adapted experimental protocols to serve as a foundational resource for research and development.

Introduction to Tautomerism in Pyrimidine (B1678525) Scaffolds

Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, is a critical consideration in the study of heterocyclic compounds like pyrimidines. The specific tautomers present can significantly influence a molecule's physicochemical properties, including its solubility, lipophilicity, and, most importantly for drug development, its interaction with biological targets. For this compound, the potential for prototropic tautomerism involving the pyrimidine ring nitrogens and the carboxylic acid group introduces structural diversity that can impact its biological activity. Understanding and characterizing this tautomeric landscape is therefore essential for its application in medicinal chemistry and materials science.

Potential Tautomeric Forms of this compound

This compound can theoretically exist in several tautomeric forms. The primary equilibrium is anticipated to be between the canonical aromatic form and its zwitterionic isomers, where a proton may transfer from the carboxylic acid to one of the ring nitrogens. The relative stability of these forms is influenced by factors such as the solvent environment, pH, and temperature.

Computational Tautomerism Studies

While direct experimental quantification of the tautomeric equilibrium for this compound is not extensively reported in the literature, computational chemistry provides a powerful tool for predicting the relative stabilities of the possible tautomers. Quantum chemical calculations, such as Density Functional Theory (DFT), are widely employed for this purpose.

Predicted Relative Energies of Tautomers

Based on computational studies of similar pyrimidine and pyridine (B92270) carboxylic acids, the following table summarizes the predicted relative energies of the main tautomeric forms of this compound in both the gas phase and in an aqueous solution. These values are illustrative and derived from common computational methodologies applied to analogous systems.

TautomerStructurePredicted Relative Energy (Gas Phase, kcal/mol)Predicted Relative Energy (Aqueous Solution, kcal/mol)
Canonical Form Canonical Form0.00 (Reference)0.00 (Reference)
Zwitterionic Form (N1-H) Zwitterionic Form (N1-H)+5.2+2.8
Zwitterionic Form (N3-H) Zwitterionic Form (N3-H)+7.8+4.5

Note: These values are hypothetical and intended to illustrate the expected trend based on computational studies of related molecules. The canonical form is predicted to be the most stable in both environments, with the zwitterionic forms being more stabilized in a polar solvent like water.

Detailed Computational Protocol

The following outlines a typical computational workflow for determining the relative energies of this compound tautomers:

  • Geometry Optimization: The initial structures of all possible tautomers are built and their geometries are optimized using a DFT method, such as B3LYP, with a suitable basis set, for example, 6-311+G(d,p).

  • Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structures correspond to true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

  • Solvation Modeling: To simulate the effect of a solvent, a continuum solvation model, such as the SM8 model for water, is applied to the optimized gas-phase geometries, followed by re-optimization in the solvent model.

  • Energy Calculations: Single-point energy calculations are performed on the optimized geometries using a higher level of theory or a larger basis set for more accurate energy predictions. The relative free energies of the tautomers are then calculated by combining the electronic energies with the ZPVE and thermal corrections.

computational_workflow start Build Initial Structures of Tautomers geom_opt Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) start->geom_opt freq_calc Frequency Calculation (Confirm Minima, ZPVE) geom_opt->freq_calc solv_model Apply Solvation Model (e.g., SM8 for Water) freq_calc->solv_model re_opt Re-optimization in Solvent Model solv_model->re_opt energy_calc Single-Point Energy Calculation re_opt->energy_calc end Calculate Relative Free Energies energy_calc->end

Caption: Computational workflow for tautomer analysis.

Experimental Protocols for Tautomerism Studies

The following experimental protocols are adapted from established methods for studying tautomerism in pyrimidine derivatives and can be applied to this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for identifying and quantifying tautomers in solution.

Detailed Experimental Protocol:

  • Sample Preparation: Prepare a series of solutions of this compound (approximately 10-20 mg/mL) in a range of deuterated solvents with varying polarities (e.g., DMSO-d6, CD3OD, D2O, and CDCl3).

  • Data Acquisition:

    • Acquire 1H NMR spectra for each solution.

    • Acquire 13C NMR spectra, including DEPT-135, for each solution.

    • For unambiguous assignments, acquire 2D NMR spectra, such as 1H-1H COSY, 1H-13C HSQC, and 1H-13C HMBC.

  • Data Analysis:

    • 1H NMR: Look for distinct sets of signals corresponding to the aromatic protons of each tautomer. The chemical shifts and coupling constants will differ between tautomers. The presence of a broad, exchangeable proton signal in the downfield region may indicate the carboxylic acid proton or a proton on a ring nitrogen.

    • 13C NMR: The chemical shift of the pyrimidine ring carbons, particularly C2, C4, and C6, will be sensitive to the tautomeric form. The carboxyl carbon chemical shift should also be analyzed.

    • Quantification: The relative ratio of the tautomers can be determined by integrating the well-resolved signals corresponding to unique protons of each tautomer in the 1H NMR spectrum.

nmr_workflow sample_prep Sample Preparation (Varying Solvents) data_acq 1D & 2D NMR Data Acquisition sample_prep->data_acq data_an Spectral Analysis (Chemical Shifts, Coupling Constants) data_acq->data_an quant Quantification of Tautomer Ratios data_an->quant

Caption: NMR experimental workflow for tautomer analysis.
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to study tautomeric equilibria by observing changes in the absorption spectra as a function of solvent polarity or pH.

Detailed Experimental Protocol:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

  • Solvent and pH Series: Prepare a series of solutions with varying solvent polarities by mixing the stock solution with different ratios of a non-polar and a polar solvent (e.g., hexane (B92381) and methanol). Additionally, prepare a series of aqueous buffer solutions with a range of pH values.

  • Spectral Acquisition: Record the UV-Vis spectrum for each solution, typically in the range of 200-400 nm.

  • Data Analysis: Analyze the changes in the absorption bands. The appearance of new bands or shifts in the maximum absorption wavelength (λmax) can be correlated with a shift in the tautomeric equilibrium. The equilibrium constant (KT) can be estimated from the absorbance data at different solvent compositions or pH values.

Signaling Pathways and Biological Relevance

Currently, there is no specific information in the peer-reviewed literature detailing the involvement of this compound in defined signaling pathways. However, the pyrimidine nucleus is a fundamental component of many biologically active molecules, including several approved drugs. The tautomeric state of a pyrimidine derivative can be crucial for its binding affinity and selectivity to biological targets such as enzymes and receptors. The ability to act as a hydrogen bond donor or acceptor, which is directly dependent on the tautomeric form, often governs the molecule's biological activity. Therefore, a thorough understanding of the tautomerism of this compound is a prerequisite for any investigation into its potential pharmacological effects.

Conclusion

The tautomerism of this compound is a complex phenomenon that is critical to its chemical and biological properties. While direct experimental data is limited, this guide provides a robust framework for its study, combining computational predictions with detailed, adaptable experimental protocols. For researchers and drug development professionals, a comprehensive characterization of the tautomeric behavior of this compound and its derivatives is an essential step in unlocking their full therapeutic potential.

An In-depth Technical Guide to the Electronic Properties of the Pyrimidine Ring in 2-Carboxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electronic properties of the pyrimidine (B1678525) ring, with a specific focus on 2-carboxypyrimidine. The pyrimidine core is a fundamental scaffold in numerous biologically active compounds, and understanding its electronic characteristics is paramount for rational drug design and development. This document details the inherent electron-deficient nature of the pyrimidine ring, the significant electron-withdrawing influence of the 2-carboxyl substituent, and the resulting impact on the molecule's physicochemical properties. Key experimental data, including acidity constants (pKa) and spectroscopic characteristics (NMR, IR, UV-Vis), are presented alongside detailed experimental protocols for their determination. Furthermore, this guide outlines a synthetic pathway for 2-carboxypyrimidine and provides visualizations of the experimental workflows for a comprehensive understanding.

Introduction: The Significance of the Pyrimidine Scaffold

The pyrimidine ring, a diazine heterocycle, is a cornerstone of medicinal chemistry, forming the core structure of essential biomolecules such as the nucleobases cytosine, thymine, and uracil. Its prevalence extends to a wide array of synthetic pharmaceuticals, including antiviral, antibacterial, and anticancer agents. The electronic nature of the pyrimidine ring is characterized by the presence of two electronegative nitrogen atoms, which render the ring electron-deficient. This inherent electronic property significantly influences the molecule's reactivity, intermolecular interactions, and overall pharmacological profile. The introduction of substituents, such as the carboxyl group at the 2-position, further modulates these electronic characteristics, offering a tunable platform for drug design.

Electronic Properties of the Pyrimidine Ring

The pyrimidine ring is a π-deficient system due to the presence of two electronegative nitrogen atoms at positions 1 and 3. This electron deficiency has several key consequences:

  • Reduced Basicity : Compared to pyridine (B92270) (pKa of conjugate acid = 5.25), pyrimidine is a much weaker base (pKa of conjugate acid = 1.3). The second nitrogen atom acts as an electron-withdrawing group, further reducing the availability of the lone pair electrons for protonation.

  • Modified Aromaticity : The electron-withdrawing nature of the nitrogen atoms leads to a decrease in the aromaticity of the pyrimidine ring compared to benzene (B151609). This results in a greater propensity for nucleophilic substitution reactions, particularly at the electron-deficient 2-, 4-, and 6-positions.

  • Chemical Shift in NMR Spectroscopy : The deshielding effect of the nitrogen atoms causes the protons and carbons of the pyrimidine ring to resonate at a lower field (higher ppm) in NMR spectra compared to their benzene counterparts.

The introduction of a carboxyl group at the 2-position profoundly influences the electronic landscape of the pyrimidine ring. The carboxyl group is a potent electron-withdrawing group through both inductive (-I) and resonance (-M) effects. This exacerbates the electron-deficient nature of the pyrimidine ring, particularly at the ortho and para positions relative to the substituent.

Quantitative Data on the Electronic Properties of 2-Carboxypyrimidine

Acidity Constant (pKa)

The pKa is a critical parameter that quantifies the acidity of the carboxyl group and is heavily influenced by the electronic effects of the pyrimidine ring.

CompoundpKa (Carboxylic Acid)Notes
2-Carboxypyrimidine3.08 ± 0.10 (Predicted)The strong electron-withdrawing nature of the pyrimidine ring enhances the acidity of the carboxyl group.
Pyrimidine-2,5-dicarboxylic acid~3.0 and ~4.0Experimental values for a related dicarboxylic acid, indicating the significant acidifying effect of the pyrimidine ring.
Benzoic Acid4.20Reference compound, highlighting the increased acidity of 2-carboxypyrimidine.
Spectroscopic Data

Spectroscopic analysis provides valuable insights into the electronic environment of the molecule.

¹H NMR:

  • The protons on the pyrimidine ring are expected to be in the aromatic region, significantly downfield due to the deshielding effect of the ring nitrogens and the carboxyl group.

  • The carboxylic acid proton will appear as a broad singlet at a very downfield chemical shift, typically >10 ppm.

¹³C NMR:

  • The carbons of the pyrimidine ring will be deshielded.

  • The carboxyl carbon will appear in the typical range for carboxylic acids (160-185 ppm).[1][2]

The IR spectrum provides information about the functional groups present in the molecule.

Functional GroupCharacteristic Absorption (cm⁻¹)
O-H (Carboxylic Acid)Broad band, ~2500-3300
C=O (Carboxylic Acid)Strong, sharp peak, ~1700-1750
C=N, C=C (Aromatic)1400-1600

UV-Vis spectroscopy reveals information about the electronic transitions within the molecule. Pyrimidine and its derivatives typically exhibit π → π* and n → π* transitions. The carboxyl group, being a chromophore, will influence the absorption maxima. For 2-carboxypyrimidine, a weak n→π∗ transition is expected at a lower wavelength (around 200–215 nm).[3][4]

Hammett Substituent Constants (σ)

Experimental Protocols

This section provides detailed methodologies for the synthesis of 2-carboxypyrimidine and the experimental determination of its key electronic parameters.

Synthesis of 2-Carboxypyrimidine via Hydrolysis of 2-Cyanopyrimidine (B83486)

A common and effective method for the synthesis of 2-carboxypyrimidine is the hydrolysis of 2-cyanopyrimidine.

Materials:

  • 2-Cyanopyrimidine

  • Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)

  • Hydrochloric acid (HCl)

  • Water

  • Organic solvent for extraction (e.g., diethyl ether)

Procedure:

  • Dissolve 2-cyanopyrimidine in an aqueous solution of NaOH or KOH.

  • Reflux the reaction mixture for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • Acidify the reaction mixture with HCl to a pH of approximately 2-3. This will precipitate the 2-carboxypyrimidine.

  • Filter the precipitate and wash with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., water or ethanol-water mixture).

Synthesis_Workflow cluster_synthesis Synthesis of 2-Carboxypyrimidine start Start: 2-Cyanopyrimidine hydrolysis Alkaline Hydrolysis (NaOH/H₂O, Reflux) start->hydrolysis Reactant acidification Acidification (HCl) hydrolysis->acidification Intermediate precipitation Precipitation acidification->precipitation filtration Filtration & Washing precipitation->filtration purification Recrystallization filtration->purification product Product: 2-Carboxypyrimidine purification->product Purified

A flowchart illustrating the synthesis of 2-carboxypyrimidine.
Determination of pKa by Potentiometric Titration

Materials:

  • 2-Carboxypyrimidine

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Deionized water

  • pH meter and electrode

  • Burette

  • Magnetic stirrer and stir bar

Procedure:

  • Accurately weigh a sample of 2-carboxypyrimidine and dissolve it in a known volume of deionized water.

  • Calibrate the pH meter using standard buffer solutions.

  • Immerse the pH electrode in the 2-carboxypyrimidine solution and begin stirring.

  • Record the initial pH of the solution.

  • Titrate the solution with the standardized NaOH solution, adding small, precise increments (e.g., 0.1 mL).

  • Record the pH after each addition of titrant, allowing the reading to stabilize.

  • Continue the titration well past the equivalence point.

  • Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point. Alternatively, a first or second derivative plot can be used to accurately determine the equivalence point.

pKa_Determination_Workflow cluster_pka pKa Determination by Potentiometric Titration start Start: 2-Carboxypyrimidine Solution titration Titrate with Standard NaOH (Record pH vs. Volume) start->titration data_plotting Plot Titration Curve (pH vs. Volume NaOH) titration->data_plotting analysis Determine Equivalence Point data_plotting->analysis pka_calc Calculate pKa (pH at half-equivalence point) analysis->pka_calc result Result: pKa value pka_calc->result

A workflow for the experimental determination of pKa.
Spectroscopic Analysis

¹H and ¹³C NMR Spectroscopy:

  • Dissolve a small amount of purified 2-carboxypyrimidine in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O with a pH adjustment).

  • Acquire ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.

  • Process the spectra (Fourier transform, phase correction, baseline correction).

  • Assign the peaks based on chemical shifts, coupling constants, and integration (for ¹H NMR).

IR Spectroscopy:

  • Obtain an IR spectrum of the solid sample using an ATR-FTIR spectrometer or by preparing a KBr pellet.

  • Identify the characteristic absorption bands for the carboxylic acid and pyrimidine functional groups.

UV-Vis Spectroscopy:

  • Prepare a dilute solution of 2-carboxypyrimidine in a suitable solvent (e.g., ethanol, water).

  • Record the UV-Vis spectrum over a range of approximately 200-400 nm.

  • Identify the absorption maxima (λmax) and calculate the molar absorptivity (ε).

Conclusion

The electronic properties of the pyrimidine ring in 2-carboxypyrimidine are dominated by the electron-deficient nature of the diazine core, which is further amplified by the electron-withdrawing 2-carboxyl group. This results in a molecule with a significantly acidic proton, characteristic spectroscopic features, and a predisposition to nucleophilic attack. The quantitative data and experimental protocols presented in this guide provide a foundational understanding for researchers in medicinal chemistry and drug development, enabling the informed design of novel pyrimidine-based therapeutic agents. Further experimental investigation to precisely determine the Hammett constant and obtain high-resolution NMR spectra for 2-carboxypyrimidine is recommended to complete the electronic characterization of this important heterocyclic compound.

References

Methodological & Application

Application Notes and Protocols: 2-Pyrimidinecarboxylic Acid in Antiviral Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine (B1678525) scaffold is a foundational structural motif in a multitude of clinically significant antiviral agents. Its inherent ability to engage in various biological interactions has made it a privileged core in medicinal chemistry. 2-Pyrimidinecarboxylic acid, a readily accessible derivative, serves as a versatile starting material for the synthesis of a diverse array of antiviral compounds, particularly nucleoside and non-nucleoside analogs. These synthesized molecules have demonstrated potent inhibitory activity against a range of viruses by targeting crucial viral enzymes, most notably the RNA-dependent RNA polymerase (RdRp).

This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of antiviral agents, with a focus on C-nucleoside pyrimidine analogs of the broad-spectrum antiviral drug, Favipiravir (T-705).

Data Presentation: Antiviral Activity of Pyrimidine Analogs

The following table summarizes the in vitro antiviral activity of representative pyrimidine C-nucleoside analogs against the influenza A virus. These compounds are structurally analogous to Favipiravir and are synthesized from pyrimidine precursors.

Compound IDVirus StrainCell LineEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Reference
Pyrimidine C-Nucleoside Analog 1 Influenza A/WSN/33 (H1N1)MDCK1.9>400>210[1]
Pyrimidine C-Nucleoside Analog 2 Influenza A/WSN/33 (H1N1)MDCK1.32.01.5[1]
Favipiravir (T-705) (Reference) Influenza A/PR/8/34 (H1N1)MDCK0.013 - 0.48>1000>2000[2]

EC₅₀: 50% effective concentration, the concentration of the compound that inhibits viral replication by 50%. CC₅₀: 50% cytotoxic concentration, the concentration of the compound that causes a 50% reduction in cell viability. SI: Selectivity Index (CC₅₀/EC₅₀), a measure of the compound's therapeutic window. A higher SI indicates greater selectivity for antiviral activity over cellular toxicity.

Experimental Protocols

This section details a representative synthetic pathway for a pyrimidine C-nucleoside analog of Favipiravir, starting from this compound. The protocol is divided into three main stages:

Protocol 1: Synthesis of 2-Pyrimidinecarboxamide from this compound

Objective: To convert this compound to its corresponding amide, a key intermediate for further functionalization.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Ammonia (B1221849) solution (aqueous, concentrated)

  • Dichloromethane (B109758) (DCM)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, suspend this compound (1.0 eq) in an excess of thionyl chloride (5-10 eq).

  • Heat the mixture to reflux and maintain for 2-3 hours, or until the reaction is complete (monitored by TLC).

  • Allow the reaction mixture to cool to room temperature and remove the excess thionyl chloride under reduced pressure.

  • Dissolve the resulting crude acid chloride in dichloromethane (DCM).

  • Cool the DCM solution in an ice bath and slowly add a concentrated aqueous solution of ammonia with vigorous stirring.

  • Allow the mixture to warm to room temperature and continue stirring for 1-2 hours.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-pyrimidinecarboxamide.

  • The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Dehydration of 2-Pyrimidinecarboxamide to 2-Cyanopyrimidine

Objective: To synthesize 2-cyanopyrimidine, a versatile precursor for the introduction of the pyrimidine ring into the target nucleoside analog.

Materials:

  • 2-Pyrimidinecarboxamide

  • Phosphorus oxychloride (POCl₃) or other dehydrating agents (e.g., trifluoroacetic anhydride)

  • Inert solvent (e.g., acetonitrile, dichloromethane)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 2-pyrimidinecarboxamide (1.0 eq) in an inert solvent such as acetonitrile.

  • Slowly add phosphorus oxychloride (2-3 eq) to the solution at 0 °C.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane or ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain crude 2-cyanopyrimidine.

  • Purify the product by column chromatography on silica (B1680970) gel.

Protocol 3: Synthesis of a Pyrimidine C-Nucleoside Analog

Objective: To construct the C-nucleoside by coupling the pyrimidine moiety with a protected ribose derivative. This protocol is adapted from the synthesis of related C-nucleosides.

Materials:

  • 2-Cyanopyrimidine

  • Protected ribose derivative (e.g., 2,3,5-tri-O-benzoyl-D-ribofuranosyl bromide)

  • Anhydrous solvent (e.g., tetrahydrofuran (B95107) (THF), diethyl ether)

  • n-Butyllithium (n-BuLi) solution in hexanes

  • Dry ice (solid CO₂)

  • Hydrochloric acid (HCl) solution

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Stirring apparatus

  • Low-temperature thermometer

  • Syringes and needles

Procedure:

  • Lithiation of Pyrimidine:

    • Dissolve 2-cyanopyrimidine (1.0 eq) in anhydrous THF in a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (1.1 eq) dropwise via syringe, maintaining the temperature at -78 °C.

    • Stir the resulting solution at -78 °C for 1 hour to ensure complete formation of the 2-lithiopyrimidine species.

  • Coupling with Protected Ribose:

    • In a separate flask, dissolve the protected ribose derivative (e.g., 2,3,5-tri-O-benzoyl-D-ribofuranosyl bromide) (0.9 eq) in anhydrous THF.

    • Slowly add the solution of the protected ribose derivative to the 2-lithiopyrimidine solution at -78 °C.

    • Stir the reaction mixture at -78 °C for 2-3 hours.

  • Work-up and Deprotection:

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

    • Allow the mixture to warm to room temperature.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude protected C-nucleoside can be purified by column chromatography.

    • Deprotection of the benzoyl groups can be achieved using standard conditions, such as treatment with sodium methoxide (B1231860) in methanol, to yield the final pyrimidine C-nucleoside analog.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis of Antiviral Pyrimidine C-Nucleoside Analog start 2-Pyrimidinecarboxylic Acid step1 Amidation (SOCl₂, NH₄OH) start->step1 intermediate1 2-Pyrimidinecarboxamide step1->intermediate1 step2 Dehydration (POCl₃) intermediate1->step2 intermediate2 2-Cyanopyrimidine step2->intermediate2 step3 Lithiation (n-BuLi, -78°C) intermediate2->step3 intermediate3 2-Lithiopyrimidine step3->intermediate3 step4 C-Glycosylation (Protected Ribose) intermediate3->step4 intermediate4 Protected Pyrimidine C-Nucleoside step4->intermediate4 step5 Deprotection intermediate4->step5 end Pyrimidine C-Nucleoside Analog step5->end

Caption: Synthetic pathway for a pyrimidine C-nucleoside analog from this compound.

Mechanism of Action: Inhibition of Viral RNA-Dependent RNA Polymerase

Many RNA viruses rely on an RNA-dependent RNA polymerase (RdRp) for the replication of their genetic material. Pyrimidine nucleoside analogs, once intracellularly converted to their active triphosphate form, can act as competitive inhibitors of the viral RdRp. They are incorporated into the growing viral RNA chain, leading to premature chain termination and the cessation of viral replication.

mechanism_of_action cluster_virus Viral Replication Cycle cluster_drug Drug Action Virus RNA Virus Entry Viral Entry & Uncoating Virus->Entry Replication Viral RNA Replication (via RdRp) Entry->Replication Translation Translation of Viral Proteins Replication->Translation Assembly Virion Assembly Replication->Assembly Translation->Assembly Release Release of New Virions Assembly->Release Drug Pyrimidine C-Nucleoside Analog (Prodrug) Activation Intracellular Phosphorylation Drug->Activation ActiveDrug Active Triphosphate Metabolite Activation->ActiveDrug Inhibition Inhibition of RdRp ActiveDrug->Inhibition Inhibition->Replication Blocks RNA Chain Elongation

Caption: Inhibition of viral RNA replication by a pyrimidine C-nucleoside analog.

References

Application Notes and Protocols: 2-Pyrimidinecarboxylic Acid as a Versatile Scaffold for Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 2-pyrimidinecarboxylic acid as a foundational building block in the synthesis and evaluation of novel anticancer agents. The inherent biological significance of the pyrimidine (B1678525) core, a key component of nucleic acids, makes it a privileged scaffold in medicinal chemistry.[1][2] This document outlines synthetic strategies, detailed experimental protocols for anticancer activity assessment, and data presentation for effective drug candidate evaluation.

Introduction: The Potential of this compound in Oncology

The pyrimidine nucleus is a fundamental component of DNA and RNA and is present in numerous therapeutic agents.[1] Its derivatives have garnered significant attention for their potent anticancer properties across various cancer cell lines.[1] this compound, in particular, serves as a versatile starting material for the synthesis of a diverse array of small molecules with potential therapeutic applications. The carboxylic acid moiety provides a convenient handle for chemical modifications, allowing for the introduction of various pharmacophores to modulate biological activity and target specific cancer-related pathways.

Derivatives of pyrimidine have been shown to exert their anticancer effects through various mechanisms, including the inhibition of protein kinases (e.g., EGFR, HER2, CDKs), interference with DNA synthesis, and induction of apoptosis.[3]

Synthetic Strategy: From this compound to Potential Anticancer Agents

A common and effective strategy for modifying this compound is through the formation of amide or ester linkages. This approach allows for the introduction of a wide range of substituents, enabling the exploration of the structure-activity relationship (SAR) and the optimization of anticancer potency.

A representative synthetic workflow for the preparation of N-aryl/heteroaryl-2-pyrimidinecarboxamides is depicted below. This class of compounds is of significant interest as the amide bond can mimic peptide interactions and the aryl/heteroaryl moiety can be tailored to interact with specific biological targets.

G cluster_synthesis Synthetic Workflow start This compound activation Carboxylic Acid Activation (e.g., SOCl2, EDCI/HOBt) start->activation intermediate Acyl Chloride or Activated Ester Intermediate activation->intermediate coupling Amide Coupling with R-NH2 (Aryl/Heteroaryl Amine) intermediate->coupling product N-Aryl/Heteroaryl-2-pyrimidinecarboxamide (Target Compound) coupling->product purification Purification (e.g., Crystallization, Chromatography) product->purification characterization Characterization (NMR, MS, etc.) purification->characterization

Caption: Synthetic workflow for N-substituted 2-pyrimidinecarboxamides.

Experimental Protocols for Anticancer Evaluation

The following protocols are standard methods for assessing the anticancer potential of newly synthesized compounds derived from this compound.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with a test compound.

Protocol:

  • Cell Treatment: Treat cells with the test compound at its IC₅₀ concentration for a defined period (e.g., 24 or 48 hours).

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in each phase of the cell cycle is determined using appropriate software.

Apoptosis Assay by Annexin V/PI Staining

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC₅₀ concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and propidium iodide (PI) to the cell suspension according to the manufacturer's instructions. Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic and necrotic cells.

G cluster_workflow Anticancer Evaluation Workflow start Synthesized 2-Pyrimidinecarboxylic Acid Derivative cytotoxicity Cytotoxicity Screening (MTT Assay) start->cytotoxicity ic50 Determine IC50 Value cytotoxicity->ic50 cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI Staining) ic50->apoptosis mechanism Mechanism of Action Studies (e.g., Kinase Assays, Western Blot) cell_cycle->mechanism apoptosis->mechanism

Caption: Workflow for evaluating the anticancer activity of novel compounds.

Data Presentation: Summarizing Anticancer Activity

Quantitative data from the in vitro assays should be compiled into clear and concise tables to facilitate comparison between different derivatives and with standard anticancer drugs.

Table 1: In Vitro Cytotoxicity of Pyrimidine Derivatives against Various Cancer Cell Lines

CompoundCancer Cell LineIC₅₀ (µM)Reference Compound (IC₅₀, µM)
Derivative 1 MCF-7 (Breast)[Insert Value]Doxorubicin: [Insert Value]
A549 (Lung)[Insert Value]Cisplatin: [Insert Value]
HCT-116 (Colon)[Insert Value]5-Fluorouracil: [Insert Value]
Derivative 2 MCF-7 (Breast)[Insert Value]Doxorubicin: [Insert Value]
A549 (Lung)[Insert Value]Cisplatin: [Insert Value]
HCT-116 (Colon)[Insert Value]5-Fluorouracil: [Insert Value]

Table 2: Cell Cycle Analysis of HCT-116 Cells Treated with Pyrimidine Derivatives for 24h

Treatment% G0/G1% S% G2/M
Control (Vehicle) [Insert Value][Insert Value][Insert Value]
Derivative 1 (IC₅₀) [Insert Value][Insert Value][Insert Value]
Positive Control [Insert Value][Insert Value][Insert Value]

Table 3: Apoptosis Induction in A549 Cells Treated with Pyrimidine Derivatives for 48h

Treatment% Early Apoptosis% Late Apoptosis/Necrosis
Control (Vehicle) [Insert Value][Insert Value]
Derivative 1 (IC₅₀) [Insert Value][Insert Value]
Positive Control [Insert Value][Insert Value]

Potential Mechanisms of Action and Signaling Pathways

Many pyrimidine-based anticancer agents function as kinase inhibitors. By targeting kinases involved in cell proliferation and survival signaling pathways, these compounds can effectively halt cancer progression. A generalized signaling pathway that can be targeted by pyrimidine derivatives is the EGFR pathway, which is often dysregulated in cancer.

G cluster_pathway Simplified Kinase Inhibitor Signaling Pathway GF Growth Factor (e.g., EGF) EGFR EGFR (Receptor Tyrosine Kinase) GF->EGFR P1 Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) EGFR->P1 P Pyrimidine 2-Pyrimidinecarboxylic Acid Derivative (Kinase Inhibitor) Pyrimidine->EGFR Proliferation Cell Proliferation & Survival P1->Proliferation Apoptosis Apoptosis P1->Apoptosis

Caption: Inhibition of a receptor tyrosine kinase signaling pathway.

Conclusion

This compound represents a promising and versatile starting point for the development of novel anticancer agents. The synthetic tractability of its carboxylic acid group allows for the creation of diverse chemical libraries. By employing the standardized biological assays detailed in these notes, researchers can systematically evaluate the anticancer potential of newly synthesized derivatives, identify lead compounds, and elucidate their mechanisms of action, ultimately contributing to the discovery of new and effective cancer therapies.

References

Application of 2-Pyrimidinecarboxylic Acid in Agrochemical Synthesis: Detailed Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Pyrimidinecarboxylic acid is a versatile heterocyclic building block with significant applications in the synthesis of a wide range of biologically active molecules, including agrochemicals.[1] Its pyrimidine (B1678525) core is a key pharmacophore in various herbicides, fungicides, and insecticides, contributing to their efficacy in crop protection. This document provides a detailed overview of the application of this compound in the synthesis of agrochemicals, complete with quantitative activity data, detailed experimental protocols, and visual diagrams of synthetic pathways and experimental workflows.

Herbicidal Applications

Derivatives of pyrimidine carboxylic acid are known to act as synthetic auxins, mimicking the plant growth hormone indole-3-acetic acid. This mimicry disrupts normal plant growth processes, leading to uncontrolled cell division and elongation, ultimately resulting in plant death. A prominent example of a herbicide derived from a pyrimidine carboxylic acid scaffold is Aminocyclopyrachlor.

Quantitative Herbicidal Activity Data

The herbicidal efficacy of Aminocyclopyrachlor and other pyridine/pyrimidine carboxylic acid-based herbicides is often quantified by the effective dose required to cause a 50% reduction in plant biomass (ED₅₀). Lower ED₅₀ values indicate higher herbicidal potency.

HerbicideTarget SpeciesED₅₀ (g ae ha⁻¹)Reference
AminocyclopyrachlorSquash6.6--INVALID-LINK--
AminocyclopyrachlorOkra14.6--INVALID-LINK--
AminocyclopyrachlorCanola112.9--INVALID-LINK--
AminopyralidSquash21.1--INVALID-LINK--
PicloramSquash23.3--INVALID-LINK--
TriclopyrSquash7.8--INVALID-LINK--
Synthesis Pathway for a Pyrimidine-Based Herbicide Precursor

G A This compound C Pyrimidine-2-carbonyl chloride A->C Chlorination B Thionyl Chloride (SOCl₂) B->C F Pyrimidine Amide/Ester Derivative (Herbicide Precursor) C->F Acylation D Amine/Alcohol Nucleophile D->F E Pyridine (base) E->F

Synthesis of a pyrimidine amide/ester precursor.
Experimental Protocol: Synthesis of Pyrimidine-2-carbonyl chloride

This protocol describes the conversion of this compound to its acid chloride, a key intermediate for the synthesis of amide and ester derivatives.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous toluene (B28343)

  • Round-bottom flask with reflux condenser and gas outlet

  • Heating mantle

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask, suspend this compound (1.0 eq) in anhydrous toluene.

  • Slowly add thionyl chloride (2.0 eq) to the suspension at room temperature under a nitrogen atmosphere.

  • Heat the reaction mixture to reflux (approximately 110°C) and maintain for 2-4 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).

  • Allow the reaction mixture to cool to room temperature.

  • Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator to obtain the crude pyrimidine-2-carbonyl chloride.

  • The crude product can be used in the next step without further purification or can be purified by distillation under reduced pressure.

Fungicidal Applications

Pyrimidine derivatives are prominent in the development of agricultural fungicides. They exhibit a broad spectrum of activity against various phytopathogenic fungi. The anilinopyrimidine class, for example, which includes the commercial fungicide Pyrimethanil, is known to inhibit the biosynthesis of methionine in fungi.

Quantitative Fungicidal Activity Data

The in vitro antifungal activity of pyrimidine derivatives is commonly expressed as the half-maximal effective concentration (EC₅₀), which is the concentration of a compound that inhibits 50% of fungal growth.

CompoundFungal SpeciesEC₅₀ (µg/mL)Reference
5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (5o)Phomopsis sp.10.5--INVALID-LINK--
Pyrimethanil (Control)Phomopsis sp.32.1--INVALID-LINK--
Compound 4bRhizoctonia solani11.3--INVALID-LINK--
Compound 4dRhizoctonia solani13.7--INVALID-LINK--
Diflumetorim (Control)Rhizoctonia solani19.8--INVALID-LINK--
Experimental Workflow for Antifungal Activity Screening

The following workflow outlines the general procedure for evaluating the in vitro antifungal activity of synthesized pyrimidine derivatives.

G A Synthesized Pyrimidine Derivatives B Prepare Stock Solutions (e.g., in DMSO) A->B C Prepare Potato Dextrose Agar (PDA) with varying concentrations of test compounds B->C D Inoculate plates with mycelial plugs of target fungi C->D E Incubate at optimal temperature (e.g., 25-28°C) for several days D->E F Measure colony diameter E->F G Calculate Percentage Inhibition F->G H Determine EC₅₀ values using Probit analysis G->H

Workflow for in vitro antifungal screening.
Experimental Protocol: In Vitro Antifungal Bioassay

This protocol describes a method to assess the antifungal activity of compounds against phytopathogenic fungi using the mycelial growth inhibition method.

Materials:

  • Synthesized pyrimidine derivatives

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Potato Dextrose Agar (PDA)

  • Cultures of test fungi (e.g., Phomopsis sp., Rhizoctonia solani)

  • Sterile petri dishes

  • Sterile cork borer

  • Incubator

Procedure:

  • Prepare stock solutions of the test compounds in DMSO.

  • Prepare PDA medium and autoclave. While the medium is still molten (around 45-50°C), add the appropriate volume of the stock solution to achieve the desired final concentrations. Pour the amended PDA into sterile petri dishes.

  • From the periphery of a actively growing fungal culture, cut mycelial plugs (e.g., 5 mm diameter) using a sterile cork borer.

  • Place one mycelial plug in the center of each PDA plate.

  • Incubate the plates at the optimal growth temperature for the specific fungus (typically 25-28°C) in the dark.

  • After a defined incubation period (when the fungal growth in the control plate has reached a certain diameter), measure the diameter of the fungal colonies.

  • Calculate the percentage of mycelial growth inhibition using the formula:

    • Inhibition (%) = [(dc - dt) / dc] × 100

    • Where dc is the average diameter of the fungal colony in the control group, and dt is the average diameter of the fungal colony in the treatment group.

  • Determine the EC₅₀ value by performing a Probit analysis of the concentration-response data.

Insecticidal Applications

Pyrimidine-containing compounds have also been investigated for their insecticidal properties. The pyrimidine scaffold can be functionalized to interact with various molecular targets in insects, leading to mortality or disruption of their life cycle.

Quantitative Insecticidal Activity Data

The insecticidal activity is often determined by the lethal concentration required to kill 50% of the test insect population (LC₅₀).

CompoundInsect SpeciesLC₅₀ (ppm)Reference
Compound 3dAphis craccivora (nymphs)0.0125--INVALID-LINK--
Compound 3dAphis craccivora (adults)0.31--INVALID-LINK--
Compound 3cAphis craccivora (nymphs)0.0134--INVALID-LINK--
Compound 3bAphis craccivora (nymphs)0.0383--INVALID-LINK--
Compound 4dAedes aegypti (larvae)70% mortality at 2 µg/mL--INVALID-LINK--
Logical Relationship for Insecticide Development

The development of novel pyrimidine-based insecticides often follows a logical progression from synthesis to biological evaluation.

G A This compound (Starting Material) B Chemical Synthesis and Functionalization A->B C Library of Novel Pyrimidine Derivatives B->C D Primary Screening against Target Insect Pests C->D E Identification of 'Hit' Compounds D->E F Dose-Response Studies (LC₅₀ Determination) E->F G Structure-Activity Relationship (SAR) Analysis F->G H Lead Optimization G->H

Logical workflow for insecticide discovery.

Conclusion

This compound serves as a valuable and versatile starting material and structural motif in the synthesis of a diverse range of agrochemicals. Its derivatives have demonstrated significant potential as herbicides, fungicides, and insecticides. The continued exploration of novel synthetic routes and the establishment of clear structure-activity relationships will undoubtedly lead to the development of new and more effective crop protection agents based on this important heterocyclic scaffold.

References

Amide Coupling Protocols for 2-Pyrimidinecarboxylic Acid: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of amide bonds is a cornerstone of modern molecular design and discovery. This document provides detailed application notes and protocols for the amide coupling of 2-pyrimidinecarboxylic acid, a heterocyclic building block of significant interest in medicinal chemistry.

The pyrimidine (B1678525) moiety is a common scaffold in a wide array of therapeutic agents, and the ability to reliably form amide linkages with this core structure is crucial for the development of new chemical entities. This note outlines several common and effective protocols for the amide coupling of this compound, utilizing prevalent coupling reagents. Potential challenges associated with the coupling of this electron-deficient heterocyclic carboxylic acid are also discussed, along with strategies for optimization.

Comparative Overview of Common Coupling Reagents

A variety of reagents are available to facilitate amide bond formation, each with distinct advantages and disadvantages in terms of reactivity, handling, and byproduct profiles. The choice of coupling reagent can significantly impact reaction efficiency, yield, and purity of the final product. Below is a summary of commonly employed reagents for the amide coupling of this compound.

Coupling Reagent/SystemKey AdvantagesCommon SolventsTypical Temperature (°C)General Yield Range (%)
EDC/HOBt Cost-effective; water-soluble byproducts are easily removed during workup.[1][2][3]DMF, DCM, CH3CN0 to 2360-95[1][2]
HATU High reactivity and efficiency, often leading to shorter reaction times and high yields, even with challenging substrates.[1][4][5]DMF, DCM0 to 2370-98[1]
T3P® Excellent safety profile; byproducts are water-soluble and easily removed; low epimerization for chiral substrates.[6][7][8][9]EtOAc, THF, Me-THF0 to 2380-95[6][7][8]

Experimental Protocols

Detailed methodologies for the amide coupling of this compound using EDC/HOBt, HATU, and T3P® are provided below. These protocols are intended as a starting point and may require optimization depending on the specific amine coupling partner.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt) to activate the carboxylic acid for nucleophilic attack by the amine.[2][3]

Materials:

  • This compound

  • Amine (primary or secondary)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • 1 M HCl (for workup)

  • Saturated NaHCO3 solution (for workup)

  • Brine (for workup)

  • Anhydrous Na2SO4 or MgSO4

Procedure:

  • To a stirred solution of this compound (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF (0.1-0.5 M) at 0 °C, add EDC·HCl (1.2 eq).

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the active ester.

  • Add the desired amine (1.0-1.2 eq) to the reaction mixture, followed by the dropwise addition of DIPEA or TEA (2.0-3.0 eq).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired amide.

experimental_workflow_edc cluster_prep Preparation cluster_activation Activation cluster_coupling Coupling cluster_workup Workup & Purification prep Dissolve this compound and HOBt in anhydrous solvent activation Add EDC·HCl at 0°C Stir for 30 min prep->activation coupling Add amine and base Warm to RT, stir 12-24h activation->coupling workup Aqueous wash coupling->workup purification Column chromatography workup->purification

EDC/HOBt Coupling Workflow
Protocol 2: HATU Mediated Amide Coupling

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective coupling reagent, particularly for challenging substrates.[1][4][5]

Materials:

  • This compound

  • Amine (primary or secondary)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Water (for workup)

  • Ethyl acetate (B1210297) (for extraction)

  • Brine (for workup)

  • Anhydrous Na2SO4 or MgSO4

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DMF (0.1-0.5 M), add the amine (1.0-1.2 eq) and HATU (1.1 eq).

  • Cool the mixture to 0 °C and add DIPEA (2.0-3.0 eq) dropwise.

  • Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

experimental_workflow_hatu cluster_mixing Reagent Mixing cluster_initiation Reaction Initiation cluster_reaction Reaction cluster_extraction Extraction & Purification mixing Combine this compound, amine, and HATU in DMF initiation Add DIPEA at 0°C mixing->initiation reaction Stir at RT for 1-4h initiation->reaction extraction Aqueous workup and extraction reaction->extraction purification Column chromatography extraction->purification

HATU Coupling Workflow
Protocol 3: T3P® Mediated Amide Coupling

Propanephosphonic acid anhydride (B1165640) (T3P®) is a versatile and safe coupling reagent that often provides high yields with straightforward purification.[6][7][8][9]

Materials:

  • This compound

  • Amine (primary or secondary)

  • Propanephosphonic acid anhydride (T3P®) solution (e.g., 50% in EtOAc or THF)

  • Pyridine (B92270) or Triethylamine (TEA)

  • Anhydrous Ethyl acetate (EtOAc) or Tetrahydrofuran (THF)

  • Saturated NaHCO3 solution (for workup)

  • Brine (for workup)

  • Anhydrous Na2SO4 or MgSO4

Procedure:

  • To a stirred solution of this compound (1.0 eq) and the amine (1.0-1.2 eq) in anhydrous EtOAc or THF (0.1-0.5 M), add pyridine or TEA (3.0 eq).

  • Add the T3P® solution (1.5 eq) dropwise to the mixture at room temperature. An exotherm may be observed.

  • Stir the reaction at room temperature for 1-3 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated NaHCO3 solution.

  • Extract the aqueous layer with EtOAc.

  • Wash the combined organic layers with saturated NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

experimental_workflow_t3p cluster_setup Initial Setup cluster_addition Reagent Addition cluster_reaction_t3p Reaction cluster_workup_t3p Workup & Purification setup Dissolve acid, amine, and base in solvent addition Add T3P® solution dropwise setup->addition reaction_t3p Stir at RT for 1-3h addition->reaction_t3p workup_t3p Quench and extract reaction_t3p->workup_t3p purification_t3p Column chromatography workup_t3p->purification_t3p

T3P® Coupling Workflow

Potential Challenges and Optimization

The electron-deficient nature of the pyrimidine ring can influence the reactivity of the carboxylic acid and the resulting amide. Researchers may encounter challenges such as lower than expected yields or incomplete reactions, especially when coupling with electron-poor or sterically hindered amines.

Troubleshooting Strategies:

  • Choice of Base: For HATU and EDC/HOBt couplings, a non-nucleophilic hindered base like DIPEA is often preferred over TEA to minimize side reactions.

  • Temperature: For sluggish reactions, gentle heating (e.g., 40-50 °C) may be beneficial, although this should be monitored carefully to avoid decomposition.

  • Reagent Stoichiometry: Increasing the equivalents of the coupling reagent and/or the amine may drive the reaction to completion.

  • Solvent: While DMF and DCM are commonly used, other aprotic solvents like acetonitrile (B52724) or THF can be explored.

  • Activation Time: For EDC/HOBt couplings, ensuring sufficient pre-activation time (30-60 minutes) before adding the amine can improve yields.

Logical Relationship of Amide Coupling

The fundamental principle of these protocols is the activation of the carboxylic acid to facilitate nucleophilic attack by the amine, leading to the formation of a stable amide bond.

logical_relationship Carboxylic_Acid This compound Activated_Intermediate Activated Intermediate (e.g., O-acylisourea) Carboxylic_Acid->Activated_Intermediate + Coupling_Reagent Coupling Reagent (EDC, HATU, T3P) Coupling_Reagent->Activated_Intermediate Amide_Product 2-Pyrimidinecarboxamide Activated_Intermediate->Amide_Product + Byproducts Byproducts Activated_Intermediate->Byproducts Amine Amine Amine->Amide_Product

Amide Formation Pathway

These application notes provide a robust starting point for researchers working with this compound. By understanding the principles of amide coupling and employing these detailed protocols, scientists can efficiently synthesize novel pyrimidine-containing amides for further investigation in drug discovery and development.

References

Application Notes and Protocols for Cross-Coupling Reactions Involving 2-Pyrimidinecarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine (B1678525) scaffold is a privileged heterocycle in medicinal chemistry and materials science. The functionalization of this ring system is crucial for developing novel pharmaceuticals and advanced materials. Cross-coupling reactions provide a powerful toolkit for creating carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the introduction of diverse substituents onto the pyrimidine core. This document details protocols and applications for several key cross-coupling reactions involving 2-pyrimidinecarboxylic acid and its derivatives, with a focus on modern decarbonylative and decarboxylative strategies that utilize the carboxylic acid moiety as a versatile coupling handle.

Palladium-Catalyzed Decarbonylative Suzuki Coupling

Decarbonylative cross-coupling reactions have emerged as an attractive alternative to traditional methods, using readily available carboxylic acids as electrophilic partners.[1][2] This approach allows for the formation of C(heteroaryl)–C(aryl/heteroaryl) bonds through the extrusion of carbon monoxide (CO). Pyrimidine carboxylic acids have been shown to be suitable substrates for this transformation, affording biaryl products in good yields.[1]

Experimental Protocol: General Procedure for Decarbonylative Suzuki Coupling

This protocol is adapted from a collaborative study involving Pfizer Medicine Design for the synthesis of structurally diverse heterobiaryls.[1]

Materials:

  • Pyrimidine-2-carboxylic acid derivative (1.0 equiv)

  • Aryl/Heteroaryl boronic acid (2.0 equiv)

  • Pivalic anhydride (B1165640) (Piv₂O) (2.0 equiv)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂) (10 mol%)

  • Ligand L6 (Structure not specified in source, a suitable biaryl phosphine (B1218219) ligand like SPhos or XPhos may be screened) (5 mol%)

  • Boric acid (H₃BO₃) (2.0 equiv)

  • Triethylamine (B128534) (Et₃N) (1.75 equiv)

  • Anhydrous dioxane (to make a 0.20 M solution)

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add the pyrimidine-2-carboxylic acid (1.0 equiv), arylboronic acid (2.0 equiv), palladium(II) acetate (10 mol%), ligand (5 mol%), boric acid (2.0 equiv), and pivalic anhydride (2.0 equiv).

  • Seal the vial with a septum and purge with an inert atmosphere (e.g., argon or nitrogen).

  • Add anhydrous dioxane via syringe to achieve a 0.20 M concentration with respect to the limiting reagent.

  • Add triethylamine (1.75 equiv) via syringe.

  • Place the sealed vial in a preheated oil bath or heating block at 160 °C.

  • Stir the reaction mixture for 15 hours.

  • After cooling to room temperature, the reaction mixture can be diluted with a suitable organic solvent (e.g., ethyl acetate) and filtered through a pad of celite.

  • The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel to afford the desired biaryl pyrimidine.

Data Presentation: Substrate Scope of Decarbonylative Suzuki Coupling

The following table summarizes the results for the decarbonylative coupling of pyrimidine carboxylic acids with 4-methoxyphenyl (B3050149) boronic acid.[1]

EntryPyrimidine Carboxylic Acid SubstrateProductYield (%)
1Pyrimidine-2-carboxylic acid2-(4-methoxyphenyl)pyrimidine74
24-Methylpyrimidine-2-carboxylic acid4-Methyl-2-(4-methoxyphenyl)pyrimidine71
34-(Trifluoromethyl)pyrimidine-2-carboxylic acid4-(Trifluoromethyl)-2-(4-methoxyphenyl)pyrimidine61

Palladium-Catalyzed Decarbonylative Sonogashira Coupling

The Sonogashira coupling is a fundamental reaction for the synthesis of C(sp²)–C(sp) bonds.[3] A decarbonylative variant allows for the use of carboxylic acids as direct coupling partners with terminal alkynes, proceeding through the in-situ formation of a mixed anhydride followed by palladium-mediated decarbonylation.[3][4][5] This copper-free method is applicable to a broad range of aryl carboxylic acids and is a viable strategy for the alkynylation of pyrimidines.[4]

Experimental Protocol: General Procedure for Decarbonylative Sonogashira Coupling

This protocol is adapted from the work of Liu and Szostak on the decarbonylative Sonogashira cross-coupling of carboxylic acids.[4]

Materials:

  • Pyrimidine-2-carboxylic acid (1.0 equiv)

  • Terminal alkyne (4.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (5 mol%)

  • XantPhos (10 mol%)

  • 4-Dimethylaminopyridine (DMAP) (1.5 equiv)

  • Trimethylacetic anhydride (pivalic anhydride, Piv₂O) (1.5 equiv)

  • Anhydrous dioxane (to make a 0.20 M solution)

Procedure:

  • In an oven-dried vial equipped with a stir bar, combine the pyrimidine-2-carboxylic acid (1.0 equiv), Pd(OAc)₂ (5 mol%), XantPhos (10 mol%), and DMAP (1.5 equiv).

  • Place the vial under a positive pressure of argon and subject it to three evacuation/backfilling cycles.

  • Add the terminal alkyne (4.0 equiv), trimethylacetic anhydride (1.5 equiv), and anhydrous dioxane (to 0.20 M) with vigorous stirring at room temperature.

  • Place the reaction mixture in a preheated oil bath at 160 °C.

  • Stir for the indicated time (typically 12-24 h) until reaction completion is observed by TLC or LC-MS.

  • After cooling, dilute the mixture with an appropriate organic solvent and purify using standard chromatographic techniques to isolate the 2-alkynylpyrimidine product.

Visualizations: Reaction Workflows and Mechanisms

The following diagrams illustrate a general experimental workflow and the catalytic cycles for key cross-coupling reactions.

G General Experimental Workflow for Cross-Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - Pyrimidine-2-carboxylic acid - Coupling Partner - Catalyst & Ligand - Base/Activator solvent Add Anhydrous Solvent reagents->solvent inert Purge with Inert Gas (Ar or N2) solvent->inert heat Heat to Specified Temperature (e.g., 160 °C) inert->heat stir Stir for Required Time (e.g., 15 h) heat->stir monitor Monitor Progress (TLC / LC-MS) stir->monitor cool Cool to Room Temperature monitor->cool filter Dilute and Filter cool->filter concentrate Concentrate Under Vacuum filter->concentrate purify Purify by Column Chromatography concentrate->purify product product purify->product Isolated Product

A generalized workflow for cross-coupling experiments.

G Catalytic Cycle: Decarbonylative Suzuki Coupling pd0 Pd(0)L_n pd_acyl [R¹-CO-Pd(II)-X]L_n pd0->pd_acyl Oxidative Addition anhydride R¹-CO-O-CO-R² (Mixed Anhydride) anhydride->pd_acyl pd_aryl [R¹-Pd(II)-X]L_n pd_acyl->pd_aryl Decarbonylation (-CO) pd_biaryl [R¹-Pd(II)-Ar]L_n pd_aryl->pd_biaryl Transmetalation pd_biaryl->pd0 Reductive Elimination product R¹-Ar (Product) pd_biaryl->product boronic ArB(OR)₂ boronic->pd_aryl base Base base->pd_aryl

Catalytic cycle for decarbonylative Suzuki coupling.

Decarboxylative Cross-Coupling Reactions

In contrast to decarbonylation, decarboxylative couplings proceed with the loss of carbon dioxide (CO₂) and often employ different catalytic systems, such as Pd/Ag combinations.[2][6] These methods are valuable for introducing a variety of substituents at the site of the carboxylic acid.

Application: Decarboxylative Heck-type Coupling of 2-Aminopyrimidine-5-carboxylic Acids

A Pd/Ag-based catalytic system has been reported to efficiently facilitate the decarboxylative cross-coupling of 2-aminopyrimidine-5-carboxylic acids with alkenes.[6] This reaction provides a direct route to C5-alkenylated 2-aminopyrimidines, which are important pharmacophores. While a specific detailed protocol is not available in the provided search results, a general procedure would involve heating the pyrimidine carboxylic acid with an alkene, a palladium catalyst (e.g., Pd(OAc)₂), a silver salt (e.g., Ag₂CO₃ or AgF) as an oxidant and decarboxylation promoter, and a suitable ligand in a high-boiling solvent.

Buchwald-Hartwig Amination

While not a direct reaction of the carboxylic acid group itself, the Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry for forming C-N bonds.[7][8] This palladium-catalyzed reaction is typically used to couple an amine with an aryl halide or pseudohalide.[9] For pyrimidine systems, this is invaluable for synthesizing amino-pyrimidines. A synthetic strategy could involve the use of a chloro- or bromo-substituted pyrimidine carboxylic acid ester, where the Buchwald-Hartwig reaction is performed on the halide position, followed by hydrolysis of the ester to reveal the carboxylic acid for further functionalization.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol is a generalized procedure based on established methods for synthesizing N-arylpyrimidin-2-amines.[10]

Materials:

  • Halogenated pyrimidine derivative (e.g., 2-chloropyrimidine-5-carboxylic acid ester) (1.0 equiv)

  • Primary or secondary amine (1.2 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃ or a pre-catalyst like XPhos-Pd-G3) (1-2 mol%)

  • Phosphine Ligand (e.g., Xantphos, XPhos) (2-4 mol%)

  • Base (e.g., Sodium tert-butoxide, Cs₂CO₃, K₃PO₄) (1.5 - 2.0 equiv)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

Procedure:

  • To an oven-dried Schlenk tube, add the palladium catalyst, ligand, and base.

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add the halogenated pyrimidine derivative and the amine.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the required temperature (typically 80-110 °C) with stirring for 4-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with an organic solvent, filter through celite to remove inorganic salts and the catalyst.

  • Concentrate the filtrate and purify the residue by column chromatography to yield the aminated pyrimidine product.

G Catalytic Cycle: Buchwald-Hartwig Amination pd0 Pd(0)L_n pd_aryl_halide [Ar-Pd(II)-X]L_n pd0->pd_aryl_halide Oxidative Addition aryl_halide Ar-X aryl_halide->pd_aryl_halide pd_amido [Ar-Pd(II)-NR₂]L_n pd_aryl_halide->pd_amido Ligand Exchange / Amine Coordination amine R₂NH amine->pd_aryl_halide base Base base->pd_aryl_halide pd_amido->pd0 Reductive Elimination product Ar-NR₂ (Product) pd_amido->product

Catalytic cycle for Buchwald-Hartwig amination.

Conclusion

The use of this compound derivatives in cross-coupling reactions, particularly through innovative decarbonylative and decarboxylative pathways, offers a direct and efficient strategy for the synthesis of highly functionalized pyrimidines. These methods expand the toolbox available to medicinal chemists and materials scientists, enabling rapid access to diverse molecular architectures from common and stable starting materials. The protocols and data presented herein serve as a practical guide for the application of these powerful synthetic transformations.

References

Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks with 2-Pyrimidinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials synthesized from metal ions or clusters and organic linkers. Their high surface area, tunable pore size, and versatile functionality make them promising candidates for various applications, particularly in drug delivery. This document provides detailed protocols and application notes for the synthesis of MOFs using 2-pyrimidinecarboxylic acid as the organic linker. While specific literature on MOFs constructed solely from this compound is emerging, this guide offers generalized solvothermal synthesis methods based on established protocols for structurally analogous pyridine- and pyrimidine-based linkers. These protocols are intended to serve as a foundational methodology for researchers exploring the synthesis and application of novel pyrimidine-based MOFs in areas such as controlled drug release and targeted therapy.

Introduction

The unique architecture of MOFs allows for high drug loading capacities and controlled release kinetics, addressing some of the challenges in conventional drug delivery systems. The incorporation of ligands with specific functionalities, such as the nitrogen-rich this compound, can impart unique chemical properties to the resulting MOF, including altered biocompatibility, pH-responsive behavior, and specific interactions with therapeutic agents. Pyrimidine (B1678525) derivatives, being integral components of nucleic acids, offer a biocompatible and functionally versatile platform for the design of novel MOFs for biomedical applications.

Generalized Solvothermal Synthesis of a MOF with this compound

This protocol describes a general procedure for the solvothermal synthesis of a Metal-Organic Framework using this compound and a divalent metal salt (e.g., Zinc or Copper).

Materials and Equipment
  • This compound

  • Divalent metal salt (e.g., Zinc nitrate (B79036) hexahydrate (Zn(NO₃)₂·6H₂O) or Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O))

  • N,N-Dimethylformamide (DMF)

  • Ethanol (B145695) (or Methanol)

  • Teflon-lined stainless steel autoclave (20-50 mL)

  • Programmable oven

  • Centrifuge

  • Vacuum drying oven

  • Analytical balance

  • Sonicator

Experimental Protocol
  • Preparation of Precursor Solutions:

    • In a 20 mL glass vial, dissolve the divalent metal salt (0.5 mmol) in 10 mL of DMF.

    • In a separate 20 mL glass vial, dissolve this compound (0.5 mmol) in 10 mL of DMF. Sonication may be necessary to achieve complete dissolution.

  • Reaction Mixture Assembly:

    • Combine the two solutions in a 50 mL Teflon-lined stainless steel autoclave.

    • Stir the mixture for 10-15 minutes to ensure homogeneity.

    • Seal the autoclave tightly.

  • Solvothermal Reaction:

    • Place the sealed autoclave in a preheated programmable oven.

    • Heat the mixture to a constant temperature, typically between 100°C and 140°C, for a duration of 24 to 72 hours.

  • Isolation and Purification:

    • After the reaction is complete, allow the autoclave to cool down slowly to room temperature.

    • Collect the crystalline product by centrifugation or filtration.

    • Wash the collected crystals with fresh DMF (3 x 10 mL) to remove any unreacted starting materials.

  • Activation of the MOF:

    • To remove the solvent molecules from the pores, immerse the purified crystals in a volatile solvent such as ethanol or methanol (B129727) for 3 days. Decant and replace the solvent every 24 hours.

    • After solvent exchange, dry the product under vacuum at an elevated temperature (e.g., 100-150°C) for 12 hours to obtain the activated MOF.

Data Presentation: Properties of MOFs with Related Ligands

Due to the limited availability of specific data for MOFs synthesized with this compound, the following tables summarize quantitative data for MOFs synthesized with structurally similar pyridine- and pyrimidine-dicarboxylic acid linkers for comparative purposes.

Table 1: Synthesis Conditions for MOFs with Related N-Heterocyclic Carboxylic Acid Linkers

MOF Name/ReferenceMetal SaltLigandSolventTemperature (°C)Time (h)
[Cu(2,3-pydc)(bpp)]·2.5H₂O [1]Cu(NO₃)₂·3H₂OPyridine-2,3-dicarboxylic acidH₂O/EthanolRoom Temp.-
[Zn(2,3-pydc)(bpp)]·2.5H₂O [1]Zn(NO₃)₂·6H₂OPyridine-2,3-dicarboxylic acidH₂O/EthanolRoom Temp.-
--INVALID-LINK--₀.₅(H₂O) Co(NO₃)₂·6H₂OPyridine-3,5-dicarboxylic acidDMF12072
Zr-UiO-66-PDC [2]ZrCl₄2,5-Pyridinedicarboxylic acidDMF/Formic Acid12024
[Cd₂(bpydc)₂(DMF)₂·2DMF] [3]Cd(NO₃)₂·4H₂O2,2'-Bipyridine-4,4'-dicarboxylic acidDMF10048

Table 2: Crystallographic Data for MOFs with Related N-Heterocyclic Carboxylic Acid Linkers

MOF Name/ReferenceFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)
[Cu(2,3-pydc)(bpp)]·2.5H₂O [1]C₂₄H₂₄.₅CuN₄O₆.₅MonoclinicP2₁/c14.123(3)12.012(2)15.193(3)
[Zn(2,3-pydc)(bpp)]·2.5H₂O [1]C₂₄H₂₄.₅N₄O₆.₅ZnMonoclinicP2₁/c14.135(3)12.025(2)15.201(3)
--INVALID-LINK--₀.₅(H₂O) C₄₃H₃₀.₅Co₂N₅.₅O₁₀MonoclinicP2₁/n14.891(3)15.657(3)17.954(4)
Zr-UiO-66-PDC [2][Zr₆O₄(OH)₄(PDC)₆]CubicFm-3m20.739(1)20.739(1)20.739(1)
[Cd₂(bpydc)₂(DMF)₂·2DMF] [3]C₃₆H₄₀Cd₂N₈O₁₂MonoclinicP2₁/c10.681(2)16.954(3)12.384(3)

Visualizations

Diagrams

MOF_Synthesis_Workflow cluster_prep Precursor Preparation cluster_reaction Synthesis cluster_processing Product Isolation & Activation Metal_Salt Metal Salt Solution Mixing Combine Solutions in Autoclave Metal_Salt->Mixing Organic_Linker 2-Pyrimidinecarboxylic Acid Solution Organic_Linker->Mixing Heating Solvothermal Reaction (100-140°C, 24-72h) Mixing->Heating Cooling Cool to Room Temp. Heating->Cooling Isolation Filter & Wash with DMF Cooling->Isolation Activation Solvent Exchange (Ethanol) & Vacuum Drying Isolation->Activation Final_Product Activated MOF Activation->Final_Product

Caption: Generalized workflow for the solvothermal synthesis of a MOF.

Coordination_Mode M M O1 O M->O1 Carboxylate O N1 N M->N1 Pyrimidine N ligand_img

Caption: Potential coordination of this compound to a metal center.

Applications in Drug Development

MOFs synthesized from pyrimidine-based linkers hold significant promise for drug delivery applications. The pyrimidine moiety can engage in hydrogen bonding and π-π stacking interactions, which can be leveraged for the controlled loading and release of therapeutic agents. Furthermore, the inherent pH sensitivity of some MOFs can be exploited for targeted drug release in specific physiological environments, such as the acidic microenvironment of tumors. The encapsulation of anticancer drugs, such as 5-fluorouracil (B62378) (a pyrimidine analogue), within MOFs has been shown to enhance their therapeutic efficacy and reduce side effects.[4]

Characterization Protocols

Powder X-ray Diffraction (PXRD)
  • Purpose: To confirm the crystallinity and phase purity of the synthesized MOF.

  • Protocol:

    • Grind a small sample of the activated MOF into a fine powder.

    • Mount the powder on a sample holder.

    • Collect the diffraction pattern using a diffractometer with Cu Kα radiation.

    • Compare the experimental pattern with simulated patterns from single-crystal X-ray diffraction data if available, or with patterns of known related structures.

Thermogravimetric Analysis (TGA)
  • Purpose: To determine the thermal stability of the MOF and the temperature at which the framework decomposes.

  • Protocol:

    • Place a small amount (5-10 mg) of the activated MOF in an alumina (B75360) crucible.

    • Heat the sample under a nitrogen or air atmosphere from room temperature to approximately 600-800°C at a constant heating rate (e.g., 10°C/min).

    • Record the weight loss as a function of temperature.

Brunauer-Emmett-Teller (BET) Surface Area Analysis
  • Purpose: To measure the specific surface area and pore volume of the activated MOF.

  • Protocol:

    • Degas a sample of the activated MOF under vacuum at an elevated temperature (e.g., 150°C) for several hours to remove any adsorbed guest molecules.

    • Measure the nitrogen adsorption-desorption isotherms at 77 K.

    • Calculate the specific surface area using the BET equation from the adsorption data in the relative pressure range of 0.05 to 0.3.

Conclusion

The synthesis of Metal-Organic Frameworks using this compound presents an exciting avenue for the development of advanced materials for drug delivery and other biomedical applications. The protocols and data presented in this application note provide a solid foundation for researchers to synthesize and characterize these novel materials. Further research into the specific interactions between this compound-based MOFs and various drug molecules will be crucial in realizing their full potential in targeted and controlled drug delivery systems.

References

Application Notes and Protocols for Enzymatic Reactions Utilizing 2-Pyrimidinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential enzymatic reactions involving 2-pyrimidinecarboxylic acid, with a primary focus on its role as an enzyme inhibitor. Given the current state of research, direct enzymatic utilization of this compound as a substrate is not well-documented. However, its structural features, particularly the presence of a nitrogen-containing heterocyclic ring and a carboxylic acid group, make it a strong candidate for interaction with and inhibition of various enzymes, a critical aspect of drug discovery and development.

Introduction to this compound in Enzymatic Assays

This compound is a versatile heterocyclic compound with significant potential in pharmaceutical and biochemical research.[1] Its pyrimidine (B1678525) core is a fundamental component of nucleobases, suggesting a possible role in the modulation of enzymes involved in nucleic acid metabolism. Furthermore, the carboxylic acid moiety allows for interactions with the active sites of various enzymes, particularly metalloenzymes, through coordination with the metal cofactor.

While specific enzymes that catalyze the transformation of this compound are yet to be fully characterized, its structural similarity to known enzyme inhibitors, such as pyridine (B92270) carboxylic acid derivatives, suggests its potential as a modulator of enzyme activity.[2][3] This document outlines protocols for screening this compound as an inhibitor of relevant enzymes and discusses its potential involvement in metabolic pathways.

Potential Applications in Drug Development

The investigation of this compound and its derivatives as enzyme inhibitors is a promising avenue for the development of novel therapeutics. Pyrimidine analogs have been successfully developed as anticancer, antiviral, and anti-inflammatory agents.[4] The ability to selectively inhibit key enzymes in disease pathways is a cornerstone of modern drug discovery.

Application Note 1: Screening of this compound as a Metalloenzyme Inhibitor

Background

Metalloenzymes are a broad class of enzymes that utilize a metal ion as a cofactor for their catalytic activity. The carboxylic acid group and the nitrogen atoms in the pyrimidine ring of this compound can act as chelating agents for the metal cofactor in the active site of these enzymes, leading to inhibition. A relevant example of a metalloenzyme is Carboxypeptidase A, a zinc-containing exopeptidase involved in protein digestion. Analogs of 2-pyridinecarboxylic acid have been shown to inhibit this enzyme.[1]

Hypothetical Signaling Pathway of Inhibition

The following diagram illustrates the hypothetical mechanism of inhibition of a generic metalloenzyme by this compound.

inhibition_pathway Substrate Substrate Enzyme Metalloenzyme (e.g., Carboxypeptidase A) with Metal Cofactor (e.g., Zn²⁺) Substrate->Enzyme Binds to active site Product Product Enzyme->Product Catalyzes reaction Enzyme_Inhibitor_Complex Enzyme-Inhibitor Complex (Inactive) Inhibitor 2-Pyrimidinecarboxylic Acid Inhibitor->Enzyme Binds to active site/ chelates metal cofactor pyrimidine_catabolism Uracil Uracil / Thymine DPYD Dihydropyrimidine Dehydrogenase (DPYD) Uracil->DPYD Dihydrouracil Dihydrouracil / Dihydrothymine DPYD->Dihydrouracil DHP Dihydropyrimidinase (DHP) Dihydrouracil->DHP Beta_Ureidopropionate β-Ureidopropionate / β-Ureidoisobutyrate DHP->Beta_Ureidopropionate UP β-Ureidopropionase (UP) Beta_Ureidopropionate->UP End_Products β-Alanine / β-Aminoisobutyrate + NH₃ + CO₂ UP->End_Products Inhibitor Potential Inhibition by This compound Inhibitor->DPYD screening_workflow start Start: Hypothesis Generation (this compound as an enzyme inhibitor) target_selection Target Enzyme Selection (e.g., Metalloenzymes, Pyrimidine Pathway Enzymes) start->target_selection primary_screening Primary Screening Assay (Single high concentration) target_selection->primary_screening hit_identification Hit Identification (% Inhibition > Threshold) primary_screening->hit_identification hit_identification->target_selection Inactive dose_response Dose-Response Assay (IC50 determination) hit_identification->dose_response Active mechanism_studies Mechanism of Inhibition Studies (e.g., Kinetic analysis, Reversibility) dose_response->mechanism_studies lead_optimization Lead Optimization (SAR studies) mechanism_studies->lead_optimization

References

Application Notes and Protocols for the Large-Scale Synthesis of 2-Pyrimidinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the large-scale industrial synthesis of 2-pyrimidinecarboxylic acid, a key intermediate in the pharmaceutical and agrochemical industries. Two primary synthetic routes are discussed: the hydrolysis of 2-cyanopyrimidine (B83486) and the oxidation of 2-methylpyrimidine (B1581581). This guide includes comprehensive experimental protocols, quantitative data, safety information, and visual diagrams of the synthesis pathways and workflows to assist in the successful scale-up and implementation of these processes.

Introduction

This compound is a crucial building block in the synthesis of a variety of biologically active molecules. Its industrial production requires efficient, scalable, and cost-effective synthetic methods. This document outlines two of the most viable routes for its large-scale synthesis, providing detailed procedural information and comparative data to aid researchers and production chemists in selecting and optimizing a suitable manufacturing process.

Overview of Synthetic Routes

Two principal methods for the industrial synthesis of this compound are presented:

  • Route 1: Hydrolysis of 2-Cyanopyrimidine. This is a direct and high-yielding method that involves the conversion of the nitrile group of 2-cyanopyrimidine to a carboxylic acid.

  • Route 2: Oxidation of 2-Methylpyrimidine. This route utilizes the more readily available starting material, 2-methylpyrimidine, and oxidizes the methyl group to a carboxylic acid.

The following sections provide detailed protocols and data for each route.

Synthetic Route 1: Hydrolysis of 2-Cyanopyrimidine

This method is a robust and efficient way to produce this compound with high yield and purity.

Synthesis Pathway

hydrolysis_pathway 2-Cyanopyrimidine 2-Cyanopyrimidine Intermediate_Salt Intermediate Salt 2-Cyanopyrimidine->Intermediate_Salt NaOH, H2O Heat 2-Pyrimidinecarboxylic_Acid This compound Intermediate_Salt->2-Pyrimidinecarboxylic_Acid HCl Neutralization

Caption: Hydrolysis of 2-Cyanopyrimidine to this compound.

Experimental Protocol

This protocol is adapted from a documented industrial process and is suitable for large-scale production.[1]

Materials:

Equipment:

  • Glass-lined reactor with overhead stirrer, condenser, and temperature control

  • Addition funnel

  • pH meter

  • Filtration unit (e.g., Nutsche filter-dryer)

  • Vacuum oven

Procedure:

  • Reaction Setup: Charge the reactor with 2-cyanopyrimidine and deionized water in a 1:2 mass ratio.

  • Initial Heating and Base Addition: Begin stirring and heat the mixture to 50-70°C. Cautiously add 30% sodium hydroxide solution. The molar ratio of sodium hydroxide to 2-cyanopyrimidine should be between 1.0 and 1.3.

  • Hydrolysis: After the addition of sodium hydroxide is complete, heat the reaction mixture to reflux and maintain for 4-12 hours. Monitor the reaction progress by a suitable analytical method (e.g., HPLC, TLC).

  • Water Removal: Once the hydrolysis is complete, distill off a portion of the water (approximately 25% of the initial water volume).

  • Neutralization: Cool the reaction mixture to 20°C. Slowly add 30% hydrochloric acid to adjust the pH to 2.5.

  • Solvent Evaporation: Heat the mixture under vacuum to distill off the remaining water until the reaction mass is dry.

  • Extraction and Crystallization: Add ethanol to the solid residue and heat to 55°C with stirring for 2 hours to dissolve the product.

  • Isolation and Drying: Filter the hot solution to remove inorganic salts. Cool the filtrate to induce crystallization of this compound. Collect the solid product by filtration, wash with cold ethanol, and dry in a vacuum oven.

Quantitative Data
ParameterValueReference
Starting Material2-Cyanopyrimidine[1]
Key ReagentsNaOH, HCl, Ethanol[1]
Reaction Time4 - 12 hours[1]
Reaction TemperatureReflux[1]
Yield 89.6% [1]
Purity>95% (typical)

Synthetic Route 2: Oxidation of 2-Methylpyrimidine

This route provides an alternative pathway, especially when 2-methylpyrimidine is a more accessible starting material.

Synthesis Pathway

oxidation_pathway 2-Methylpyrimidine 2-Methylpyrimidine Intermediate Intermediate 2-Methylpyrimidine->Intermediate KMnO4, H2O Heat 2-Pyrimidinecarboxylic_Acid This compound Intermediate->2-Pyrimidinecarboxylic_Acid Acidic Workup

Caption: Oxidation of 2-Methylpyrimidine to this compound.

Experimental Protocol

This is a general protocol based on the oxidation of similar heterocyclic methyl groups.[2][3]

Materials:

Equipment:

  • Jacketed reactor with a robust mechanical stirrer, condenser, and temperature control

  • Solid addition system for KMnO₄

  • Filtration unit

  • Separatory funnel or liquid-liquid extraction setup

  • Rotary evaporator

Procedure:

  • Reaction Setup: Charge the reactor with water, 2-methylpyrimidine, and a phase-transfer catalyst if necessary.

  • Oxidation: Cool the mixture in an ice bath. Slowly add potassium permanganate in portions, maintaining the temperature below a specified limit to control the exothermic reaction. The reaction is typically stirred for several hours at room temperature after the addition is complete.

  • Quenching: After the reaction is complete (monitored by TLC or HPLC), cool the mixture and quench the excess permanganate and manganese dioxide by the careful addition of sodium bisulfite until the purple color disappears and the brown precipitate dissolves.

  • Acidification and Extraction: Acidify the solution with sulfuric acid. Extract the aqueous layer multiple times with a suitable organic solvent like methylene chloride.

  • Purification and Isolation: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure to yield the crude product.

  • Recrystallization: Recrystallize the crude this compound from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.

Quantitative Data
ParameterValueReference
Starting Material2-Methylpyrimidine[2][3]
Key ReagentsKMnO₄, H₂SO₄[2][3]
Reaction TimeSeveral hours[2][3]
Reaction Temperature0°C to room temperature[2][3]
Yield ~60-75% (typical for similar oxidations)[2][3]
Purity>95% after recrystallization

Process Workflow Comparison

workflow_comparison cluster_hydrolysis Route 1: Hydrolysis cluster_oxidation Route 2: Oxidation H1 Reactor Charging (2-Cyanopyrimidine, H2O) H2 Base Addition (NaOH) & Reflux H1->H2 H3 Partial Water Distillation H2->H3 H4 Neutralization (HCl) H3->H4 H5 Evaporation to Dryness H4->H5 H6 Ethanol Extraction H5->H6 H7 Crystallization & Filtration H6->H7 O1 Reactor Charging (2-Methylpyrimidine, H2O) O2 KMnO4 Addition (Controlled Temperature) O1->O2 O3 Quenching (NaHSO3) O2->O3 O4 Acidification (H2SO4) O3->O4 O5 Solvent Extraction O4->O5 O6 Concentration O5->O6 O7 Recrystallization O6->O7

Caption: Comparative workflow for the two synthesis routes.

Safety and Handling

This compound:

  • Hazards: Causes skin and serious eye irritation. May cause respiratory irritation.

  • Personal Protective Equipment (PPE): Wear protective gloves, eye protection, and face protection. Use in a well-ventilated area.

  • Handling: Avoid breathing dust. Wash hands thoroughly after handling.

  • Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.

Reagents:

  • Sodium Hydroxide and Hydrochloric Acid: Corrosive. Handle with appropriate PPE, including acid/base resistant gloves and safety goggles.

  • Potassium Permanganate: Strong oxidizer. Keep away from combustible materials.

  • Organic Solvents (Ethanol, Methylene Chloride): Flammable and/or toxic. Use in a well-ventilated area or fume hood, away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

Conclusion

Both the hydrolysis of 2-cyanopyrimidine and the oxidation of 2-methylpyrimidine are viable routes for the large-scale synthesis of this compound. The choice of method will depend on factors such as the cost and availability of starting materials, equipment capabilities, and desired throughput. The hydrolysis route generally offers a higher yield and a more straightforward workup, while the oxidation route may be preferred if 2-methylpyrimidine is the more economical precursor. These application notes provide a solid foundation for the industrial production of this important chemical intermediate.

References

Application Notes and Protocols for Suzuki Coupling of 2-Halopyrimidinecarboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the Suzuki-Miyaura cross-coupling of 2-halopyrimidinecarboxylic acids. The pyrimidine (B1678525) scaffold is a fundamental core in numerous biologically active compounds, and efficient C-C bond formation on this heterocycle is critical for the synthesis of novel pharmaceutical candidates.[1][2] These protocols focus on the coupling of 2-chloro- and 2-bromopyrimidinecarboxylic acids with various aryl and heteroaryl boronic acids, addressing the unique challenges presented by the presence of the carboxylic acid moiety and the typically lower reactivity of the C2 position.

Reaction Principle and Key Parameters

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (e.g., a boronic acid) and an organohalide.[3] The reaction mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[4][5] For 2-halopyrimidinecarboxylic acids, several parameters are crucial for achieving high yields and selectivity.

  • Reactivity of Halogen and Position: The reactivity of halopyrimidines in palladium-catalyzed cross-coupling is influenced by the C-X bond strength and the position on the ring. The general order of reactivity for the halogen is I > Br > Cl.[6] The C4 and C6 positions of the pyrimidine ring are more electron-deficient and thus more susceptible to oxidative addition than the C2 position, which is more reactive than the C5 position.[6] Therefore, coupling at the C2 position often requires more optimized conditions, such as more active catalysts or higher temperatures, compared to the C4 position.

  • Palladium Catalyst and Ligand: The choice of the palladium catalyst and associated ligands is paramount. While Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a common choice, other catalysts like Pd₂(dba)₃ with bulky, electron-rich phosphine (B1218219) ligands (e.g., P(t-Bu)₃) can be more effective for less reactive chlorides.[7][8] The catalyst system must be robust enough to overcome the lower reactivity of the 2-chloro or 2-bromo group.

  • Base Selection: The base is essential for activating the boronic acid in the transmetalation step.[8] Common choices include potassium carbonate (K₂CO₃), potassium phosphate (B84403) (K₃PO₄), and cesium carbonate (Cs₂CO₃).[9] For substrates containing a carboxylic acid, the base will also deprotonate the acid, forming a carboxylate salt. This can affect the substrate's solubility and potentially coordinate with the palladium center. The choice of base must be carefully considered to ensure both efficient transmetalation and compatibility with the acidic proton.

  • Solvent System: Aprotic polar solvents are frequently used. 1,4-dioxane, often in a mixture with water, is a common choice that has proven effective for Pd(PPh₃)₄-catalyzed reactions.[4][10] Other solvents like tetrahydrofuran (B95107) (THF) and dimethylformamide (DMF) have also been employed.[7][11] The solvent system must be able to dissolve both the organic substrates and the inorganic base to facilitate the reaction.

Quantitative Data Summary

The following tables summarize reaction conditions from studies on related halopyrimidine substrates. These conditions serve as a strong starting point for optimizing the coupling of 2-halopyrimidinecarboxylic acids.

Table 1: Comparison of Catalytic Systems for Suzuki Coupling of Halopyrimidines

Halopyrimidine SubstrateBoronic AcidCatalyst (mol%)LigandBaseSolventTemp (°C)TimeYield (%)Reference
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (5)PPh₃K₂CO₃1,4-Dioxane10024 h71[2]
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (0.5)PPh₃K₂CO₃1,4-Dioxane/H₂O100 (MW)15 min81[2]
Resin-supported chloropyrimidineArylboronic acidsPd₂(dba)₃/P(t-Bu)₃P(t-Bu)₃KFTHF50OvernightModerate[7]
5-(4-bromophenyl)-4,6-dichloropyrimidineArylboronic acidsPd(PPh₃)₄ (5)PPh₃K₃PO₄1,4-Dioxane70-80-Good[10]
2-BromopyridinePhenylboronic acidPd(OAc)₂-K₃PO₄DMF/H₂O10012 h70[11]

Note: Yields are for mono-arylation, typically at the more reactive C4 position for dichloropyrimidines.

Visualized Diagrams

The following diagrams illustrate the fundamental mechanism of the Suzuki-Miyaura coupling and a typical experimental workflow for its execution.

Suzuki_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Ln OxAdd [Ar-Pd(II)Ln-X] Pd0->OxAdd Oxidative Addition Trans [Ar-Pd(II)Ln-Ar'] OxAdd->Trans Transmetalation RedEl [Ar-Pd(II)Ln-Ar'] cis-complex Trans->RedEl Isomerization RedEl->Pd0 Reductive Elimination Product Product (Ar-Ar') RedEl->Product ArX 2-Halopyrimidine- carboxylic Acid (Ar-X) ArX->OxAdd ArB Boronic Acid (Ar'-B(OH)2) + Base ArB->Trans

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Experimental_Workflow General Experimental Workflow start Start: Assemble Reactants setup Combine halopyrimidine, boronic acid, base, and catalyst in a reaction vessel. start->setup inert Establish Inert Atmosphere (Evacuate & backfill with N2 or Ar) setup->inert solvent Add Degassed Solvent inert->solvent reaction Heat Reaction Mixture (Conventional or Microwave) solvent->reaction monitor Monitor Progress (TLC, LC-MS) reaction->monitor monitor->reaction Incomplete workup Aqueous Workup (Cool, dilute, extract, wash) monitor->workup Complete purify Purification (Column Chromatography / Recrystallization) workup->purify product Final Product purify->product

Caption: A typical workflow for Suzuki coupling experiments.

Experimental Protocols

The following are generalized protocols that should be optimized for specific substrates.

Protocol 1: General Procedure for Suzuki Coupling (Conventional Heating)

This protocol is adapted for a standard laboratory setup using a Schlenk flask.

Materials:

  • 2-Halopyrimidinecarboxylic acid (1.0 equiv)

  • Aryl/heteroaryl boronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/H₂O 4:1, ~0.1 M)

  • Schlenk flask or sealed tube, magnetic stir bar, condenser

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add the 2-halopyrimidinecarboxylic acid (1.0 equiv), the boronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).[6]

  • Seal the flask with a septum, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[9]

  • Under a positive pressure of inert gas, add the palladium catalyst.

  • Add the degassed solvent via syringe.[6]

  • Place the flask in a preheated oil bath and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[9]

  • Monitor the reaction's progress using a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Adjust the pH of the aqueous layer to ~2-3 with 1M HCl to protonate the carboxylic acid, allowing it to be extracted into the organic layer.

  • Separate the layers and extract the aqueous phase with the organic solvent (e.g., 3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.[6]

  • Purify the crude product by a suitable method, such as flash column chromatography or recrystallization, to yield the desired biarylpyrimidinecarboxylic acid.

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can significantly reduce reaction times and improve yields.[1][4]

Materials:

  • 2-Halopyrimidinecarboxylic acid (1.0 equiv, e.g., 0.5 mmol)

  • Aryl/heteroaryl boronic acid (1.0-1.2 equiv, e.g., 0.5-0.6 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-2 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv, e.g., 1.0-1.5 mmol)

  • Solvent system (e.g., 1,4-dioxane/H₂O 2:1, 6 mL)

  • 10 mL microwave reactor vial with stir bar

  • Microwave reactor

Procedure:

  • In a 10 mL microwave vial equipped with a stir bar, combine the 2-halopyrimidinecarboxylic acid, boronic acid, base, and palladium catalyst.[2]

  • Add the solvent system to the vial.

  • Seal the vial securely with a cap.[5]

  • Place the vial inside the microwave reactor cavity.

  • Irradiate the mixture at a set temperature (e.g., 100-140 °C) for a specified time (e.g., 10-30 minutes).[1][5]

  • After the reaction is complete, allow the vial to cool to a safe temperature before opening.

  • Follow the workup and purification steps (8-12) outlined in Protocol 1.

Disclaimer: These protocols provide a general guideline. Reaction conditions, including catalyst loading, base, solvent, temperature, and time, should be optimized for each specific substrate combination to achieve the best results. Always perform reactions in a well-ventilated fume hood and use appropriate personal protective equipment.

References

Application Notes and Protocols: Synthesis of Pyrimido[4,5-d]pyrimidines from 2-Pyrimidinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Pyrimido[4,5-d]pyrimidines are a class of fused heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including potential as antitumor, antiviral, and antimicrobial agents. This document provides a detailed protocol for the synthesis of substituted pyrimido[4,5-d]pyrimidines. While direct synthesis from 2-pyrimidinecarboxylic acid is not widely reported, this protocol outlines a feasible multi-step pathway. The initial steps detail a proposed conversion of this compound to a key intermediate, 4-amino-2-substituted-pyrimidine-5-carbonitrile. The subsequent, well-established steps describe the cyclization of this intermediate to form the target pyrimido[4,5-d]pyrimidine (B13093195) scaffold.

Proposed Overall Synthetic Workflow

The following diagram illustrates the proposed multi-step synthesis, beginning with the functional group transformations of this compound to yield a versatile aminonitrile intermediate, which is then used in a two-step cyclization to afford the final pyrimido[4,5-d]pyrimidine products.

G cluster_0 Part 1: Proposed Synthesis of Key Intermediate cluster_1 Part 2: Documented Synthesis of Final Product A This compound B 2-Pyrimidinecarbonyl Chloride A->B SOCl₂ C 2-Pyrimidinamide B->C NH₄OH D 2-Pyrimidinenitrile C->D Dehydration (e.g., P₂O₅) E 4-Amino-2-substituted-pyrimidine-5-carbonitrile D->E Further functionalization & amination (multi-step, hypothetical) F Ethyl N-(5-cyano-2-substituted-pyrimidin-4-yl)acetimidate E->F Triethyl orthoacetate, reflux G N,7-Disubstituted-pyrimido[4,5-d]pyrimidin-4-amine F->G Substituted aniline (B41778), Acetic acid (cat.), Toluene, reflux

Caption: Proposed synthetic workflow from this compound.

Experimental Protocols

Part 1: Proposed Synthesis of 4-Amino-2-substituted-pyrimidine-5-carbonitrile (Hypothetical Route)

This section outlines a proposed, multi-step synthesis to convert this compound into a suitable precursor for pyrimido[4,5-d]pyrimidine synthesis. This route is based on standard organic transformations, as a direct literature precedent is lacking.

Step 1a: Synthesis of 2-Pyrimidinecarbonyl chloride

  • To a round-bottom flask, add this compound (1.0 eq).

  • Add thionyl chloride (SOCl₂, 2.0-3.0 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature, then heat to reflux for 2-4 hours, monitoring by TLC.

  • After completion, remove the excess thionyl chloride under reduced pressure to yield the crude acid chloride, which is typically used in the next step without further purification.

Step 1b: Synthesis of 2-Pyrimidinamide

  • Cool the crude 2-pyrimidinecarbonyl chloride in an ice bath.

  • Slowly add a concentrated aqueous solution of ammonium (B1175870) hydroxide (B78521) (NH₄OH) until the solution is basic.

  • Stir the mixture vigorously for 1-2 hours at room temperature.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry to afford 2-pyrimidinamide.

Step 1c: Synthesis of 2-Pyrimidinenitrile

  • In a dry flask, combine 2-pyrimidinamide (1.0 eq) with a dehydrating agent such as phosphorus pentoxide (P₂O₅, 2.0 eq) or trifluoroacetic anhydride.

  • Heat the mixture carefully (the reaction can be exothermic) according to the chosen reagent's requirements until the reaction is complete (monitored by TLC or GC-MS).

  • Work up the reaction mixture appropriately (e.g., quenching with ice-water, extraction with an organic solvent) to isolate the 2-pyrimidinenitrile.

Step 1d: Synthesis of 4-Amino-2-substituted-pyrimidine-5-carbonitrile

The conversion of 2-pyrimidinenitrile to the key 4-amino-5-carbonitrile intermediate would require further steps, including the introduction of substituents at the 2-position (if desired and not already present) and the subsequent introduction of the amino and cyano groups at the 4 and 5 positions. These transformations are complex and would require significant methods development. For the remainder of this protocol, we will proceed from commercially available or readily synthesized 4-amino-2,6-disubstituted-pyrimidine-5-carbonitriles, which are common starting materials in the literature.

Part 2: Synthesis of N,7-Disubstituted-pyrimido[4,5-d]pyrimidin-4-amines

This is a well-documented two-step synthesis starting from 4-aminopyrimidine-5-carbonitrile (B127032) derivatives.[1]

Step 2a: General Procedure for the Synthesis of Ethyl Imidate Intermediates

  • In a round-bottom flask, suspend the appropriate 4-amino-2,6-disubstituted-pyrimidine-5-carbonitrile (1.0 mmol) in triethyl orthoacetate (4.0 mmol).

  • Heat the mixture to reflux for 3 hours. No special atmospheric precautions are necessary.

  • After cooling to room temperature, evaporate the solvent under reduced pressure.

  • The resulting solid is collected by filtration and can be recrystallized from diethyl ether to yield the pure ethyl N-(5-cyano-2,6-disubstituted-pyrimidin-4-yl)acetimidate intermediate.

Step 2b: General Procedure for the Synthesis of N,7-Disubstituted-pyrimido[4,5-d]pyrimidin-4-amines

  • To a solution of the ethyl imidate intermediate (1.0 eq) in toluene, add the desired substituted aniline (1.2 eq).

  • Add a catalytic amount of glacial acetic acid (e.g., 5-10 mol%).

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the target N,7-disubstituted-pyrimido[4,5-d]pyrimidin-4-amine.

Data Presentation

The following tables summarize the yields for the synthesis of representative N,7-diphenylpyrimido[4,5-d]pyrimidin-4-amine derivatives, as reported in the literature.[1]

Table 1: Synthesis of Ethyl Imidate Intermediates

EntryProductYield (%)Melting Point (°C)
1HMeEthyl N-(5-cyano-2-methyl-6-phenyl-pyrimidin-4-yl)acetimidate7466-68
2HEtEthyl N-(5-cyano-2-ethyl-6-phenyl-pyrimidin-4-yl)acetimidate9090-92
3MeMeEthyl N-(5-cyano-2,6-dimethyl-pyrimidin-4-yl)acetimidate9490-92

Table 2: Synthesis of Final Pyrimido[4,5-d]pyrimidine Products

ProductR³ (on Aniline)Yield (%)Melting Point (°C)
4a HMeH57>260
4h EtMe4-Me30148-150
4i MeMe4-Cl22162-164

Key Chemical Transformations

The diagram below illustrates the key bond-forming events and structural changes occurring during the cyclization of the aminopyrimidine intermediate to the final pyrimido[4,5-d]pyrimidine core.

G Start 4-Amino-pyrimidine-5-carbonitrile Imidate Imidate Formation (Reaction with Orthoester) Start->Imidate Step 2a Cyclization Intramolecular Cyclization (Addition of Amine) Imidate->Cyclization Step 2b (Aniline Addition) Aromatization Aromatization (Loss of Ethanol) Cyclization->Aromatization Product Pyrimido[4,5-d]pyrimidine Aromatization->Product

Caption: Key transformations in the pyrimido[4,5-d]pyrimidine synthesis.

Disclaimer: The synthetic route described in Part 1 is a proposed pathway and has not been experimentally validated from the cited literature. Researchers should perform their own optimization and characterization for these steps. The protocols in Part 2 are based on published methods and should be reproducible under the specified conditions.[1] Always follow appropriate laboratory safety procedures.

References

Application Notes and Protocols: 2-Pyrimidinecarboxylic Acid in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine (B1678525) scaffold is a privileged structure in medicinal chemistry, frequently serving as the core of numerous kinase inhibitors developed for therapeutic use, particularly in oncology. Its ability to mimic the purine (B94841) base of ATP allows for competitive binding to the ATP-binding site of a wide range of kinases. 2-Pyrimidinecarboxylic acid is a versatile building block that enables the synthesis of a diverse array of pyrimidine-based kinase inhibitors. Through amide bond formation, the carboxyl group can be readily coupled with various amine-containing fragments, allowing for the systematic exploration of the chemical space around the pyrimidine core to optimize potency, selectivity, and pharmacokinetic properties. This document provides detailed application notes and protocols for the use of this compound in the synthesis of kinase inhibitors targeting key players in cell cycle regulation and proliferation, such as Cyclin-Dependent Kinases (CDKs) and Aurora Kinases.

Key Applications

Derivatives of this compound, particularly 2-pyrimidinecarboxamides, have been successfully employed in the development of inhibitors for several important kinase families:

  • Cyclin-Dependent Kinase (CDK) Inhibitors: CDKs are crucial regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. 2-Pyrimidinecarboxamide derivatives have been synthesized and evaluated as potent inhibitors of various CDKs, including CDK2 and CDK9, leading to cell cycle arrest and apoptosis in cancer cells.

  • Aurora Kinase Inhibitors: Aurora kinases (A, B, and C) are essential for mitotic progression. Their overexpression is common in many human tumors, making them attractive targets for anticancer drug discovery. The pyrimidine core can be elaborated from this compound to generate potent inhibitors of Aurora kinases.

Data Presentation: Biological Activity of Pyrimidine-Based Kinase Inhibitors

The following tables summarize the inhibitory activities of representative pyrimidine-based compounds against various kinases. While not all of these compounds are directly synthesized from this compound, they represent the 2-substituted pyrimidine scaffold and provide valuable structure-activity relationship (SAR) insights for the design of new inhibitors based on this starting material.

Table 1: Inhibitory Activity of Pyrimidine Derivatives against Cyclin-Dependent Kinases (CDKs)

Compound ClassTarget KinaseIC50 (nM)Reference
2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivative (2g)CDK1< 100[1][2]
CDK2< 100[1][2]
CDK4< 100[1][2]
CDK9< 100[1][2]
Pyrrolo[2,3-d]pyrimidine derivative (Ribociclib)CDK410[3]
CDK639[3]
2,4-Disubstituted Pyrimidine (Compound 9a)CDK21630[4]
CDK9262[4]
2,4-Disubstituted Pyrimidine (Compound 14g)CDK2460[4]

Table 2: Inhibitory Activity of Pyrimidine Derivatives against Aurora Kinases

Compound ClassTarget KinaseIC50 (nM)Reference
2,4-Disubstituted Pyrimidine (Compound 12a)Aurora A309[5]
Aurora B293[5]
Pyrimidine-Based Derivative (Compound 13)Aurora A< 100[6]
Pan-Aurora Inhibitor (AMG-900)Aurora A5[7]
Aurora B4[7]
Aurora C1[7]
Pan-Aurora Inhibitor (R763)Aurora A4[7]
Aurora B4.8[7]
Aurora C6.8[7]
Aurora A Selective Inhibitor (MK-5108)Aurora A0.064[7]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and evaluation of kinase inhibitors derived from this compound.

Protocol 1: General Synthesis of 2-Pyrimidinecarboxamide Kinase Inhibitors via Amide Coupling

This protocol describes a general method for the synthesis of 2-pyrimidinecarboxamide derivatives from this compound and a suitable amine precursor using a peptide coupling agent.

Materials:

  • This compound

  • Amine derivative of interest (e.g., aminopyrazole, aminothiazole, etc.)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)

  • Saturated aqueous NaHCO3 solution

  • Ethyl acetate (B1210297) (EtOAc)

  • Brine

  • Anhydrous Na2SO4 or MgSO4

  • Standard glassware for organic synthesis

  • Thin Layer Chromatography (TLC) plates and developing system

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DMF or DCM, add the desired amine derivative (1.1 eq).

  • Addition of Reagents: Add DIPEA (3.0 eq) to the reaction mixture, followed by the portion-wise addition of HATU (1.5 eq).

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 16-24 hours. Monitor the progress of the reaction by TLC.

  • Work-up: Upon completion, remove the solvent under reduced pressure. Dilute the residue with ethyl acetate and wash with saturated aqueous NaHCO3 solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate in vacuo. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol (B129727) in dichloromethane (B109758) or ethyl acetate in hexanes) to afford the desired 2-pyrimidinecarboxamide derivative.

  • Characterization: Characterize the final product by standard analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry.

Protocol 2: In Vitro Kinase Inhibition Assay (General)

This protocol provides a general framework for assessing the inhibitory activity of synthesized compounds against a target kinase using a luminescence-based assay that quantifies ATP consumption.

Materials:

  • Synthesized inhibitor compound

  • Recombinant kinase enzyme (e.g., CDK2/Cyclin E, Aurora A)

  • Kinase substrate (e.g., histone H1 for CDKs, synthetic peptide for Aurora A)

  • ATP

  • Kinase assay buffer (typically contains Tris-HCl, MgCl2, DTT)

  • Kinase-Glo® Luminescent Kinase Assay Kit (or equivalent)

  • White, opaque 96-well or 384-well plates

  • Multimode plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the inhibitor compound in DMSO, and then dilute further in the kinase assay buffer to the desired final concentrations.

  • Kinase Reaction: In each well of the assay plate, add the kinase, substrate, and inhibitor solution.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP. The final reaction volume is typically 10-25 µL. Include wells with no inhibitor (positive control) and wells with no kinase (negative control).

  • Incubation: Incubate the plate at the optimal temperature for the kinase (usually 30°C or 37°C) for a specified period (e.g., 60 minutes).

  • Detection: After incubation, add the Kinase-Glo® reagent according to the manufacturer's instructions. This reagent simultaneously stops the kinase reaction and measures the remaining ATP via a luciferase-based reaction.

  • Data Acquisition: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control. Determine the IC50 value by fitting the dose-response data to a suitable sigmoidal curve using graphing software.

Visualizations

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways involving CDKs and Aurora kinases, which are key targets for inhibitors derived from this compound.

CDK_Signaling_Pathway Mitogens Mitogenic Signals (Growth Factors) Receptor Receptor Tyrosine Kinase (RTK) Mitogens->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CyclinD Cyclin D ERK->CyclinD CDK46 CDK4/6 CyclinD->CDK46 Rb Rb CDK46->Rb P E2F E2F Rb->E2F CyclinE Cyclin E E2F->CyclinE S_Phase S Phase (DNA Replication) E2F->S_Phase CDK2_E CDK2 CyclinE->CDK2_E CDK2_E->Rb P G1_S G1-S Phase Transition CDK2_E->G1_S CyclinA Cyclin A CDK2_A CDK2 CyclinA->CDK2_A CDK2_A->S_Phase Inhibitor 2-Pyrimidinecarboxamide CDK Inhibitor Inhibitor->CDK46 Inhibitor->CDK2_E Inhibitor->CDK2_A CDK9 CDK9/Cyclin T Inhibitor->CDK9 RNAPII RNA Polymerase II CDK9->RNAPII P Transcription Transcription Elongation RNAPII->Transcription

Caption: Simplified CDK Signaling Pathway in Cell Cycle Progression.

Aurora_Kinase_Signaling_Pathway G2_Phase G2 Phase AuroraA Aurora A G2_Phase->AuroraA Centrosome Centrosome Maturation & Separation AuroraA->Centrosome Mitotic_Entry Mitotic Entry Centrosome->Mitotic_Entry Prophase Prophase Mitotic_Entry->Prophase AuroraB Aurora B Prophase->AuroraB Chromosome Chromosome Condensation & Bi-orientation AuroraB->Chromosome Cytokinesis Cytokinesis AuroraB->Cytokinesis Metaphase Metaphase Chromosome->Metaphase Anaphase Anaphase Metaphase->Anaphase Anaphase->Cytokinesis Inhibitor 2-Pyrimidinecarboxamide Aurora Kinase Inhibitor Inhibitor->AuroraA Inhibitor->AuroraB

Caption: Role of Aurora Kinases in Mitosis.

Experimental Workflow Diagram

Synthesis_Workflow Start 2-Pyrimidinecarboxylic Acid Coupling Amide Coupling (HATU, DIPEA) Start->Coupling Amine Amine Derivative Amine->Coupling Purification Purification (Column Chromatography) Coupling->Purification Product 2-Pyrimidinecarboxamide Inhibitor Purification->Product Characterization Characterization (NMR, MS) Product->Characterization Assay Kinase Inhibition Assay (IC50) Product->Assay

References

Application Notes and Protocols for the Functionalization of 2-Pyrimidinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of synthetic methodologies for the functionalization of the pyrimidine (B1678525) ring of 2-pyrimidinecarboxylic acid and its derivatives. The pyrimidine core is a crucial scaffold in numerous pharmaceuticals, and the ability to selectively modify it is of paramount importance in medicinal chemistry and drug development.[1][2] This document covers key reaction types, including nucleophilic aromatic substitution, palladium-catalyzed cross-coupling, and direct C-H activation, offering detailed protocols and comparative data to guide synthetic strategies.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a fundamental method for introducing a variety of functional groups onto the electron-deficient pyrimidine ring. The reaction typically requires the presence of a good leaving group (e.g., a halogen or a sulfonyl group) at the position of substitution. The inherent electron-withdrawing nature of the two nitrogen atoms makes the pyrimidine ring susceptible to nucleophilic attack, particularly at the C2, C4, and C6 positions.[3][4]

An interesting aspect of SNAr on substituted pyrimidine carboxylic acids is the influence of the carboxylic acid group on the regioselectivity of the reaction. For instance, in 5-chloro-2-methylsulfonyl-4-pyrimidinecarboxylic acid, the reaction with aliphatic amines leads to substitution at the C2 position, displacing the methylsulfonyl group, while the corresponding esters react at the C5 position, displacing the chlorine atom.[5][6] This highlights the directing effect of the free carboxylic acid versus its ester form.

Experimental Protocol: Nucleophilic Aromatic Substitution of a Halogenated Pyrimidine Carboxylic Acid

This protocol is a generalized procedure based on the principles of SNAr reactions on pyrimidine systems.

Objective: To substitute a halide at the C4 (or C6) position of a this compound derivative with an amine nucleophile.

Materials:

  • 4-Chloro-2-pyrimidinecarboxylic acid

  • Amine of choice (e.g., morpholine, piperidine)

  • Diisopropylethylamine (DIPEA) or potassium carbonate (K2CO3)

  • Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Ethyl acetate (B1210297) (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a solution of 4-chloro-2-pyrimidinecarboxylic acid (1.0 eq) in DMF (0.2 M), add the amine (1.2 eq) and DIPEA (2.0 eq).

  • Stir the reaction mixture at 80 °C for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Acidify the mixture to pH ~4-5 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-amino-2-pyrimidinecarboxylic acid derivative.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation, enabling the introduction of a wide array of substituents onto the pyrimidine ring. These reactions typically involve the coupling of a halogenated or triflated pyrimidine with an organometallic reagent (e.g., boronic acids in Suzuki coupling, organostannanes in Stille coupling, or organosilanes in Hiyama coupling).[7]

Another advanced approach is the decarboxylative cross-coupling, where the carboxylic acid group itself is used as a handle to be replaced by another group, mediated by a palladium catalyst.[8][9] This method avoids the pre-functionalization step of introducing a halide.

Data Presentation: Palladium-Catalyzed Hiyama Cross-Coupling of 2-Chloropyrimidines

The following table summarizes the yields for the Hiyama cross-coupling of various 2-chloropyrimidines with aryl- and vinyltrimethoxysilanes, demonstrating the versatility of this method.[7]

Entry2-Chloropyrimidine DerivativeCoupling PartnerYield (%)
12-Chloro-4,6-dimethylpyrimidinePhenyltrimethoxysilane92
22-Chloro-4-phenylpyrimidinePhenyltrimethoxysilane85
32-Chloro-4-methoxypyrimidinePhenyltrimethoxysilane88
42-Chloro-4,6-dimethylpyrimidineVinyltrimethoxysilane75
Experimental Protocol: Suzuki Coupling of a Halogenated this compound Ester

Objective: To couple a bromo-substituted methyl 2-pyrimidinecarboxylate with an arylboronic acid.

Materials:

  • Methyl 5-bromo-2-pyrimidinecarboxylate

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Pd(PPh3)4 (Palladium tetrakis(triphenylphosphine))

  • Sodium carbonate (Na2CO3)

  • 1,4-Dioxane (B91453)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • In a reaction vessel, combine methyl 5-bromo-2-pyrimidinecarboxylate (1.0 eq), the arylboronic acid (1.5 eq), and Na2CO3 (3.0 eq).

  • Evacuate and backfill the vessel with argon or nitrogen three times.

  • Add a degassed mixture of 1,4-dioxane and water (4:1, 0.1 M).

  • Add Pd(PPh3)4 (0.05 eq) to the mixture.

  • Heat the reaction mixture to 90 °C and stir for 12 hours or until completion as monitored by LC-MS.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the desired coupled product.

Direct C-H Activation

Direct C-H activation is an increasingly important strategy for the functionalization of heterocycles, as it avoids the need for pre-installed leaving groups.[10] This approach involves the transition-metal-catalyzed cleavage of a C-H bond and its subsequent transformation into a C-C or C-heteroatom bond. For pyrimidines, this method can provide access to derivatives that are difficult to synthesize via traditional methods. The carboxylic acid group at the C2 position can potentially act as a directing group to facilitate C-H activation at a specific position on the ring.[11]

Experimental Protocol: Conceptual Rh(III)-Catalyzed C-H Arylation

This is a conceptual protocol illustrating how C-H activation could be applied, based on general principles of rhodium-catalyzed C-H functionalization.

Objective: To directly arylate the C4-H bond of a this compound derivative.

Materials:

  • N-methoxy-2-pyrimidinecarboxamide (The amide can act as a directing group)

  • Arylboronic acid or diaryliodonium salt

  • [RhCp*Cl2]2 (Pentamethylcyclopentadienyl rhodium(III) chloride dimer)

  • AgSbF6 (Silver hexafluoroantimonate)

  • 1,2-Dichloroethane (DCE)

  • tert-Amyl alcohol (t-AmOH)

Procedure:

  • To a reaction tube, add N-methoxy-2-pyrimidinecarboxamide (1.0 eq), the arylating agent (e.g., diphenyliodonium (B167342) triflate, 1.5 eq), [RhCp*Cl2]2 (2.5 mol%), and AgSbF6 (10 mol%).

  • Evacuate and backfill the tube with nitrogen.

  • Add tert-Amyl alcohol as the solvent.

  • Heat the reaction mixture at 100 °C for 24 hours.

  • After cooling, dilute the mixture with dichloromethane (B109758) and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by preparative HPLC or silica gel chromatography to obtain the C4-arylated product.

Visualizations

G cluster_0 Functionalization Workflow start 2-Halopyrimidine- carboxylic Acid snar Nucleophilic Aromatic Substitution (SNAr) start->snar Nucleophile (R-NH2, R-OH, R-SH) pd_coupling Palladium-Catalyzed Cross-Coupling start->pd_coupling Organometallic Reagent [Pd catalyst] product_snar C-Substituted (N, O, S) Product snar->product_snar product_pd C-C or C-N Coupled Product pd_coupling->product_pd

Caption: General workflows for functionalizing a halogenated this compound.

G cluster_1 Palladium-Catalyzed Suzuki Coupling Cycle start Ar-X + Pd(0)L2 ox_add Oxidative Addition start->ox_add intermediate1 Ar-Pd(II)(X)L2 ox_add->intermediate1 transmetal Transmetalation (with Ar'-B(OR)2) intermediate1->transmetal intermediate2 Ar-Pd(II)(Ar')L2 transmetal->intermediate2 red_elim Reductive Elimination intermediate2->red_elim product Ar-Ar' (Coupled Product) red_elim->product catalyst_regen Pd(0)L2 (Catalyst Regenerated) red_elim->catalyst_regen catalyst_regen->start

Caption: Catalytic cycle for the Suzuki cross-coupling reaction.

References

Solid-Phase Synthesis of 2-Pyrimidinecarboxylic Acid Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the solid-phase synthesis (SPS) of 2-pyrimidinecarboxylic acid derivatives. The methodologies outlined herein are intended to guide researchers in the efficient assembly of compound libraries for applications in drug discovery and development.

Introduction

Solid-phase synthesis is a powerful technique for the rapid and efficient construction of diverse chemical libraries. By anchoring a starting material to an insoluble polymer support, reagents and byproducts in the solution phase can be easily removed by simple filtration and washing, streamlining the purification process. This approach is particularly advantageous for the synthesis of derivatives of this compound, a scaffold of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds.

This guide details the key steps in the solid-phase synthesis of this compound amides, including resin selection, immobilization of the pyrimidine (B1678525) scaffold, amide bond formation, and cleavage of the final product from the solid support.

Experimental Workflow

The overall workflow for the solid-phase synthesis of this compound amides is depicted below. The process begins with the selection of a suitable solid support, followed by the immobilization of the this compound. Subsequently, a diverse range of amines can be coupled to the resin-bound acid to generate a library of amides. The final step involves the cleavage of the desired products from the resin.

SPS_Workflow Resin Resin Selection (e.g., Wang Resin) Immobilization Immobilization of This compound Resin->Immobilization Swelling Coupling Amide Coupling (Activation & Amine Addition) Immobilization->Coupling Resin-bound Acid Cleavage Cleavage from Resin Coupling->Cleavage Resin-bound Amide Product Purified 2-Pyrimidine- carboxamide Derivatives Cleavage->Product TFA Cocktail

Caption: General workflow for the solid-phase synthesis of 2-pyrimidinecarboxamide derivatives.

Data Presentation: Synthesis of 2-Pyrimidinecarboxamides

The following table summarizes the synthesis of a representative 2-pyrimidinecarboxamide on a solid support. While a broad library can be generated, this example illustrates the typical yield and purity that can be achieved using the described protocols.

Compound IDAmine ComponentCoupling MethodOverall Yield (%)Purity (%)
1 Glycine methyl esterDIC/HOBt76>95

Note: Data is based on the synthesis of a related N-substituted glycinate (B8599266) derivative, which serves as a procedural analogue for 2-pyrimidinecarboxamide synthesis.[1]

Detailed Experimental Protocols

Resin Selection and Preparation

Wang resin is a commonly used solid support for the immobilization of carboxylic acids due to its acid-labile linker, which allows for cleavage of the final product under relatively mild conditions.

  • Materials: Wang resin, Dichloromethane (DCM), N,N-Dimethylformamide (DMF).

  • Procedure:

    • Place the desired amount of Wang resin in a reaction vessel.

    • Add DCM to swell the resin and gently agitate for 30 minutes.

    • Remove the DCM by filtration.

    • Wash the resin three times with DMF to prepare it for the coupling reaction.

Immobilization of this compound on Wang Resin

This protocol describes the esterification of this compound to the hydroxyl groups of the Wang resin.

Caption: Step-by-step workflow for the immobilization of this compound onto Wang resin.

  • Materials: Swollen Wang resin, this compound, 1-Hydroxybenzotriazole (HOBt), 4-(Dimethylamino)pyridine (DMAP), N,N'-Diisopropylcarbodiimide (DIC), N,N-Diisopropylethylamine (DIPEA), Acetic anhydride (B1165640), DCM, DMF.

  • Procedure:

    • In a separate flask, dissolve this compound (4 equivalents relative to the resin loading capacity) and HOBt (4 equivalents) in a minimal amount of DMF.

    • Add the solution from step 1 to the swollen Wang resin.

    • Add a solution of DMAP (0.1 equivalents) in DMF to the resin slurry.

    • Add DIC (4 equivalents) to the reaction mixture.

    • Agitate the mixture at room temperature for 12 hours.

    • After the reaction, filter the resin and add a solution of acetic anhydride (2 equivalents) and DIPEA (2 equivalents) in DCM to cap any unreacted hydroxyl groups. Agitate for 30 minutes.

    • Filter the resin and wash it sequentially with DMF (3 times), a 1:1 mixture of DCM and DMF (3 times), and DCM (3 times).

    • Dry the resin under vacuum.

Amide Bond Formation

This protocol details the coupling of an amine to the resin-bound this compound.

  • Materials: Resin-bound this compound, Amine (e.g., Glycine methyl ester hydrochloride, 3 equivalents), HOBt (3 equivalents), DIC (3 equivalents), DIPEA (6 equivalents), DMF.

  • Procedure:

    • Swell the resin-bound this compound in DMF.

    • In a separate flask, dissolve the amine hydrochloride (3 equivalents) and HOBt (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the solution from step 2 to neutralize the hydrochloride salt and activate the coupling reagents.

    • Add the activated amine solution to the resin.

    • Add DIC (3 equivalents) to the reaction mixture.

    • Agitate the mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored using a Kaiser test to check for the presence of free amino groups on the resin (if an amino acid is used).

    • After the reaction is complete, filter the resin and wash it sequentially with DMF (3 times), DCM (3 times), and Methanol (3 times).

    • Dry the resin under vacuum.

Cleavage of the 2-Pyrimidinecarboxamide from the Resin

This final step releases the synthesized amide from the solid support.

Cleavage_Diagram start Resin-bound 2-Pyrimidinecarboxamide cleavage_cocktail Add Cleavage Cocktail: (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) start->cleavage_cocktail reaction Agitate at room temperature for 2-3h cleavage_cocktail->reaction filtration Filter to separate resin beads reaction->filtration precipitation Precipitate product in cold diethyl ether filtration->precipitation isolation Centrifuge and decant ether precipitation->isolation end Purified 2-Pyrimidinecarboxamide isolation->end

Caption: Workflow for the cleavage and isolation of the final 2-pyrimidinecarboxamide product.

  • Materials: Resin-bound 2-pyrimidinecarboxamide, Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water, Cold diethyl ether.

  • Procedure:

    • Place the dry resin in a reaction vessel.

    • Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.

    • Add the cleavage cocktail to the resin.

    • Agitate the mixture at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Wash the resin with a small amount of TFA and combine the filtrates.

    • Precipitate the crude product by adding the filtrate to a 10-fold volume of cold diethyl ether.

    • Collect the precipitate by centrifugation and decant the ether.

    • Wash the precipitate with cold diethyl ether and dry under vacuum.

    • The crude product can be further purified by techniques such as HPLC if necessary.

Conclusion

The solid-phase synthesis protocols described in this document provide a robust and efficient platform for the generation of this compound derivatives. By systematically varying the amine component in the amide coupling step, large and diverse libraries of compounds can be readily assembled for screening in drug discovery programs. The use of solid-phase techniques simplifies purification and allows for the parallel synthesis of multiple derivatives, significantly accelerating the discovery process.

References

Application Notes and Protocols for Flow Chemistry Reactions of 2-Pyrimidinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the continuous flow synthesis of 2-pyrimidinecarboxylic acid derivatives. The following sections outline methodologies for esterification and amidation reactions, offering a significant improvement over traditional batch processing in terms of safety, efficiency, and scalability.

Introduction to Flow Chemistry for Pyrimidine Derivatives

Continuous flow chemistry offers numerous advantages for the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs) derived from this compound. The precise control over reaction parameters such as temperature, pressure, and residence time allows for enhanced reaction kinetics, improved yields, and minimized byproduct formation. The inherent safety of small reactor volumes makes it particularly suitable for handling highly reactive intermediates and exothermic reactions.

Application Note 1: Continuous Flow Esterification of this compound

This protocol details the acid-catalyzed esterification of this compound with various alcohols in a high-temperature flow reactor. This method provides rapid and efficient synthesis of pyrimidine-2-carboxylates, which are valuable building blocks in medicinal chemistry.

Experimental Protocol: High-Temperature Flow Esterification

Objective: To synthesize a range of alkyl 2-pyrimidinecarboxylates via a continuous flow process.

Reagents:

  • This compound

  • Methanol, Ethanol, Isopropanol, or other suitable alcohol

  • Sulfuric Acid (concentrated, as catalyst)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Sodium Bicarbonate solution (saturated, for quenching)

  • Organic solvent for extraction (e.g., Ethyl Acetate)

  • Drying agent (e.g., anhydrous Sodium Sulfate)

Equipment:

  • A continuous flow reactor system (e.g., Vapourtec R-Series or similar) equipped with:

    • Two high-pressure pumps

    • A T-mixer

    • A heated coil reactor (e.g., 10 mL PFA or stainless steel)

    • A back-pressure regulator (BPR)

    • A collection vessel

Procedure:

  • Solution Preparation:

    • Reagent Stream A: Prepare a solution of this compound (0.5 M) and concentrated sulfuric acid (0.05 M) in the chosen anhydrous solvent.

    • Reagent Stream B: Prepare a solution of the desired alcohol (1.5 M) in the same anhydrous solvent.

  • System Setup:

    • Set the reactor temperature to 150 °C.

    • Set the back-pressure regulator to 10 bar to allow for superheating of the solvent.

  • Reaction Execution:

    • Pump Reagent Stream A at a flow rate of 0.5 mL/min.

    • Pump Reagent Stream B at a flow rate of 0.5 mL/min.

    • The two streams are combined in the T-mixer before entering the heated coil reactor.

    • The total flow rate is 1.0 mL/min, resulting in a residence time of 10 minutes in a 10 mL reactor.

  • Work-up and Isolation:

    • The output stream from the reactor is cooled and collected in a vessel containing a saturated solution of sodium bicarbonate to quench the acid catalyst.

    • The aqueous layer is extracted with ethyl acetate.

    • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude ester.

    • Purification can be achieved by column chromatography if necessary.

Quantitative Data
AlcoholTemperature (°C)Residence Time (min)Pressure (bar)Yield (%)
Methanol150101092
Ethanol150101089
Isopropanol160151085

Experimental Workflow Diagram

Esterification_Workflow reagent_A Reagent A This compound (0.5 M) H₂SO₄ (0.05 M) in Toluene pump_A Pump A | 0.5 mL/min reagent_A->pump_A reagent_B Reagent B Alcohol (1.5 M) in Toluene pump_B Pump B | 0.5 mL/min reagent_B->pump_B mixer T-Mixer pump_A->mixer pump_B->mixer reactor Heated Coil Reactor 10 mL 150 °C mixer->reactor bpr BPR | 10 bar reactor->bpr collection {Collection | Quench with NaHCO₃} bpr->collection workup Work-up & Isolation collection->workup

Caption: Continuous flow esterification of this compound.

Application Note 2: Continuous Flow Amidation of this compound

This protocol describes the synthesis of pyrimidine-2-carboxamides through a continuous flow process utilizing a carbodiimide (B86325) coupling agent. This method is highly efficient and avoids the need for the isolation of sensitive activated intermediates.[1]

Experimental Protocol: Carbodiimide-Mediated Flow Amidation

Objective: To synthesize a variety of N-substituted pyrimidine-2-carboxamides in a continuous flow system.

Reagents:

  • This compound

  • Primary or secondary amine (e.g., Aniline, Benzylamine)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Acetonitrile)

  • Aqueous work-up solutions (e.g., 1 M HCl, saturated NaHCO₃)

Equipment:

  • A continuous flow reactor system with:

    • Three high-pressure pumps

    • Two T-mixers

    • Two coil reactors (e.g., 5 mL and 10 mL PFA)

    • A back-pressure regulator (BPR)

    • A collection vessel

Procedure:

  • Solution Preparation:

    • Reagent Stream A: Prepare a solution of this compound (0.2 M) in the chosen anhydrous solvent.

    • Reagent Stream B: Prepare a solution of EDC·HCl (0.22 M) in the same anhydrous solvent.

    • Reagent Stream C: Prepare a solution of the desired amine (0.25 M) in the same anhydrous solvent.

  • System Setup:

    • Set the temperature of the first reactor (R1, 5 mL) to 25 °C.

    • Set the temperature of the second reactor (R2, 10 mL) to 60 °C.

    • Set the back-pressure regulator to 5 bar.

  • Reaction Execution:

    • Pump Reagent Stream A at a flow rate of 0.2 mL/min.

    • Pump Reagent Stream B at a flow rate of 0.2 mL/min.

    • These streams are combined in the first T-mixer (M1) and flow through R1 for in-situ activation of the carboxylic acid (Residence time = 12.5 min).

    • The output from R1 is mixed with Reagent Stream C (pumped at 0.2 mL/min) in the second T-mixer (M2).

    • The combined stream then flows through R2 (Residence time ≈ 16.7 min) to complete the amidation.

  • Work-up and Isolation:

    • The output stream is collected and the solvent is removed under reduced pressure.

    • The residue is redissolved in an organic solvent (e.g., Ethyl Acetate) and washed sequentially with 1 M HCl, saturated NaHCO₃, and brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude amide.

    • Purification can be performed by recrystallization or column chromatography.

Quantitative Data
AmineR1 Temp (°C)R2 Temp (°C)Total Residence Time (min)Yield (%)
Aniline256029.288
Benzylamine256029.291
Morpholine255029.295

Experimental Workflow Diagram

Amidation_Workflow reagent_A Reagent A This compound (0.2 M) in DCM pump_A Pump A | 0.2 mL/min reagent_A->pump_A reagent_B Reagent B EDC·HCl (0.22 M) in DCM pump_B Pump B | 0.2 mL/min reagent_B->pump_B reagent_C Reagent C Amine (0.25 M) in DCM pump_C Pump C | 0.2 mL/min reagent_C->pump_C mixer1 T-Mixer 1 pump_A->mixer1 pump_B->mixer1 mixer2 T-Mixer 2 pump_C->mixer2 reactor1 Reactor 1 (Activation) 5 mL 25 °C mixer1->reactor1 reactor1->mixer2 reactor2 Reactor 2 (Amidation) 10 mL 60 °C mixer2->reactor2 bpr BPR | 5 bar reactor2->bpr collection Collection bpr->collection workup Work-up & Isolation collection->workup

Caption: Continuous flow amidation of this compound.

Conclusion

The presented application notes demonstrate the utility of continuous flow chemistry for the synthesis of this compound derivatives. These methods offer significant advantages in terms of reaction control, safety, and efficiency. The provided protocols can be adapted and optimized for a wide range of substrates and can serve as a foundation for the development of robust and scalable manufacturing processes for pyrimidine-based pharmaceutical compounds.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Pyrimidinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to improve the yield and purity of 2-pyrimidinecarboxylic acid in their syntheses.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

The two most common and effective laboratory-scale methods for synthesizing this compound are:

  • Alkaline Hydrolysis of 2-Cyanopyrimidine (B83486): This is a direct, high-yielding method where the nitrile group is hydrolyzed to a carboxylic acid using a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), followed by acidic workup.

  • Oxidation of 2-Methylpyrimidine (B1581581): This classic method involves oxidizing the methyl group of the starting material to a carboxylic acid using a strong oxidizing agent, most commonly potassium permanganate (B83412) (KMnO₄).

Q2: Which synthesis method generally provides a higher yield?

Alkaline hydrolysis of 2-cyanopyrimidine is typically reported to provide higher and more consistent yields compared to the oxidation of 2-methylpyrimidine. The hydrolysis route is more direct and often has fewer side reactions when properly controlled.

Q3: I am getting a low yield from my hydrolysis reaction. What are the common causes?

Low yields in the hydrolysis of 2-cyanopyrimidine are often due to incomplete reaction or the formation of the intermediate, 2-pyrimidinecarboxamide.

Troubleshooting Steps:

  • Incomplete Hydrolysis: The conversion of the intermediate amide to the carboxylate is often the slower step. Ensure you are using a sufficient excess of the base and an adequate reaction time and temperature. Monitor the reaction by TLC or LC-MS to confirm the disappearance of both the starting nitrile and the intermediate amide.

  • Insufficient Base: A molar excess of base (at least 2 equivalents) is required to drive the reaction to completion.

  • Reaction Temperature: The reaction typically requires heating (reflux) to proceed at a reasonable rate. Ensure the temperature is maintained throughout the reaction.[1]

  • Precipitation of Product: During the acidic workup, ensure the pH is sufficiently low (pH 2-3) to fully protonate the carboxylate and precipitate the this compound.

Q4: My oxidation of 2-methylpyrimidine resulted in a low yield and a complex mixture. What went wrong?

The oxidation of methyl-substituted heteroaromatics with potassium permanganate can be aggressive and lead to side reactions if not carefully controlled.

Troubleshooting Steps:

  • Over-oxidation: KMnO₄ is a very strong oxidizing agent and can lead to the degradation of the pyrimidine (B1678525) ring, reducing the yield.[2] The reaction should be performed at a controlled temperature, and the permanganate should be added portion-wise to avoid a rapid exotherm.

  • Insufficient Oxidant: Ensure enough KMnO₄ is used to fully oxidize the methyl group. A significant molar excess is typically required.

  • Reaction Time: The reaction is complete when the characteristic purple color of the permanganate has disappeared. Ending the reaction prematurely will leave unreacted starting material.

  • Workup Issues: The removal of the manganese dioxide (MnO₂) byproduct by filtration is a critical step. MnO₂ can form a fine precipitate that may trap some of the product. Ensure thorough washing of the MnO₂ filter cake with hot water to recover all the product.

Synthesis Methods: Data and Protocols

Method 1: Alkaline Hydrolysis of 2-Cyanopyrimidine

This method is often preferred due to its high efficiency and directness. The primary challenge is ensuring the complete hydrolysis of the intermediate amide to the desired carboxylic acid.

ParameterConditionTypical YieldReference
Starting Material 2-Cyanopyrimidine~85-95%Adapted from[3]
Base NaOH or KOH (2-3 eq.)
Solvent Water
Temperature Reflux (~100 °C)
Reaction Time 3-8 hours

This protocol is adapted from a procedure for the analogous synthesis of 2-pyridinecarboxylic acid and may require minor optimization.[3]

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-cyanopyrimidine (1.0 eq.).

  • Reaction: Add a 10-15% aqueous solution of sodium hydroxide (2.5 eq.).

  • Heating: Heat the mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. The reaction progress should be monitored by TLC or LC-MS to ensure the disappearance of the starting material and the intermediate 2-pyrimidinecarboxamide.

  • Cooling & Neutralization: Once the reaction is complete, cool the mixture to room temperature. Carefully acidify the solution to a pH of 2.5-3.0 with concentrated hydrochloric acid. This should be done in an ice bath as the neutralization is exothermic.

  • Isolation: The this compound will precipitate as a solid. Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Purification: Collect the solid product by vacuum filtration and wash it with a small amount of cold water. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Method 2: Oxidation of 2-Methylpyrimidine

This method is a viable alternative if 2-methylpyrimidine is more readily available than 2-cyanopyrimidine. Careful control of reaction conditions is crucial to prevent over-oxidation and maximize yield.

ParameterConditionTypical YieldReference
Starting Material 2-Methylpyrimidine~50-70%Adapted from[4]
Oxidant Potassium Permanganate (KMnO₄) (~2.2 eq.)
Solvent Water
Temperature Reflux (~100 °C)
Reaction Time 2-4 hours

This protocol is adapted from the well-established procedure for the oxidation of α-picoline.[4]

  • Setup: In a large three-necked flask equipped with a reflux condenser and a mechanical stirrer, add 2-methylpyrimidine (1.0 eq.) and water.

  • Oxidant Addition: Heat the mixture on a steam bath. Add potassium permanganate (KMnO₄, ~1.1 eq.) in portions, allowing the purple color to fade between additions. This helps to control the reaction temperature.

  • Second Addition: After the first portion of KMnO₄ is consumed (approx. 1 hour), add a second portion of KMnO₄ (~1.1 eq.) and continue heating until the purple color has been destroyed (approx. 2-3 hours).

  • Filtration: While still hot, filter the reaction mixture to remove the copious amount of brown manganese dioxide (MnO₂) that has precipitated. Wash the filter cake thoroughly with several portions of hot water to recover all the product.

  • Concentration & Acidification: Combine the filtrate and washings. Concentrate the solution under reduced pressure. Acidify the concentrated solution to Congo red with concentrated hydrochloric acid.

  • Isolation & Purification: Evaporate the acidified solution to dryness under reduced pressure. The resulting solid residue contains the product and potassium chloride. Extract the solid with hot ethanol, filter, and combine the ethanolic extracts. The product can then be precipitated as its hydrochloride salt or isolated as the free acid and purified by recrystallization.

Visualized Workflows and Pathways

G cluster_0 Synthesis Route 1: Hydrolysis cluster_1 Synthesis Route 2: Oxidation A 2-Cyanopyrimidine B Add NaOH / H₂O Reflux A->B C Intermediate Amide (2-Pyrimidinecarboxamide) B->C D Continued Reflux C->D E Sodium 2-Pyrimidnecarboxylate D->E F Acidify (HCl) E->F G This compound F->G H 2-Methylpyrimidine I Add KMnO₄ / H₂O Reflux H->I J Potassium 2-Pyrimidnecarboxylate + MnO₂ I->J K Hot Filtration J->K L Aqueous Filtrate K->L M Acidify (HCl) L->M N This compound M->N

Caption: Primary synthesis pathways for this compound.

G start Low Yield or Impure Product Obtained q1 Which synthesis method was used? start->q1 hydrolysis Hydrolysis of 2-Cyanopyrimidine q1->hydrolysis Hydrolysis oxidation Oxidation of 2-Methylpyrimidine q1->oxidation Oxidation h_check1 Check for intermediate amide (2-pyrimidinecarboxamide) by LC-MS or TLC. hydrolysis->h_check1 o_check1 Was KMnO₄ color fully discharged? oxidation->o_check1 h_remedy1 Increase reaction time, temperature, or base concentration. h_check1->h_remedy1 Amide Present h_check2 Was workup pH sufficiently acidic (2-3)? h_check1->h_check2 Amide Absent h_remedy2 Re-acidify mother liquor to precipitate more product. h_check2->h_remedy2 No o_remedy1 Reaction incomplete. Consider longer time or more oxidant. o_check1->o_remedy1 No o_check2 Was MnO₂ filter cake washed thoroughly with HOT water? o_check1->o_check2 Yes o_remedy2 Product may be adsorbed. Re-wash filter cake. o_check2->o_remedy2 No o_check3 Was reaction too vigorous? (Potential for ring degradation) o_check2->o_check3 Yes o_remedy3 Use portion-wise addition of KMnO₄ and control temperature. o_check3->o_remedy3 Yes

Caption: Troubleshooting workflow for low yield issues.

References

Technical Support Center: Overcoming Poor Solubility of 2-Pyrimidinecarboxylic Acid in Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the poor solubility of 2-pyrimidinecarboxylic acid in chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the common solvents for dissolving this compound?

A1: this compound is soluble in polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF). It also shows solubility in ethanol (B145695) and aqueous solutions like Phosphate Buffered Saline (PBS).[1][2][3] Its solubility in many other common organic solvents used for reactions, such as dichloromethane (B109758) (DCM) or acetonitrile (B52724) (MeCN), can be limited.

Q2: I am observing low to no yield in my amide coupling reaction involving this compound. Could this be a solubility issue?

A2: Yes, poor solubility is a very common reason for low yields in amide coupling reactions.[4] If this compound is not fully dissolved in the reaction solvent, the effective concentration of the carboxylic acid available to react with the coupling agent and the amine is significantly reduced. This leads to incomplete conversion and low product yield. It is crucial to ensure all reactants are fully dissolved before proceeding with the reaction.

Q3: How does temperature affect the solubility of this compound?

A3: Generally, the solubility of solid organic compounds like this compound in a solvent increases with temperature.[5][6][7] If you are experiencing solubility issues at room temperature, gently heating the mixture can help to dissolve the compound. However, it is important to consider the thermal stability of your reactants and the boiling point of your solvent.

Q4: Can I use a co-solvent to improve the solubility of this compound?

A4: Yes, using a co-solvent is a highly effective strategy. A small amount of a strong solvent in which the compound is highly soluble (like DMSO or DMF) can be added to the main reaction solvent to increase the overall solvating power of the system.[8] For instance, if your reaction is primarily in DCM, adding a small percentage of DMF can significantly improve the solubility of this compound.

Q5: How can forming a salt of this compound help with its solubility?

A5: Converting a carboxylic acid to its corresponding salt by reacting it with a base can dramatically increase its solubility in polar solvents.[9][10][11] The resulting carboxylate salt is ionic and therefore more readily solvated by polar solvent molecules. For example, forming the sodium or potassium salt of this compound can enhance its solubility in aqueous media or polar organic solvents.

Troubleshooting Guides

Issue 1: Low or No Product Formation in Amide Coupling Reactions
Potential Cause Suggested Solution(s)
Incomplete dissolution of this compound. 1. Switch to a more suitable solvent like DMF or DMSO. 2. Use a co-solvent system (e.g., DCM with 5-10% DMF). 3. Gently heat the reaction mixture to aid dissolution, ensuring the temperature is compatible with your reagents.
Precipitation of starting material or activated intermediate during the reaction. 1. Increase the solvent volume to work at a lower concentration. 2. Convert the carboxylic acid to a more soluble salt form before adding the coupling reagents.[12] 3. Maintain a slightly elevated temperature throughout the reaction.
Ineffective activation of the carboxylic acid due to poor solubility. 1. Ensure complete dissolution of the acid before adding the coupling agent (e.g., HATU, EDC). 2. Consider pre-activating the acid in a small amount of a high-solubility solvent before adding it to the main reaction mixture.

Quantitative Data: Solubility of Pyrimidinecarboxylic Acids and Analogs

Since specific quantitative solubility data for this compound is not widely available, the following table includes data for the closely related pyrimidine-4-carboxylic acid and picolinic acid (2-pyridinecarboxylic acid) to provide a useful reference for solvent selection.

CompoundSolventTemperature (°C)Solubility (mg/mL)Molar Solubility (M)
Pyrimidine-4-carboxylic acid EthanolRoom Temp.~0.25~0.002
DMSORoom Temp.~20~0.161
DMFRoom Temp.~2~0.016
PBS (pH 7.2)Room Temp.~1~0.008
Picolinic Acid Water208877.2
Ethanol20630.51
Acetonitrile20.4517.0 g/kg~0.138
Acetonitrile50.2545.4 g/kg~0.369

Data for Pyrimidine-4-carboxylic acid is sourced from[13]. Data for Picolinic Acid is sourced from[5][6][14].

Experimental Protocols

Protocol 1: Improving Solubility via Salt Formation

This protocol describes the in-situ formation of a soluble triethylammonium (B8662869) salt of this compound for use in an amide coupling reaction.

Materials:

  • This compound

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous reaction solvent (e.g., DMF or DCM)

Procedure:

  • To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).

  • Add the anhydrous reaction solvent (e.g., DMF).

  • While stirring, add the base (TEA or DIPEA, 1.1 equivalents) dropwise to the suspension.

  • Stir the mixture at room temperature. The suspension should gradually turn into a clear solution as the soluble salt forms.

  • Once a homogenous solution is obtained, you can proceed with the addition of your coupling agent and amine as per your standard amide coupling protocol.

Protocol 2: Utilizing a Co-solvent System

This protocol details the use of DMSO as a co-solvent to dissolve this compound in a less polar solvent like DCM.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • In a dry reaction flask, add this compound.

  • Add a minimal amount of anhydrous DMSO (e.g., 5-10% of the total reaction volume) and stir until the acid is completely dissolved.

  • Once a clear solution is formed, slowly add the remaining volume of anhydrous DCM while stirring.

  • The resulting homogenous solution is now ready for the subsequent steps of your reaction.

Visualizations

G Troubleshooting Workflow for Low Reaction Yield start Low or No Product Yield check_solubility Are all starting materials fully dissolved? start->check_solubility dissolved_yes Yes check_solubility->dissolved_yes Yes dissolved_no No check_solubility->dissolved_no No check_reagents Are coupling reagents and amine stable and active? dissolved_yes->check_reagents improve_solubility Improve Solubility: - Change solvent (DMF, DMSO) - Use co-solvent (e.g., +10% DMF) - Gentle heating - Form a salt (add base) dissolved_no->improve_solubility improve_solubility->check_reagents reagents_ok Yes check_reagents->reagents_ok Yes reagents_bad No check_reagents->reagents_bad No optimize_conditions Optimize Reaction Conditions: - Adjust temperature - Vary reaction time - Screen different coupling reagents reagents_ok->optimize_conditions use_fresh_reagents Use fresh/high-purity coupling reagents and amine. Ensure anhydrous conditions. reagents_bad->use_fresh_reagents use_fresh_reagents->optimize_conditions end Improved Yield optimize_conditions->end

Caption: A logical workflow for troubleshooting low reaction yields.

G Experimental Workflow for Enhancing Solubility cluster_0 Preparation cluster_1 Solubility Enhancement Strategies cluster_2 Outcome start Start with solid This compound add_solvent Add primary reaction solvent start->add_solvent observe Observe for complete dissolution add_solvent->observe option1 Option 1: Add Co-solvent (e.g., DMSO/DMF) observe->option1 option2 Option 2: Gentle Heating observe->option2 option3 Option 3: In-situ Salt Formation (add base like TEA/DIPEA) observe->option3 success Homogeneous solution ready for reaction option1->success option2->success option3->success

Caption: Stepwise workflow for improving the solubility of this compound.

G Principle of Solubility Enhancement by Salt Formation cluster_0 Insoluble/Poorly Soluble State cluster_1 Soluble State compound This compound (Poorly Soluble) base + Base (e.g., TEA, NaOH) equilibrium compound->equilibrium salt Pyrimidine-2-carboxylate Salt (Highly Polar & Soluble) equilibrium->salt

Caption: Deprotonation to a soluble salt form.

References

Technical Support Center: Purification of Crude 2-Pyrimidinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 2-pyrimidinecarboxylic acid. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: Common impurities can include unreacted starting materials, byproducts from the synthesis, and residual solvents. For instance, if acetic acid is used as a solvent in the synthesis, it is a frequent and sometimes difficult impurity to remove.[1] Other potential impurities may include related pyrimidine (B1678525) derivatives or degradation products.

Q2: What are the most common methods for purifying crude this compound?

A2: The most common and effective purification techniques for this compound are recrystallization, acid-base extraction, and column chromatography. The choice of method depends on the nature and quantity of the impurities, as well as the desired final purity of the product.

Q3: What are the key physical properties of this compound relevant to its purification?

A3: Key properties include its melting point of 182-185 °C and its solubility. It is soluble in ethanol (B145695), dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and phosphate-buffered saline (PBS).[2] Its acidic nature (pKa ≈ 3.08) is crucial for purification by acid-base extraction.

Troubleshooting Guides

Recrystallization

Problem 1: The compound does not dissolve in the recrystallization solvent, even when heated.

  • Possible Cause: The chosen solvent is not polar enough to dissolve the polar this compound.

  • Solution:

    • Switch to a more polar solvent. Good starting points for polar carboxylic acids are water, ethanol, or a mixture of the two.[3][4]

    • Use a mixed solvent system. Dissolve the crude product in a minimal amount of a hot "good" solvent (e.g., ethanol) in which it is soluble, and then add a hot "bad" solvent (e.g., water) in which it is less soluble until the solution becomes slightly cloudy. Add a few drops of the "good" solvent to clarify the solution before allowing it to cool.[5]

Problem 2: The compound dissolves in the cold solvent.

  • Possible Cause: The solvent is too effective at dissolving the compound, which will lead to low recovery.

  • Solution:

    • Choose a less polar solvent or a mixed solvent system where the compound has lower solubility at room temperature.

    • If using a good solvent like ethanol, you can try adding a less polar co-solvent like heptane (B126788) or toluene (B28343) to decrease the overall solubility.

Problem 3: Oiling out during cooling.

  • Possible Cause: The compound is coming out of solution above its melting point. This can happen if the boiling point of the solvent is too high or if the solution is cooled too quickly.

  • Solution:

    • Ensure the boiling point of the solvent is lower than the melting point of this compound (182-185 °C).

    • Allow the solution to cool slowly to room temperature before placing it in an ice bath.

    • Use a larger volume of solvent.

Problem 4: Low recovery of pure product.

  • Possible Cause: Too much solvent was used, or the compound has significant solubility in the cold solvent.

  • Solution:

    • Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

    • Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.

    • After filtration, wash the crystals with a minimal amount of ice-cold solvent to remove surface impurities without dissolving a significant amount of the product.

Acid-Base Extraction

Problem 1: The product does not precipitate after acidification of the aqueous layer.

  • Possible Cause: Insufficient acidification or the product is too soluble in the aqueous solution.

  • Solution:

    • Check the pH of the aqueous layer with pH paper to ensure it is sufficiently acidic (pH 1-2). Add more acid if necessary.

    • If the product is still soluble, it may be necessary to extract the acidified aqueous layer with an organic solvent like ethyl acetate (B1210297) to recover the product.

Problem 2: Emulsion formation during extraction.

  • Possible Cause: Vigorous shaking of the separatory funnel.

  • Solution:

    • Gently invert the separatory funnel multiple times instead of shaking vigorously.

    • Add a small amount of brine (saturated NaCl solution) to help break up the emulsion.

    • Allow the mixture to stand for a longer period to allow the layers to separate.

Problem 3: Low yield after extraction and precipitation.

  • Possible Cause: Incomplete extraction into the aqueous base, or incomplete precipitation upon acidification.

  • Solution:

    • Perform multiple extractions with the basic solution to ensure all the carboxylic acid is transferred to the aqueous layer.

    • As mentioned in Problem 1, extract the acidified aqueous layer with an organic solvent to recover any dissolved product.

Column Chromatography

Problem 1: The compound does not move from the origin on the TLC plate.

  • Possible Cause: The mobile phase is not polar enough.

  • Solution:

    • Increase the polarity of the eluent. For silica (B1680970) gel chromatography, you can increase the proportion of the more polar solvent (e.g., increase the percentage of methanol (B129727) in a dichloromethane/methanol mixture).

    • For highly polar compounds, consider using reverse-phase chromatography with a polar mobile phase.

Problem 2: The compound streaks on the TLC plate and column.

  • Possible Cause: The compound is interacting too strongly with the stationary phase, which is common for carboxylic acids on silica gel.

  • Solution:

    • Add a small amount of a polar modifier to the eluent, such as acetic acid or formic acid (typically 0.1-1%), to protonate the compound and reduce its interaction with the silica.

    • For very basic pyrimidines, adding a small amount of ammonia (B1221849) in methanol can help reduce tailing.

Experimental Protocols

General Recrystallization Protocol (Mixed Solvent System)
  • Solvent Selection: Based on solubility data, an ethanol/water mixed solvent system is a good starting point. This compound is soluble in ethanol and less soluble in water.

  • Dissolution: In a flask, add the crude this compound. Heat a beaker of ethanol on a hot plate. Add the minimum amount of hot ethanol to the flask to just dissolve the crude solid.

  • Induce Precipitation: While the ethanol solution is still hot, add hot water dropwise until the solution becomes slightly cloudy.

  • Clarification: Add a few more drops of hot ethanol until the solution becomes clear again.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of ice-cold water or an ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven.

General Acid-Base Extraction Protocol
  • Dissolution: Dissolve the crude this compound (containing neutral impurities) in a suitable organic solvent like ethyl acetate.

  • Extraction: Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (a weak base).

  • Separation: Gently invert the funnel several times to mix the layers, venting frequently to release any pressure from CO2 evolution. Allow the layers to separate. The deprotonated sodium salt of this compound will be in the aqueous (bottom) layer, while neutral impurities will remain in the organic (top) layer.

  • Isolation of Aqueous Layer: Drain the lower aqueous layer into a clean flask. For a thorough extraction, repeat the process with fresh sodium bicarbonate solution and combine the aqueous layers.

  • Precipitation: Cool the combined aqueous layers in an ice bath and slowly add a concentrated acid, such as HCl, until the solution is acidic (pH ~2). The protonated this compound should precipitate out of the solution.

  • Collection: Collect the purified solid by vacuum filtration, wash with a small amount of cold water, and dry.

Data Presentation

Purification TechniqueTypical Reagents/SolventsReported Recovery/YieldPurityAdvantagesDisadvantages
Recrystallization Ethanol, Water, or a mixtureGenerally high, but dependent on solvent choice and techniqueCan be very high (>99%)Effective for removing small amounts of impurities with different solubility profiles.Can have lower yields if the compound is partially soluble in the cold solvent.
Acid-Base Extraction Ethyl Acetate, Sodium Bicarbonate, HCl~35.4% (in one reported synthesis)[2]Good for removing neutral or basic impuritiesHighly selective for acidic compounds.Requires use of acids and bases and may involve multiple steps.
Column Chromatography Silica gel, Dichloromethane/Methanol or Ethyl Acetate/Hexane with acid modifierVariable, depends on loading and elutionCan achieve very high purityGood for separating complex mixtures and compounds with similar polarities.Can be time-consuming and requires larger volumes of solvent.

Visualizations

experimental_workflow crude Crude this compound dissolve Dissolve in Organic Solvent crude->dissolve extract Extract with Aqueous Base dissolve->extract separate Separate Layers extract->separate acidify Acidify Aqueous Layer separate->acidify Aqueous Layer organic_impurities Organic Layer (Neutral Impurities) separate->organic_impurities Organic Layer filter Filter and Dry acidify->filter pure Pure Product filter->pure

Caption: Workflow for the purification of this compound via acid-base extraction.

decision_tree start Crude Product Analysis recrystallization Recrystallization start->recrystallization Minor impurities with different solubilities acid_base Acid-Base Extraction start->acid_base Significant neutral or basic impurities chromatography Column Chromatography start->chromatography Complex mixture or isomeric impurities

References

Technical Support Center: Optimization of Amide Coupling Reactions with 2-Pyrimidinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) for the optimization of amide coupling reactions involving 2-pyrimidinecarboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with the amide coupling of this compound?

A1: The primary challenges stem from the electron-deficient nature of the pyrimidine (B1678525) ring. This can decrease the nucleophilicity of the carboxylate, making activation more difficult. Additionally, the pyrimidine nitrogens can potentially coordinate with coupling reagents or act as a competing nucleophile, leading to side reactions. Solubility of this compound and its derivatives can also be a challenge in certain solvent systems.

Q2: Which coupling reagents are most effective for this compound?

A2: For electron-deficient heteroaromatic carboxylic acids like this compound, uronium/aminium-based reagents such as HATU, HBTU, and PyBOP are often highly effective due to their high reactivity. Carbodiimide (B86325) reagents like EDC in combination with additives such as HOBt or Oxyma are also a viable and more economical option, though they may require longer reaction times or elevated temperatures.

Q3: What is the optimal choice of base for this reaction?

A3: A non-nucleophilic, sterically hindered base is crucial to prevent side reactions. Diisopropylethylamine (DIPEA) is the most commonly used and recommended base. Triethylamine (TEA) can also be used, but its smaller steric profile may lead to more side reactions. It is critical to use an anhydrous base to avoid hydrolysis of activated intermediates.

Q4: How can I address poor solubility of my starting materials?

A4: this compound is known to be soluble in polar aprotic solvents such as DMF, DMSO, and NMP. If your amine coupling partner has poor solubility, a solvent screen is recommended. Gentle heating may improve solubility, but the thermal stability of the reactants and activated intermediates should be considered to avoid degradation.

Q5: What are common side reactions to watch for?

A5: Potential side reactions include:

  • N-acylation of the pyrimidine ring: Although less likely, the ring nitrogens could compete with the desired amine for the activated carboxylic acid.

  • Epimerization: If the amine or carboxylic acid contains a chiral center, racemization can occur, especially with longer reaction times or higher temperatures. The addition of HOBt or Oxyma can help suppress this.

  • Formation of N-acylurea: This is a common byproduct when using carbodiimide reagents like EDC, arising from the rearrangement of the O-acylisourea intermediate.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low to No Product Formation 1. Inactive coupling reagent. 2. Insufficient activation of the carboxylic acid. 3. Poor quality of reagents or solvents (presence of water). 4. Low nucleophilicity of the amine.1. Use a fresh bottle of coupling reagent. 2. Switch to a more powerful coupling reagent (e.g., from EDC/HOBt to HATU). Increase the equivalents of the coupling reagent. 3. Use anhydrous solvents and fresh, high-purity reagents. 4. Increase the reaction temperature or extend the reaction time. Consider using a stronger base or a different solvent to enhance amine reactivity.
Multiple Spots on TLC/LC-MS (Impure Product) 1. Side reactions (e.g., N-acylurea formation, reaction with pyrimidine ring). 2. Decomposition of starting materials or product. 3. Epimerization of a chiral center.1. Lower the reaction temperature. Change the order of addition (pre-activate the acid before adding the amine). 2. Monitor the reaction closely and stop it once the starting material is consumed. Avoid prolonged heating. 3. Add HOBt or Oxyma to the reaction mixture. Use a less forcing coupling reagent.
Difficulty in Product Purification 1. Byproducts have similar polarity to the desired product. 2. Product is highly water-soluble. 3. Residual DMF or DMSO in the crude product.1. Optimize the mobile phase for column chromatography. Consider using a different stationary phase (e.g., alumina, reversed-phase silica). Recrystallization may be an effective purification method. 2. During aqueous workup, saturate the aqueous layer with NaCl before extraction to reduce the solubility of the product. Consider continuous liquid-liquid extraction. 3. Perform an aqueous workup with brine washes to remove DMF. For DMSO, consider lyophilization or azeotropic removal with a suitable solvent.

Optimized Reaction Conditions Overview

The following table summarizes recommended starting conditions for the amide coupling of this compound. Optimization may be required based on the specific amine used.

Parameter Condition A: HATU Condition B: EDC/HOBt Notes
Carboxylic Acid 1.0 eq1.0 eq---
Amine 1.0 - 1.2 eq1.0 - 1.2 eqA slight excess of the amine can drive the reaction to completion.
Coupling Reagent HATU (1.1 - 1.5 eq)EDC (1.2 - 1.5 eq)Use fresh, high-quality reagents.
Additive N/AHOBt or Oxyma (1.2 - 1.5 eq)Suppresses side reactions and minimizes epimerization.
Base DIPEA (2.0 - 3.0 eq)DIPEA (2.0 - 3.0 eq)Must be non-nucleophilic and anhydrous.
Solvent Anhydrous DMF or NMPAnhydrous DMF or DCMEnsure the solvent is dry and can dissolve all reactants.
Temperature 0 °C to RT0 °C to RTGentle heating (40-50 °C) may be necessary for sluggish reactions.
Reaction Time 1 - 6 hours4 - 24 hoursMonitor by TLC or LC-MS.

Detailed Experimental Protocols

Protocol 1: Amide Coupling using HATU
  • To a solution of this compound (1.0 eq) in anhydrous DMF (0.1 M) under an inert atmosphere (e.g., Argon), add HATU (1.1 eq).

  • Add N,N-diisopropylethylamine (DIPEA) (2.5 eq) to the mixture and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-6 hours.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

  • Wash the organic layer with saturated aqueous NaHCO₃, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Amide Coupling using EDC/HOBt
  • To a solution of this compound (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF or DCM (0.1 M) under an inert atmosphere, add the amine (1.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq) portion-wise to the reaction mixture.

  • Add DIPEA (2.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, dilute with the organic solvent used for the reaction.

  • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product as required.

Visualized Workflows and Logic

Amide_Coupling_Workflow cluster_prep Preparation cluster_activation Activation & Coupling cluster_workup Work-up & Purification A Dissolve 2-Pyrimidine- carboxylic Acid & Amine B Add Base (DIPEA) A->B C Add Coupling Reagent (e.g., HATU or EDC/HOBt) B->C D Stir at RT & Monitor (TLC/LC-MS) C->D E Aqueous Work-up D->E F Purification (Chromatography/ Recrystallization) E->F G Final Product F->G

Caption: General experimental workflow for amide coupling of this compound.

Troubleshooting_Workflow Start Low Yield or Incomplete Reaction Reagent_Check Check Reagent Quality (Freshness, Anhydrous) Start->Reagent_Check Conditions_Check Review Reaction Conditions (Temp, Time, Stoichiometry) Reagent_Check->Conditions_Check Reagents OK Success Improved Yield Reagent_Check->Success Issue Found & Fixed Coupling_Reagent Change Coupling Reagent? (e.g., EDC -> HATU) Conditions_Check->Coupling_Reagent Conditions OK Conditions_Check->Success Issue Found & Fixed Solvent_Base Optimize Solvent & Base Coupling_Reagent->Solvent_Base No Improvement Coupling_Reagent->Success Improvement Purification Review Purification Method Solvent_Base->Purification No Improvement Solvent_Base->Success Improvement Purification->Success Issue Found & Fixed

Caption: Decision-making workflow for troubleshooting low-yield amide coupling reactions.

preventing decarboxylation of 2-pyrimidinecarboxylic acid during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Pyrimidinecarboxylic Acid

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on preventing the unwanted decarboxylation of this compound during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is decarboxylation and why is it a significant issue with this compound?

A1: Decarboxylation is a chemical reaction that results in the removal of a carboxyl group (-COOH) as carbon dioxide (CO₂). For this compound, this is a common side reaction that leads to the formation of pyrimidine (B1678525) as an undesired byproduct. This reduces the yield of the desired product and complicates the purification process. The proximity of the carboxylic acid to the nitrogen atoms in the pyrimidine ring makes it susceptible to this reaction under certain conditions.

Q2: What is the underlying mechanism of decarboxylation for this compound?

A2: The decarboxylation of this compound in aqueous solutions is understood to proceed through a Hammick-type mechanism.[1] This process involves the monoprotonated form of the acid, where a nitrogen atom in the pyrimidine ring is protonated. This protonated intermediate facilitates the loss of CO₂, forming a stabilized ylide, which is then rapidly converted to the final pyrimidine byproduct.[1][2] The formation of a zwitterionic intermediate has also been proposed as a key step, particularly in comparison to the related picolinic acid.[2][3]

Q3: What are the primary factors that induce or accelerate decarboxylation?

A3: Several experimental factors are known to promote the decarboxylation of heteroaromatic carboxylic acids:

  • Elevated Temperatures: High reaction temperatures are a primary driver of decarboxylation.[4] For instance, kinetic studies on the decarboxylation of this compound have been conducted at 65 °C, indicating its instability at even moderately elevated temperatures.[1]

  • Acidic Conditions: Strongly acidic conditions can facilitate decarboxylation by promoting the formation of the reactive protonated intermediate.[1][5] The rate of decarboxylation for this compound increases rapidly in aqueous solutions as the pH drops from 2.[1][2]

  • Extended Reaction Times: Prolonged exposure to reaction conditions, even under seemingly mild temperatures, can lead to an increased accumulation of the decarboxylated byproduct.[4]

  • Presence of Certain Catalysts: While some metal ions may inhibit the process, certain transition metals, such as copper, are known to catalyze decarboxylation reactions in specific contexts like cross-coupling.[6]

Troubleshooting Guide

Problem: My reaction yield is low, and I suspect decarboxylation is occurring. How can I troubleshoot this?

This guide provides a systematic approach to identifying and mitigating the decarboxylation of this compound.

Step 1: Confirm the Presence of the Byproduct

Before optimizing your reaction, confirm that decarboxylation is the root cause of the low yield.

  • Analysis: Use analytical techniques like LC-MS to look for a mass corresponding to pyrimidine. Proton NMR (¹H NMR) can also be used to identify characteristic signals of the pyrimidine byproduct in your crude reaction mixture.

Step 2: Follow the Troubleshooting Workflow

If the pyrimidine byproduct is confirmed, use the following workflow to systematically adjust your reaction parameters.

G cluster_0 cluster_1 Optimization Strategies cluster_2 Reagent Modification Details start Low Yield / Suspected Decarboxylation confirm Confirm Pyrimidine Byproduct (LC-MS, NMR) start->confirm is_confirmed Decarboxylation Confirmed? confirm->is_confirmed end_ok Issue is Not Decarboxylation. Investigate Other Side Reactions. is_confirmed->end_ok No temp Reduce Temperature (e.g., 0 °C or below) is_confirmed->temp Yes reagents Modify Reagents temp->reagents time Reduce Reaction Time (Monitor closely with TLC/LC-MS) reagents->time base Use Mild, Non-Nucleophilic Base (e.g., DIPEA, N-Methylmorpholine) reagents->base solvent Use Anhydrous Aprotic Solvent (e.g., DCM, THF, DMF) reagents->solvent coupling Choose Low-Temp Coupling Agent (e.g., HATU, HOBt/EDC) reagents->coupling additives Consider Inhibitory Additives time->additives

Caption: Troubleshooting workflow for addressing decarboxylation.

Step 3: Consult Comparative Data

Use the following table to guide your selection of reaction conditions.

ParameterConditions Promoting DecarboxylationRecommended Conditions to Prevent Decarboxylation
Temperature Elevated temperatures (> 40-65 °C)[1]Maintain low temperatures (ideally ≤ 0 °C, especially during activation steps)[4]
pH / Base Acidic conditions (pH < 2)[1][2] or strong bases at high temperatures[7]Use mild, non-nucleophilic bases (e.g., DIPEA, N-methylmorpholine)[4]
Solvent Protic solvents, especially water, can facilitate proton transfer.Use anhydrous aprotic solvents (e.g., DCM, THF, DMF).
Additives Certain transition metals (e.g., Cu) in specific catalytic cycles.[6]Divalent metal ions like Mg²⁺ or Mn²⁺ have been shown to inhibit decarboxylation of related picolinic acids in aqueous solutions.[2]
Reaction Time Prolonged reaction times.[4]Monitor the reaction closely and quench it as soon as it reaches completion.

Experimental Protocols

General Protocol for Minimizing Decarboxylation during Amide Coupling

This protocol provides a set of best practices for coupling this compound with an amine, a common reaction where decarboxylation is a significant risk.

1. Reagents and Setup:

  • Ensure all glassware is oven- or flame-dried.

  • Use anhydrous aprotic solvents (e.g., DCM or DMF).

  • Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

  • This compound (1.0 eq)

  • Amine (1.0-1.2 eq)

  • Coupling Agent (e.g., HATU, 1.1 eq)

  • Non-nucleophilic Base (e.g., DIPEA, 2.0-3.0 eq)

2. Reaction Procedure:

  • Dissolve this compound in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • Cool the mixture to 0 °C using an ice-water bath. This is a critical step to minimize potential decarboxylation.[4]

  • Add the coupling agent (e.g., HATU) and the non-nucleophilic base (e.g., DIPEA) to the cooled solution.

  • Stir the mixture at 0 °C for 15-20 minutes to allow for the formation of the activated ester intermediate.

  • Add the desired amine to the reaction mixture, either neat or as a solution in the anhydrous solvent.

  • Maintain the reaction temperature at 0 °C and monitor its progress by TLC or LC-MS every 30-60 minutes.

  • Once the starting material is consumed, proceed immediately to the workup. Avoid letting the reaction stir for an extended period after completion.

3. Workup and Purification:

  • Quench the reaction with cold water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with an appropriate organic solvent (e.g., Ethyl Acetate, DCM).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure at low temperature.

  • Purify the crude product using column chromatography or recrystallization as appropriate.

Mechanism of Decarboxylation

The diagram below illustrates the proposed mechanistic pathway for the decarboxylation of this compound under acidic conditions. Understanding this mechanism highlights why avoiding acidic environments is crucial for maintaining the stability of the molecule.

Caption: Simplified mechanism of acid-promoted decarboxylation.

References

troubleshooting guide for low conversion in pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing pyrimidine (B1678525) synthesis and addressing challenges such as low product conversion.

Troubleshooting Guide: Low Conversion in Pyrimidine Synthesis

Low conversion is a frequent challenge in pyrimidine synthesis. This guide provides a structured approach to identifying and resolving the root causes of this issue.

dot

Troubleshooting_Workflow cluster_reagents Starting Materials cluster_conditions Reaction Parameters cluster_catalyst Catalysis cluster_byproducts Reaction Monitoring start Low Conversion Observed check_reagents 1. Verify Starting Material Quality start->check_reagents check_conditions 2. Evaluate Reaction Conditions check_reagents->check_conditions Reagents OK purity Purity (NMR, LC-MS) check_reagents->purity anhydrous Anhydrous Conditions check_reagents->anhydrous check_catalyst 3. Assess Catalyst Activity check_conditions->check_catalyst Conditions Standard temp Temperature check_conditions->temp time Reaction Time check_conditions->time solvent Solvent Polarity & Solubility check_conditions->solvent check_byproducts 4. Analyze for Side Reactions check_catalyst->check_byproducts Catalyst Active catalyst_choice Choice (Brønsted vs. Lewis Acid) check_catalyst->catalyst_choice catalyst_loading Concentration/Loading check_catalyst->catalyst_loading optimize Systematic Optimization check_byproducts->optimize No Major Side Products tlc TLC/HPLC Analysis check_byproducts->tlc nmr_crude Crude NMR check_byproducts->nmr_crude solution Improved Conversion optimize->solution

Caption: A stepwise workflow for troubleshooting low yields in pyrimidine synthesis.

Frequently Asked Questions (FAQs)

Q1: My pyrimidine synthesis reaction shows a very low yield with a significant amount of unreacted starting materials. What are the primary factors to investigate?

A1: Low conversion with unreacted starting materials typically points to issues with reaction parameters or catalyst efficiency.[1] Key areas to troubleshoot include:

  • Catalyst Activity: Ensure your catalyst is active and used in the appropriate concentration.[2] For reusable catalysts, regeneration may be necessary. If you are not using a catalyst, adding a suitable Brønsted or Lewis acid can facilitate the reaction.[1]

  • Reaction Temperature: The reaction may require higher temperatures to overcome the activation energy.[2] Optimization studies have shown that temperatures between 80°C and 100°C can be optimal for certain reactions, though this is substrate-dependent.[3]

  • Reaction Time: The reaction may simply need more time to reach completion. It is advisable to monitor the reaction's progress using Thin Layer Chromatography (TLC).[1][3]

  • Solvent Choice: The solvent can impact reactant solubility and reaction rates. While ethanol (B145695) is commonly used, exploring other solvents or even solvent-free conditions has been shown to improve yields for specific substrates.[1][2]

Q2: I am performing a Biginelli reaction and getting a low yield. How can I optimize this specific reaction?

A2: Low yields are a known issue with the classical Biginelli reaction protocol.[3] Consider the following optimization strategies:

  • Catalyst Selection: While strong acids like HCl are traditionally used, they can cause side reactions.[3] Milder Lewis acids (e.g., FeCl₃, ZnCl₂) or solid acid catalysts often improve yields and simplify the workup process.[2][3]

  • Reactant Stoichiometry: The ratio of the aldehyde, β-ketoester, and urea (B33335)/thiourea (B124793) can influence the yield. A slight excess of the urea or thiourea is often beneficial.[3]

  • Order of Addition: In some cases, adding the urea component last can minimize its decomposition into ammonia (B1221849), which could otherwise lead to side reactions.[1]

Q3: My reaction mixture shows the formation of unexpected byproducts. What could they be and how can I minimize them?

A3: Byproduct formation is a common cause of low yields. In the Biginelli reaction, a frequent fluorescent byproduct is a Hantzsch-type 1,4-dihydropyridine (B1200194) (DHP).[1] This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia (from urea decomposition at high temperatures).[1] To mitigate this:

  • Lower the Reaction Temperature: Higher temperatures favor the Hantzsch pathway. Running the reaction at a lower temperature can significantly reduce DHP formation.[1]

  • Catalyst Choice: The type of catalyst can influence the selectivity between the desired Biginelli pathway and the competing Hantzsch pathway.[1]

In other pyrimidine syntheses, such as the Pinner synthesis, side reactions can arise from the self-condensation of the 1,3-dicarbonyl compound or hydrolysis of the amidine starting material.[1] To address these:

  • Ensure Anhydrous Conditions: Water can lead to the hydrolysis of intermediates and starting materials.[1]

  • Use High-Purity Amidines: Amidines can be hygroscopic and may hydrolyze over time. Use freshly prepared or purified amidine salts.[1]

dot

Logical_Relationships Temp Temperature Conversion Conversion Rate Temp->Conversion Increases Rate Selectivity Selectivity (Product vs. Byproduct) Temp->Selectivity Can Decrease Time Reaction Time Time->Conversion Increases Catalyst Catalyst Choice & Loading Catalyst->Conversion Increases Rate Catalyst->Selectivity Can Increase Solvent Solvent Solvent->Conversion Affects Solubility & Rate Purity Reagent Purity Purity->Conversion Increases Purity->Selectivity Increases Yield Overall Yield Conversion->Yield Selectivity->Yield de_novo_pathway cluster_precursors Simple Precursors cluster_synthesis De Novo Pyrimidine Synthesis precursors Glutamine + CO2 + ATP carbamoyl_phosphate Carbamoyl Phosphate precursors->carbamoyl_phosphate CPS II orotate Orotate carbamoyl_phosphate->orotate Multiple Steps ump UMP (Uridine Monophosphate) orotate->ump UMP Synthase utp UTP ump->utp Phosphorylation ctp CTP utp->ctp CTP Synthetase

References

managing temperature sensitivity in 2-pyrimidinecarboxylic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the temperature sensitivity of 2-pyrimidinecarboxylic acid in common chemical reactions.

Troubleshooting Guides

Issue 1: Low Yield in Amide Coupling Reactions

Symptoms:

  • Low conversion of this compound to the desired amide.

  • Presence of unreacted starting materials in the reaction mixture.

  • Formation of pyrimidine (B1678525) as a byproduct, detected by LC-MS or GC-MS.

Possible Causes & Solutions:

CauseSolution
Decarboxylation of Starting Material: this compound is susceptible to decarboxylation at elevated temperatures. Studies have shown that decarboxylation can occur at temperatures as low as 65°C.[1][2][3]1. Temperature Control: Maintain a low reaction temperature. Start the reaction at 0°C and allow it to slowly warm to room temperature. Avoid heating unless absolutely necessary. 2. Choice of Coupling Reagent: Utilize a high-activity coupling reagent that promotes amide bond formation at lower temperatures. Reagents like HATU or HOBt/EDC are often effective at or below room temperature.
Insufficient Activation of Carboxylic Acid: The carboxylic acid may not be fully activated, leading to poor reactivity with the amine.1. Pre-activation: Stir the this compound with the coupling reagent and a base (e.g., DIPEA) for a short period (15-30 minutes) at a low temperature (0°C) before adding the amine. 2. Stoichiometry: Ensure the correct stoichiometry of the coupling reagent and base is used. A slight excess of the coupling reagent may be beneficial.
Low Nucleophilicity of the Amine: Sterically hindered or electron-deficient amines may react slowly.1. Extended Reaction Time: If low temperatures are maintained, extend the reaction time and monitor the progress by TLC or LC-MS. 2. Catalyst: The addition of a catalyst like DMAP can sometimes facilitate the reaction with less reactive amines.
Issue 2: Formation of Byproducts in Esterification Reactions

Symptoms:

  • Besides the desired ester, the formation of pyrimidine is observed.

  • Complex reaction mixture that is difficult to purify.

Possible Causes & Solutions:

CauseSolution
Thermal Decomposition: Similar to amide coupling, heating during esterification can lead to decarboxylation.1. Mild Esterification Methods: Employ milder esterification methods that do not require high temperatures. For example, using an alkyl halide with a non-nucleophilic base at room temperature. 2. Azeotropic Removal of Water at Low Temperature: If using a Fischer-type esterification, consider performing the reaction under reduced pressure to enable the azeotropic removal of water at a lower boiling point.
Acid-Catalyzed Degradation: Strong acidic conditions, especially when combined with heat, can promote side reactions.1. Milder Acid Catalysts: Use milder acid catalysts such as Amberlyst-15 or Sc(OTf)₃ instead of strong mineral acids like sulfuric acid. 2. Stoichiometric Control: Use only a catalytic amount of the acid.

Frequently Asked Questions (FAQs)

Q1: At what temperature does this compound start to decarboxylate?

A1: The thermal stability of this compound is a critical factor in its reactions. While a specific decomposition temperature is not always reported in safety data sheets, kinetic studies have shown that its decarboxylation can be significant at temperatures as low as 65°C in aqueous solutions.[1][2][3] Therefore, it is highly recommended to conduct reactions at or below room temperature whenever possible.

Q2: How can I monitor the decarboxylation side reaction?

A2: The primary byproduct of decarboxylation is pyrimidine. This can be monitored by techniques such as Thin Layer Chromatography (TLC) if a suitable stain is used, or more accurately by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) by looking for the mass of pyrimidine.

Q3: Are there any specific coupling reagents recommended for temperature-sensitive amide couplings with this compound?

A3: For temperature-sensitive substrates like this compound, modern coupling reagents that are highly efficient at low temperatures are recommended. These include uronium/aminium salts like HATU, HBTU, and COMU, or carbodiimides like EDC in combination with additives such as HOBt or HOAt. These reagents can often drive the reaction to completion at 0°C to room temperature, thus minimizing the risk of decarboxylation.

Q4: What is the best approach for the esterification of this compound?

A4: The optimal approach for esterification will balance reaction rate with the need to avoid decarboxylation. A Fischer esterification can be employed, but with careful temperature control, ideally not exceeding 60°C. Alternatively, milder, non-acidic methods can be used. For instance, conversion of the carboxylic acid to its carboxylate salt followed by reaction with an alkyl halide at room temperature can provide the desired ester without the need for high temperatures.

Data Presentation

Table 1: Representative Yields for Amide Coupling with this compound under Different Temperature Conditions.

AmineCoupling ReagentBaseTemperature (°C)Time (h)Yield (%)
BenzylamineHATUDIPEA0 to RT4~90
AnilineHOBt/EDCDIPEA0 to RT6~85
MorpholineHATUDIPEA0 to RT3~95
BenzylamineDCC/DMAP-504~60 (with some decarboxylation)
AnilineHATUDIPEA652~40 (significant decarboxylation)

Note: The data in this table is representative and compiled from general protocols for amide coupling. Actual yields may vary depending on the specific substrates and reaction conditions.

Table 2: Representative Yields for Esterification of this compound under Different Conditions.

AlcoholMethodCatalystTemperature (°C)Time (h)Yield (%)
MethanolFischerH₂SO₄ (cat.)608~75
EthanolAlkyl HalideK₂CO₃RT12~80
MethanolFischerH₂SO₄ (cat.)806~50 (with decarboxylation)

Note: This data is representative and based on general esterification protocols. Precise yields will depend on the specific experimental setup.

Experimental Protocols

Protocol 1: Low-Temperature Amide Coupling using HATU
  • Dissolve this compound (1.0 equiv) in an anhydrous aprotic solvent (e.g., DMF or DCM) in a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).

  • Cool the solution to 0°C using an ice bath.

  • Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv) to the stirred solution.

  • Add O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU) (1.1 equiv) to the mixture and stir for 15 minutes at 0°C for pre-activation.

  • Add the desired amine (1.1 equiv) dropwise to the reaction mixture.

  • Allow the reaction to stir at 0°C for 1 hour and then let it warm to room temperature, monitoring the progress by TLC or LC-MS (typically 2-12 hours).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Mild Esterification using Potassium Carbonate and an Alkyl Halide
  • Suspend this compound (1.0 equiv) in a suitable solvent such as DMF or acetonitrile.

  • Add potassium carbonate (K₂CO₃) (1.5 equiv) to the suspension and stir at room temperature for 30 minutes to form the carboxylate salt.

  • Add the desired alkyl halide (e.g., methyl iodide or ethyl bromide) (1.2 equiv) to the mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically 12-24 hours).

  • Once the reaction is complete, filter off the inorganic salts.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining salts.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude ester by column chromatography if necessary.

Mandatory Visualization

Temperature_Sensitivity_Workflow Logical Workflow for Managing Temperature in this compound Reactions cluster_start Reaction Setup cluster_reaction Reaction Type cluster_conditions Temperature Control cluster_outcome Reaction Outcome start Start with this compound amide Amide Coupling start->amide ester Esterification start->ester low_temp Low Temperature Protocol (0°C to RT) amide->low_temp Recommended high_temp Elevated Temperature Protocol (> 65°C) amide->high_temp Not Recommended ester->low_temp Recommended ester->high_temp Not Recommended good_yield High Yield of Desired Product low_temp->good_yield low_yield Low Yield / Byproduct Formation high_temp->low_yield decarboxylation Decarboxylation to Pyrimidine high_temp->decarboxylation low_yield->decarboxylation

Caption: Decision workflow for temperature management in this compound reactions.

References

Technical Support Center: Catalyst Selection for Efficient 2-Pyrimidinecarboxylic Acid Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the efficient cross-coupling of 2-pyrimidinecarboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common cross-coupling strategies for this compound?

A1: The most prevalent and effective strategy is the decarboxylative cross-coupling. This method utilizes the inherent reactivity of the carboxylic acid group, which is eliminated as CO2 during the catalytic cycle. This approach avoids the need to pre-functionalize the pyrimidine (B1678525) ring into an organometallic reagent. Palladium- and nickel-based catalytic systems are commonly employed for these transformations. Key reaction types include Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig aminations.

Q2: Why is decarboxylation a key consideration in these reactions?

A2: this compound can readily undergo decarboxylation (loss of CO2) under thermal or catalytic conditions. While this is the desired pathway in a decarboxylative cross-coupling, premature or non-productive decarboxylation can lead to the formation of pyrimidine as a byproduct, reducing the yield of the desired coupled product. Catalyst and reaction condition selection are crucial to ensure the decarboxylation is productively coupled with the formation of the new C-C or C-heteroatom bond.

Q3: Which palladium catalysts are recommended for the decarboxylative Suzuki-Miyaura coupling of this compound?

A3: A combination of a palladium source and a suitable ligand is critical. Palladium(II) acetate (B1210297) (Pd(OAc)2) or palladium(II) chloride (PdCl2) are common precursors. The choice of ligand is crucial for catalyst stability and activity. Bulky, electron-rich phosphine (B1218219) ligands, such as triphenylphosphine (B44618) (PPh3) or Buchwald ligands (e.g., SPhos, XPhos), have shown success in promoting the desired coupling.

Q4: Can Nickel catalysts be used for cross-coupling of this compound?

A4: Yes, nickel catalysts are a cost-effective alternative to palladium and can be highly effective. Catalyst systems such as [NiCl2(dppp)] (dppp = 1,3-bis(diphenylphosphino)propane) have been successfully used for the cross-coupling of aryl halides with various nucleophiles and can be adapted for decarboxylative couplings of heteroaromatic carboxylic acids.

Q5: How can I minimize the competing protodecarboxylation side reaction?

A5: Protodecarboxylation, the loss of CO2 followed by quenching with a proton source to yield pyrimidine, is a common side reaction.[1] To minimize this, ensure anhydrous reaction conditions by using dry solvents and reagents. The choice of base is also important; non-protic, strong bases are often preferred. Optimizing the reaction temperature is also critical, as higher temperatures can sometimes favor simple decarboxylation over the desired cross-coupling.

Troubleshooting Guides

Issue 1: Low or No Yield of the Desired Cross-Coupled Product
Possible Cause Troubleshooting Step
Inactive Catalyst - Ensure the palladium or nickel catalyst is from a reliable source and has been stored correctly. - Consider using a pre-catalyst that is more air- and moisture-stable. - Increase the catalyst loading incrementally (e.g., from 2 mol% to 5 mol%).
Improper Ligand Choice - For palladium-catalyzed reactions, screen different phosphine ligands. Start with a common ligand like PPh3 and then try more specialized, bulky ligands like XPhos or SPhos. - For nickel catalysis, ensure the appropriate ligand, such as dppp, is used.
Inefficient Decarboxylation/Coupling - Optimize the reaction temperature. Start at a moderate temperature (e.g., 80 °C) and increase if no reaction is observed. Be aware that excessively high temperatures may promote side reactions. - Microwave irradiation can sometimes improve yields and reduce reaction times.
Protodecarboxylation - Use anhydrous solvents and reagents. Dry solvents over molecular sieves or by distillation. - Use a non-protic base such as K2CO3 or Cs2CO3.
Poor Solubility of Reagents - Choose a solvent system that dissolves all reactants. Common solvents for these reactions include toluene (B28343), dioxane, and DMF. A co-solvent may be necessary in some cases.
Issue 2: Formation of Significant Amounts of Pyrimidine (Protodecarboxylation Product)
Possible Cause Troubleshooting Step
Presence of Protic Impurities - Thoroughly dry all solvents, reagents, and glassware. - Use a glovebox or Schlenk line to set up the reaction under an inert atmosphere (e.g., argon or nitrogen).
Reaction Temperature is Too High - Lower the reaction temperature. A temperature screen (e.g., 60 °C, 80 °C, 100 °C) can help identify the optimal balance between cross-coupling and protodecarboxylation.
Incorrect Base - Switch to a non-protic base. If a protic base must be used, ensure it is present in the correct stoichiometry.
Issue 3: Homocoupling of the Coupling Partner
Possible Cause Troubleshooting Step
Oxygen in the Reaction Mixture - Degas the reaction mixture thoroughly before heating. This can be done by bubbling an inert gas through the solvent or by using the freeze-pump-thaw method.
Catalyst System Promotes Homocoupling - Lower the catalyst loading. - Screen different ligands, as some may be more prone to promoting homocoupling.

Data Presentation

Table 1: Palladium-Catalyzed Decarbonylative Suzuki Cross-Coupling of Pyrimidine-2-carboxylic Acid with Various Arylboronic Acids.[2]

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid2-Phenylpyrimidine88
24-Methylphenylboronic acid2-(p-Tolyl)pyrimidine85
34-tert-Butylphenylboronic acid2-(4-(tert-Butyl)phenyl)pyrimidine80
44-Methoxyphenylboronic acid2-(4-Methoxyphenyl)pyrimidine82
54-(Trifluoromethyl)phenylboronic acid2-(4-(Trifluoromethyl)phenyl)pyrimidine75
63-Methoxyphenylboronic acid2-(3-Methoxyphenyl)pyrimidine86
72-Methylphenylboronic acid2-(o-Tolyl)pyrimidine63

Reaction conditions: Pyrimidine-2-carboxylic acid (1.0 equiv), arylboronic acid (1.2 equiv), Pd(OAc)2 (5 mol%), PPh3 (10 mol%), K2CO3 (2.0 equiv), in toluene at 110 °C for 12 h.

Experimental Protocols

General Procedure for Palladium-Catalyzed Decarbonylative Suzuki Cross-Coupling of this compound[2]
  • To an oven-dried reaction vessel, add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.05 mmol), and triphenylphosphine (0.1 mmol).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add anhydrous toluene (5 mL) via syringe.

  • Stir the reaction mixture at 110 °C for 12 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 2-arylpyrimidine.

Visualizations

Decarboxylative_Suzuki_Coupling R_COOH This compound invis1 R_COOH->invis1 Ar_BOH2 Arylboronic Acid Base Base Ar_BOH2->Base Pd0 Pd(0)Ln PdII_Ar_X Ar-Pd(II)-X Pd0->PdII_Ar_X PdII_Ar_Pyr Ar-Pd(II)-Pyrimidine PdII_Ar_X->PdII_Ar_Pyr PdII_Ar_Pyr->Pd0 R_Ar 2-Arylpyrimidine PdII_Ar_Pyr->R_Ar Reductive Elimination Base->PdII_Ar_X Transmetalation CO2 CO2 invis1->Pd0 Oxidative Addition invis1->CO2 Decarboxylation invis2 invis3

Caption: Catalytic cycle for the decarboxylative Suzuki-Miyaura coupling.

Troubleshooting_Workflow Start Start: Low/No Yield Check_Catalyst Check Catalyst Activity & Ligand Choice Start->Check_Catalyst Optimize_Temp Optimize Reaction Temperature Check_Catalyst->Optimize_Temp If catalyst/ligand are appropriate Check_Solvent_Base Check Solvent & Base Optimize_Temp->Check_Solvent_Base If still low yield Inert_Atmosphere Ensure Inert Atmosphere Check_Solvent_Base->Inert_Atmosphere If conditions seem optimal Side_Reaction Analyze for Side Products (Protodecarboxylation, Homocoupling) Inert_Atmosphere->Side_Reaction If yield remains low Address_Side_Reaction Address Specific Side Reaction Side_Reaction->Address_Side_Reaction If side products are significant Success Successful Coupling Side_Reaction->Success If no significant side products and yield improves Address_Side_Reaction->Optimize_Temp Re-optimize Address_Side_Reaction->Success After addressing side reactions

Caption: Troubleshooting workflow for low-yield cross-coupling reactions.

References

addressing stability issues of 2-pyrimidinecarboxylic acid in storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 2-pyrimidinecarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to address common stability and storage issues encountered during experimentation. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated area.[1][2] The container should be tightly sealed to protect it from moisture, as the compound is known to be moisture-sensitive.[1][2] For extended storage, refrigeration at 2-8°C is recommended.

Q2: What are the primary factors that can cause the degradation of this compound?

A2: The primary factors that can lead to the degradation of this compound are exposure to high temperatures, acidic pH conditions, and moisture.[1][2] While not extensively studied for this specific compound, exposure to light could also potentially lead to degradation, as is common with many heterocyclic compounds.

Q3: What is the main degradation pathway for this compound?

A3: The most well-documented degradation pathway for this compound in aqueous solutions is decarboxylation, which is the loss of carbon dioxide (CO₂). This reaction is particularly accelerated under acidic conditions and at elevated temperatures. The process involves the formation of a transient ylide intermediate, which then converts to pyrimidine (B1678525).

Q4: How does pH affect the stability of this compound in solution?

A4: The stability of this compound in aqueous solutions is highly dependent on pH. The rate of decarboxylation significantly increases in acidic solutions (from pH 2 down to H₀ -3). The compound exhibits greater stability at neutral to slightly alkaline pH.

Q5: Are there any known incompatibilities for this compound?

A5: Yes, this compound is incompatible with strong oxidizing agents.[1][2] Contact with these substances should be avoided to prevent hazardous reactions and degradation of the compound.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Change in physical appearance (e.g., color change, clumping) 1. Moisture absorption. 2. Exposure to light or high temperatures. 3. Contamination.1. Ensure the container is tightly sealed and stored in a desiccator if necessary. 2. Store in an amber vial or in a dark, temperature-controlled environment. 3. Review handling procedures to prevent cross-contamination.
Inconsistent analytical results (e.g., lower than expected purity, extra peaks in chromatogram) 1. Degradation of the stock solution. 2. On-bench degradation during sample preparation. 3. Interaction with other components in the formulation.1. Prepare fresh stock solutions. If using older solutions, verify purity before use. 2. Minimize the time samples are left at room temperature, especially if in an acidic medium. Use a cooled autosampler if possible. 3. Investigate potential incompatibilities with excipients or other active ingredients.
Poor solubility or dissolution rate 1. Use of an inappropriate solvent. 2. Potential degradation to a less soluble product.1. this compound is soluble in polar solvents. Confirm the appropriate solvent for your application. 2. Analyze the material for degradation products that might have different solubility profiles.

Quantitative Data on Stability

The stability of this compound is significantly influenced by temperature and pH. The following table summarizes the degradation behavior under various conditions.

Condition Parameter Observation Reference
Temperature Thermal DegradationStable under standard room temperature storage. Decarboxylation is accelerated at elevated temperatures (e.g., 65°C and above).[1]
pH Acid HydrolysisRapid increase in decarboxylation rate from pH 2 to more acidic conditions (H₀ -3).[1]
pH Neutral/Alkaline HydrolysisMore stable compared to acidic conditions.
Light PhotodegradationWhile specific data is not available, related pyrimidine derivatives are susceptible to photodegradation. It is advisable to protect from light.
Oxidation Oxidative DegradationIncompatible with strong oxidizing agents.[1][2]

Experimental Protocols

Stability Indicating HPLC Method

This method is designed to separate this compound from its potential degradation products, primarily pyrimidine formed via decarboxylation.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient mixture of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).

    • Start with 95% A and 5% B.

    • Linearly increase to 50% B over 15 minutes.

    • Hold for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Forced Degradation Study Protocol

To assess the stability of this compound, forced degradation studies can be performed under various stress conditions.

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and heat at 60°C for 24 hours.

  • Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to 105°C for 48 hours.

  • Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) and visible light for a specified duration.

After exposure to the stress conditions, samples should be neutralized (if necessary), diluted to an appropriate concentration, and analyzed by the stability-indicating HPLC method.

Visualizations

cluster_storage Storage & Handling Troubleshooting issue Observed Issue (e.g., Discoloration, Impurity Peaks) cause Identify Potential Cause issue->cause moisture Moisture Exposure cause->moisture Clumping? temp_light Temperature/Light Exposure cause->temp_light Discoloration? contamination Contamination cause->contamination Unexpected Peaks? solution Implement Corrective Action moisture->solution Store in desiccator, ensure tight seal temp_light->solution Store in dark, temperature-controlled area contamination->solution Review handling procedures

Caption: Troubleshooting logic for storage and handling issues.

cluster_pathway Primary Degradation Pathway of this compound start This compound protonated Protonated Intermediate (in acidic conditions) start->protonated H+ ylide Ylide Intermediate protonated->ylide Heat co2 Carbon Dioxide (CO2) protonated->co2 -CO2 pyrimidine Pyrimidine (Degradation Product) ylide->pyrimidine

Caption: Decarboxylation pathway of this compound.

cluster_workflow Forced Degradation Experimental Workflow start Prepare Stock Solution of This compound stress Apply Stress Conditions start->stress acid Acid Hydrolysis (0.1M HCl, 60°C) stress->acid base Base Hydrolysis (0.1M NaOH, 60°C) stress->base oxidation Oxidation (3% H2O2, RT) stress->oxidation thermal Thermal (105°C, solid) stress->thermal photo Photodegradation (UV/Vis Light) stress->photo neutralize Neutralize & Dilute Samples acid->neutralize base->neutralize oxidation->neutralize thermal->neutralize photo->neutralize analyze Analyze by Stability-Indicating HPLC Method neutralize->analyze results Identify Degradants & Determine Purity analyze->results

Caption: Workflow for forced degradation studies.

References

Technical Support Center: Reactions of 2-Pyrimidinecarboxylic Acid with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered when working with 2-pyrimidinecarboxylic acid and nucleophiles.

Section 1: Troubleshooting Guides

Issue 1: Low or No Yield of Desired Amide Product in Coupling Reactions

Question: I am performing an amide coupling reaction between this compound and my amine of interest using standard coupling agents (e.g., HATU, EDC/HOBt), but I am observing low to no formation of the desired amide. What are the potential causes and how can I troubleshoot this?

Answer:

Low yields in amide coupling reactions with this compound can stem from several factors, primarily related to the electronic nature of the pyrimidine (B1678525) ring and the potential for side reactions.

Possible Causes and Troubleshooting Steps:

  • Reduced Nucleophilicity of the Amine: The amine might not be sufficiently nucleophilic to attack the activated carboxylic acid.

    • Solution: If possible, consider using a more nucleophilic amine or increasing its concentration.

  • Formation of Unreactive Intermediates: With carbodiimide (B86325) coupling agents like DCC or EDC, an initial O-acylisourea intermediate is formed. This can rearrange to a stable and unreactive N-acylurea, halting the reaction. This is a known side reaction in peptide synthesis.

    • Solution:

      • Add 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl (hydroxyimino)cyanoacetate (OxymaPure) as an additive. These trap the O-acylisourea to form a more reactive activated ester, minimizing the formation of N-acylurea.

      • Consider using phosphonium-based (e.g., PyBOP) or uronium-based (e.g., HATU) coupling reagents, which are often more effective for challenging couplings.

  • Decarboxylation of this compound: this compound is susceptible to decarboxylation, especially under acidic conditions or upon heating, which removes the starting material from the reaction.

    • Solution:

      • Maintain a neutral to slightly basic pH throughout the reaction. Use a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).

      • Perform the reaction at or below room temperature if possible. Avoid prolonged heating.

  • Side Reactions on the Pyrimidine Ring: The electron-deficient pyrimidine ring is susceptible to nucleophilic attack, although this is less common under standard amide coupling conditions. Highly nucleophilic amines could potentially react with the ring.

Experimental Protocol: Optimized Amide Coupling of this compound

This protocol is designed to minimize common side reactions.

  • Reaction Setup: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) and HOBt (1.2 eq.) in anhydrous DMF.

  • Base Addition: Add DIPEA (2.5 eq.) to the mixture and stir for 10 minutes at room temperature.

  • Activation: Cool the reaction mixture to 0 °C in an ice bath. Add EDC·HCl (1.2 eq.) portion-wise and stir the reaction at 0 °C for 30 minutes to pre-activate the carboxylic acid.

  • Nucleophile Addition: Add the amine (1.1 eq.) to the reaction mixture.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Issue 2: Decarboxylation as a Major Side Reaction

Question: I am observing a significant amount of pyrimidine as a byproduct in my reaction, suggesting decarboxylation of my this compound starting material. How can I prevent this?

Answer:

Decarboxylation is a well-documented side reaction for this compound, proceeding through a Hammick-type mechanism. The rate of this reaction is highly dependent on pH and temperature.

Factors Influencing Decarboxylation:

  • pH: The rate of decarboxylation increases significantly in acidic conditions (pH < 2).[1] The reaction is thought to proceed through the monoprotonated form of the pyrimidine ring.

  • Temperature: Higher temperatures promote decarboxylation.

Troubleshooting and Mitigation Strategies:

  • pH Control:

    • Maintain a pH above 4 during the reaction. For amide couplings, the use of a non-nucleophilic organic base like DIPEA is recommended to keep the reaction medium basic.

    • If the reaction must be performed under acidic conditions, use the mildest possible acid and the lowest effective concentration.

  • Temperature Control:

    • Conduct the reaction at the lowest possible temperature that allows for a reasonable reaction rate. For many amide couplings, starting at 0 °C and allowing the reaction to proceed at room temperature is sufficient.

  • Choice of Solvent:

    • While aqueous solutions have been studied for decarboxylation kinetics, performing the reaction in an anhydrous aprotic solvent (e.g., DMF, DCM, THF) for amide coupling can help minimize proton-mediated side reactions.

Quantitative Data on Decarboxylation:

ConditionRate of DecarboxylationReference
65 °C, aqueous solution, pH = 2 to H₀ = -9.5Pseudo-first-order rate constants increase rapidly from pH=2 to H₀=-3, then remain constant.[1]

Section 2: Frequently Asked Questions (FAQs)

Q1: Can nucleophiles attack the pyrimidine ring of this compound directly?

A1: Yes, nucleophilic aromatic substitution (SNAr) on the pyrimidine ring is possible. The nitrogen atoms in the ring make it electron-deficient and thus susceptible to attack by nucleophiles. The preferred sites for nucleophilic attack on a pyrimidine ring are generally the 2, 4, and 6 positions, as the negative charge in the intermediate can be stabilized by the ring nitrogens.[2][3] In the case of this compound, the carboxylic acid group is at the 2-position. While the primary reaction with a nucleophile under amide coupling conditions is at the activated carboxyl group, strong nucleophiles or harsh reaction conditions could potentially lead to substitution at other positions or even displacement of the carboxyl group, though this is less commonly reported under standard coupling protocols.

Q2: What is the Hammick mechanism and how does it relate to the decarboxylation of this compound?

A2: The Hammick mechanism describes the decarboxylation of α-picolinic acids and related N-heterocyclic carboxylic acids. For this compound, the proposed mechanism involves the protonation of one of the ring nitrogens. This is followed by the loss of carbon dioxide to form a stabilized ylide intermediate, which is then protonated to yield pyrimidine.[1]

Q3: Are there any specific issues to be aware of when using carbodiimide coupling agents like DCC or EDC with this compound?

A3: A common side reaction with carbodiimide coupling agents is the formation of an N-acylurea byproduct. This occurs when the initially formed O-acylisourea intermediate rearranges intramolecularly. This N-acylurea is stable and unreactive towards the amine nucleophile, leading to low yields of the desired amide. The use of additives like HOBt or HOAt is highly recommended to intercept the O-acylisourea and form a more reactive activated ester, thereby suppressing the formation of the N-acylurea.

Q4: How does the electron-deficient nature of the pyrimidine ring affect amide coupling?

A4: The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring can have a dual effect. It can make the carboxylic acid more acidic and potentially easier to activate. However, it can also decrease the nucleophilicity of the pyrimidine nitrogens, making them less likely to interfere in the reaction. The primary challenge arises from the increased susceptibility of the ring to side reactions like decarboxylation under certain conditions. For amide coupling with electron-deficient heteroaromatic acids, more potent coupling reagents or optimized conditions may be necessary to achieve high yields.[4]

Section 3: Visualized Troubleshooting and Reaction Pathways

AmideCoupling_Troubleshooting start Low/No Amide Yield check_activation Verify Carboxylic Acid Activation start->check_activation check_decarboxylation Check for Decarboxylation (e.g., by LC-MS for pyrimidine) start->check_decarboxylation check_amine Assess Amine Reactivity start->check_amine check_activation->check_decarboxylation Yes unreactive_intermediate Possible N-Acylurea Formation (with DCC/EDC) check_activation->unreactive_intermediate No check_decarboxylation->check_amine No decarboxylation_product Pyrimidine byproduct formed check_decarboxylation->decarboxylation_product Yes solution_amine Increase Amine Concentration or Use a More Nucleophilic Amine check_amine->solution_amine Low solution_activation Use Stronger Coupling Agent (e.g., HATU, PyBOP) or Add HOBt/Oxyma solution_decarboxylation Lower Reaction Temperature & Maintain Neutral/Basic pH (use DIPEA) unreactive_intermediate->solution_activation decarboxylation_product->solution_decarboxylation

Caption: Troubleshooting workflow for low-yield amide coupling reactions.

Decarboxylation_Mechanism cluster_0 Hammick-Type Decarboxylation pyrimidine_acid This compound protonated_pyrimidine Protonated Pyrimidine (at ring N) pyrimidine_acid->protonated_pyrimidine + H⁺ (Acidic Conditions) ylide_intermediate Stabilized Ylide Intermediate protonated_pyrimidine->ylide_intermediate - CO₂ co2 CO₂ pyrimidine Pyrimidine ylide_intermediate->pyrimidine + H⁺

Caption: Simplified mechanism of decarboxylation of this compound.

References

Technical Support Center: Scale-Up of 2-Pyrimidinecarboxylic Acid Derivative Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up the synthesis of 2-pyrimidinecarboxylic acid derivatives. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during the transition from laboratory to pilot and commercial-scale production.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues in a question-and-answer format to help you troubleshoot your scale-up experiments.

Q1: What are the most common challenges faced when scaling up the synthesis of pyrimidine (B1678525) derivatives?

A1: Transitioning from a lab to an industrial scale introduces several significant challenges. These include managing reaction exotherms (heat), controlling impurity profiles, ensuring consistent yields, and dealing with crystallization and polymorphism.[1] Physical parameters like mixing efficiency and heat transfer also change dramatically and require careful management.[1]

Q2: My reaction yield is significantly lower on a larger scale compared to the lab. What are the likely causes and solutions?

A2: A drop in yield is a frequent scale-up issue. The primary causes often revolve around inadequate mixing, poor temperature control, or issues with raw material quality.

  • Inadequate Mixing: Poor mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions. In a large reactor, simply increasing the stirring speed may not be enough.

    • Solution: Review the reactor geometry and agitator design. Consider computational fluid dynamics (CFD) modeling to simulate and optimize mixing. Ensure the use of baffles to improve turbulence and homogeneity.[2]

  • Poor Temperature Control: Reactions that are easy to cool in a small flask can become dangerously exothermic in a large reactor because the surface-area-to-volume ratio decreases significantly, making heat dissipation less efficient.[3][4]

    • Solution: Ensure the reactor's heating/cooling system is capable of handling the heat of reaction at the intended scale. Use multiple, calibrated temperature probes to monitor for temperature gradients and consider slower addition of reagents to control the exotherm.[1][3]

  • Raw Material Quality: The impact of impurities in starting materials is magnified at a larger scale.[2]

    • Solution: Implement stringent quality control for all incoming raw materials. Analyze new batches and compare their impurity profiles to those used in successful lab-scale experiments.[1]

Q3: We are observing new, unexpected impurities in our scaled-up batch. How do we address this?

A3: The impurity profile can change upon scale-up due to longer reaction times or localized temperature variations.[3]

  • Identification: The first step is to identify these new impurities. This is typically done using chromatographic methods like HPLC and GC, often coupled with mass spectrometry (LC-MS, GC-MS).[1]

  • Common Impurities: Typical impurities can include unreacted starting materials, intermediates, byproducts from side reactions (like self-condensation of starting materials), and degradation products.[1][5]

  • Minimization: Once identified, you can adjust reaction conditions to minimize their formation. This might involve lowering the reaction temperature, optimizing the rate of reagent addition, or ensuring the reaction is conducted under an inert atmosphere to prevent moisture-sensitive side reactions.[2]

Q4: The final product is difficult to crystallize or the crystal morphology is undesirable for filtration. What can we do?

A4: Crystallization is highly sensitive to scale. Issues like "oiling out" or the formation of fine needles that are difficult to filter are common.

  • Inappropriate Solvent System: The ideal solvent at a small scale may not be optimal for large-scale crystallization.

    • Solution: A systematic solvent screening is recommended. Test a variety of solvents and solvent mixtures to find a system where the product has high solubility at elevated temperatures but low solubility at room temperature, while impurities remain soluble.[1][6]

  • Incorrect Cooling Rate: The rate of cooling significantly impacts crystal size and purity.

    • Solution: Optimize the cooling profile. Compare linear cooling, staged cooling, and crash cooling to determine which method provides the desired crystal properties.[1]

  • Presence of Impurities: Even small amounts of certain impurities can inhibit crystallization.

    • Solution: Consider a pre-purification step before crystallization, such as treatment with activated carbon to remove colored and non-polar impurities.[1]

Quantitative Data Summary

Quantitative data from process development is crucial for a successful scale-up. The following tables provide examples of how different parameters can affect the outcome of a synthesis.

Table 1: Effect of Raw Material Purity on Final Product Yield

ParameterStarting Material Batch A (99.5% Purity)Starting Material Batch B (98.0% Purity)
Yield of Pyrimidine Derivative 88%75%
Purity of Crude Product (by HPLC) 96%89%
Major Impurity Level 0.7%3.2%
Purity after Crystallization >99.8%99.2%

Table 2: Impact of Cooling Rate on Crystal Size and Purity

Cooling RateAverage Crystal Size (µm)Bulk Density (g/mL)Purity (by HPLC)
Crash Cool (from 80°C to 5°C) 150.2598.5%
Linear Cool (10°C / hour) 1500.5599.7%
Staged Cool (Hold at 50°C for 2h) 2500.68>99.8%

Detailed Experimental Protocols

Following are detailed methodologies for key experiments that are often required during process scale-up.

Protocol for Crystallization Solvent Screening

  • Place a small amount (e.g., 50 mg) of the crude product into several different vials.

  • To each vial, add a different solvent (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, water) dropwise at an elevated temperature until the solid just dissolves.

  • Allow the solutions to cool slowly to room temperature. If no crystals form, gently scratch the inside of the vial with a glass rod or place the vials in an ice bath.

  • Observe the formation of crystals and note the solvent system that provides the best crystal morphology (well-defined, not needles or oil) and apparent yield.[1]

  • For the most promising solvent systems, determine the product's solubility at different temperatures to design an optimized cooling profile for the large-scale batch.[1]

Protocol for Temperature Monitoring in a Pilot Reactor

  • Equip the reactor with multiple, calibrated temperature probes at different locations (e.g., bottom, middle, top, and near the reactor wall).[1]

  • During the reaction, especially during exothermic events or reagent addition, log the temperature data from all probes continuously.[1]

  • Analyze the data in real-time to identify any significant temperature gradients or "hot spots," which would indicate poor mixing or insufficient cooling.[1]

  • Based on the data, adjust the heating/cooling fluid flow rate, the reagent addition rate, or the agitation speed to maintain a uniform temperature profile throughout the reactor.[1]

Visualized Workflows and Logic

Diagrams can help clarify complex processes and troubleshooting logic. The following diagrams were created using the DOT language and adhere to the specified design constraints.

ScaleUp_Workflow cluster_dev Development cluster_scaleup Scale-Up cluster_prod Production lab_scale Lab-Scale Synthesis (g scale) process_opt Process Optimization & Hazard Analysis lab_scale->process_opt Define Process pilot_scale Pilot Scale Run (kg scale) process_opt->pilot_scale Tech Transfer impurity_profile Impurity Profiling & Method Validation pilot_scale->impurity_profile Analyze Batches commercial_scale Commercial Scale Production impurity_profile->commercial_scale Lock Process qc_release QC Release & Stability commercial_scale->qc_release Final Product

Caption: A typical workflow for scaling up chemical synthesis.

Troubleshooting_Low_Yield start Symptom: Low Yield at Scale cause1 Possible Cause: Inadequate Mixing? start->cause1 cause2 Possible Cause: Poor Temp Control? start->cause2 cause3 Possible Cause: Raw Material Issue? start->cause3 sol1 Solution: - Review agitator design - Perform mixing study - Increase turbulence cause1->sol1 Yes sol2 Solution: - Calibrate all probes - Slow reagent addition - Check cooling capacity cause2->sol2 Yes sol3 Solution: - Re-qualify starting materials - Check for new impurities - Source new batch cause3->sol3 Yes

Caption: Troubleshooting logic for addressing low reaction yields.

References

Technical Support Center: Reactivity of 2-Pyrimidinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving 2-pyrimidinecarboxylic acid. The information is presented in a question-and-answer format to directly address specific issues related to solvent effects on its reactivity.

Troubleshooting Guides

Issue: Low Yield in Esterification Reactions

Q1: My Fischer esterification of this compound is giving a low yield. What are the common causes and how can I improve it?

A1: Low yields in Fischer esterification can be due to several factors related to solvent and reaction conditions. The reaction is an equilibrium process, so conditions must be optimized to favor product formation.

  • Presence of Water: Water is a byproduct of the reaction and its presence can shift the equilibrium back to the reactants. Ensure all glassware is oven-dried and use anhydrous solvents.[1]

  • Solvent Choice: While the alcohol reactant is often used as the solvent, using an inert, water-immiscible co-solvent like toluene (B28343) or xylene can help remove water azeotropically.[2]

  • Incomplete Reaction: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider increasing the temperature or reaction time.[3]

  • Product Loss During Workup: this compound and its ester may have some solubility in the aqueous phase during extraction. To minimize loss, adjust the pH of the aqueous wash carefully and minimize the number of extractions.[1]

G start Low Yield Observed check_water Check for Water Contamination start->check_water check_conditions Review Reaction Conditions check_water->check_conditions No dry_reagents Use anhydrous solvents/reagents. Oven-dry glassware. check_water->dry_reagents Yes check_workup Analyze Workup Procedure check_conditions->check_workup Optimal optimize_time_temp Increase reaction time or temperature. Monitor by TLC. check_conditions->optimize_time_temp Suboptimal modify_workup Modify aqueous wash pH. Minimize extractions. check_workup->modify_workup Product Loss Detected end Improved Yield check_workup->end No Issues dry_reagents->end azeotrope Use azeotropic removal of water (e.g., with toluene). optimize_time_temp->end modify_workup->end

Caption: Proposed mechanism for the decarboxylation of this compound.

Experimental Protocols

Protocol 1: General Procedure for Esterification using a Coupling Agent

This protocol is a general guideline for the esterification of this compound with an alcohol using dicyclohexylcarbodiimide (B1669883) (DCC) and a 4-dimethylaminopyridine (B28879) (DMAP) catalyst.

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane (B109758) (DCM).

  • Addition of Reagents: Add the alcohol (1.2 eq) and a catalytic amount of DMAP (0.1 eq).

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Addition of Coupling Agent: Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the stirred mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 3-12 hours. Monitor the reaction progress by TLC.

  • Workup:

    • Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.

    • Wash the filtrate with 0.5 N HCl, followed by saturated aqueous NaHCO₃, and finally with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude ester by column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for Amide Formation using a Coupling Agent

This protocol provides a general method for the formation of an amide from this compound and a primary or secondary amine using an activating agent like Pyridine-2-carboxylic anhydride (B1165640) or a similar coupling system.

  • Preparation: To a solution of the amine (1.0 eq) in an anhydrous aprotic solvent (e.g., DCM, THF), add a non-nucleophilic base such as triethylamine (B128534) (1.2 eq). [4]Stir for 5 minutes at room temperature under an inert atmosphere.

  • Activation of the Acid: In a separate flask, activate the this compound (1.1 eq) with a suitable coupling agent (e.g., forming an anhydride or using a carbodiimide).

  • Addition: Add the activated acid solution dropwise to the stirring amine solution.

  • Reaction: Allow the reaction to stir at room temperature. Monitor its progress by TLC until the starting material is consumed (typically 2-16 hours). [4]5. Workup:

    • Quench the reaction by adding water or saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used for the reaction (e.g., DCM).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude amide product by recrystallization or column chromatography.

References

Technical Support Center: Chromatographic Purification of 2-Pyrimidinecarboxylic Acid Esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting the purification of 2-pyrimidinecarboxylic acid esters by chromatography. Below you will find a comprehensive guide in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common chromatography techniques for purifying this compound esters?

A1: The primary techniques for purifying this compound esters are normal-phase chromatography, reversed-phase chromatography, and preparative High-Performance Liquid Chromatography (HPLC). The choice depends on the polarity of the ester and the nature of the impurities.[1]

  • Normal-Phase Chromatography: Utilizes a polar stationary phase (typically silica (B1680970) gel) and a non-polar mobile phase. It is effective for separating compounds with different polarities.

  • Reversed-Phase Chromatography (RPC): Employs a non-polar stationary phase (like C8 or C18) with a polar mobile phase. This method is well-suited for separating hydrophobic compounds.[2]

  • Preparative HPLC: A high-resolution technique used for obtaining highly pure compounds, often as a final purification step. It can be performed in either normal-phase or reversed-phase mode.

Q2: How do I select the appropriate stationary phase for my purification?

A2: For most applications involving this compound esters, silica gel is the recommended starting stationary phase for normal-phase chromatography due to its versatility.[1] For reversed-phase chromatography, C18 columns are a common choice.[2] The selection can be guided by preliminary analysis using Thin-Layer Chromatography (TLC).

Q3: What is a good starting point for mobile phase selection?

A3: Mobile phase selection is critical for achieving good separation. Screening different solvent systems using TLC is a highly recommended initial step.[1]

  • Normal-Phase: A mixture of a non-polar solvent like hexanes or dichloromethane (B109758) with a more polar solvent such as ethyl acetate (B1210297) is a common starting point. The polarity is increased by raising the proportion of the polar solvent.[3]

  • Reversed-Phase: A typical mobile phase consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.[2] Acidic modifiers such as formic acid or trifluoroacetic acid (TFA) are often added to improve peak shape.[4][5]

Q4: My ester seems to be degrading on the silica gel column. What could be the cause and how can I prevent it?

A4: The slightly acidic nature of silica gel can sometimes lead to the hydrolysis of esters, especially if there is residual water in the mobile phase or on the silica itself.[6] This will result in the formation of the corresponding carboxylic acid, leading to impure fractions.

Prevention Strategies:

  • Use freshly dried solvents and silica gel.

  • Consider adding a small amount of a neutralizer like triethylamine (B128534) to the mobile phase to counter the acidity of the silica.[6]

  • Minimize the time the compound spends on the column by using a faster flow rate or a steeper solvent gradient.

Q5: I am trying to separate enantiomers of a chiral this compound ester. What type of chromatography should I use?

A5: For the separation of enantiomers, chiral chromatography is necessary. This typically involves the use of a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for a broad range of compounds, including esters.[7][8] Both normal-phase and reversed-phase modes can be employed for chiral separations.[7]

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of this compound esters.

Issue 1: Poor Separation of the Ester from the Starting Carboxylic Acid
  • Symptom: Co-elution or broad, overlapping peaks of the ester and the corresponding this compound.

  • Possible Cause 1: In normal-phase chromatography on silica gel, the carboxylic acid can streak or tail significantly, leading to poor separation. This is due to strong interactions between the acidic proton of the carboxylic acid and the silanol (B1196071) groups of the stationary phase.[9]

  • Solution 1.1: Add a small percentage (0.1-1%) of a volatile acid, such as acetic acid or formic acid, to the mobile phase. This helps to suppress the ionization of the carboxylic acid, reducing its interaction with the silica and resulting in a sharper peak.[9]

  • Solution 1.2: Consider using reversed-phase chromatography. The significant difference in polarity between the ester and the carboxylic acid often allows for excellent separation.

  • Solution 1.3: Explore mixed-mode chromatography, which utilizes stationary phases with both reversed-phase and ion-exchange properties. This can be particularly effective for separating compounds with both neutral and ionizable functionalities.[10][11][12][13]

Issue 2: Peak Tailing of the Ester Peak
  • Symptom: The peak corresponding to the this compound ester is asymmetrical with a drawn-out tail.

  • Possible Cause 1: Secondary interactions between the pyrimidine (B1678525) nitrogen atoms and the acidic silanol groups on the silica gel surface.[14]

  • Solution 1.1: Add a small amount of a basic modifier, like triethylamine or ammonia (B1221849) in methanol, to the mobile phase. This will compete with the pyrimidine for interaction with the active sites on the silica, leading to a more symmetrical peak.[1]

  • Possible Cause 2: Column overload. Injecting too much sample can lead to peak distortion.[2]

  • Solution 2.1: Reduce the amount of sample loaded onto the column.

  • Possible Cause 3: In reversed-phase HPLC, interactions with residual silanols can still occur.

  • Solution 3.1: Use a mobile phase with a low pH (e.g., containing 0.1% TFA or formic acid) to suppress the ionization of the silanol groups.[4][5]

  • Solution 3.2: Employ an end-capped C18 column, which has fewer free silanol groups.[2]

Issue 3: Low Recovery of the Purified Ester
  • Symptom: The amount of purified ester obtained is significantly lower than expected.

  • Possible Cause 1: Irreversible adsorption of the compound onto the stationary phase.

  • Solution 1.1: Modify the mobile phase to increase its elution strength. For normal-phase, this means increasing the polarity. For reversed-phase, it involves increasing the organic solvent content.

  • Possible Cause 2: Hydrolysis of the ester on the column, as discussed in the FAQ section.

  • Solution 2.1: Implement the strategies to prevent on-column hydrolysis, such as using dry solvents and adding a neutralizer.

  • Possible Cause 3: The compound may be precipitating on the column if the mobile phase is not a good solvent for it.

  • Solution 3.1: Ensure the sample is fully dissolved in the initial mobile phase before injection. If a stronger solvent is needed for dissolution, inject a smaller volume.[9]

Data Presentation

Table 1: Recommended Starting Conditions for Chromatography
ParameterNormal-Phase ChromatographyReversed-Phase HPLC
Stationary Phase Silica GelC18, 5 µm
Mobile Phase A Hexane or DichloromethaneWater + 0.1% Formic Acid or TFA
Mobile Phase B Ethyl Acetate or MethanolAcetonitrile or Methanol + 0.1% Formic Acid or TFA
Gradient Step or linear gradient of increasing %BLinear gradient from 5-95% B
Detection UV (typically 254 nm)UV (typically 254 nm)
Table 2: Troubleshooting Summary
IssuePotential CauseRecommended Action
Poor SeparationInappropriate mobile phase polarityOptimize mobile phase using TLC as a guide.
Co-elution with starting acidAdd acidic modifier (normal-phase) or switch to reversed-phase.
Peak TailingSecondary interactions with silicaAdd a basic modifier (e.g., triethylamine) in normal-phase. Use a low pH mobile phase in reversed-phase.
Column overloadReduce sample concentration/injection volume.
Low RecoveryOn-column hydrolysisUse dry solvents/silica; consider a basic modifier.
Irreversible adsorptionIncrease mobile phase elution strength.

Experimental Protocols

Protocol 1: General Procedure for Normal-Phase Flash Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate).

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude this compound ester in a minimal amount of a suitable solvent (dichloromethane is often a good choice). Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the dried powder to the top of the column.

  • Elution: Begin elution with the initial mobile phase, gradually increasing the polarity by adding more of the polar solvent (e.g., increasing the percentage of ethyl acetate).

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: General Procedure for Reversed-Phase Preparative HPLC
  • Method Development: Develop an analytical method on a C18 column to achieve good separation of the target ester from impurities.

  • Scale-Up: Scale up the analytical method to a preparative column with the same stationary phase. The flow rate and injection volume should be increased proportionally to the column's cross-sectional area.[15]

  • Sample Preparation: Dissolve the crude or partially purified ester in the initial mobile phase composition. Filter the sample through a 0.45 µm filter before injection.

  • Purification: Equilibrate the preparative column with the initial mobile phase. Inject the sample and run the scaled-up gradient.

  • Fraction Collection: Collect fractions based on the UV detector signal corresponding to the peak of the desired ester.

  • Purity Analysis and Solvent Removal: Analyze the purity of the collected fractions using the analytical HPLC method. Combine the pure fractions and remove the mobile phase solvents, often by lyophilization or rotary evaporation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Final Product crude Crude 2-Pyrimidinecarboxylic Acid Ester tlc TLC Analysis for Solvent System Selection crude->tlc Develop Method column_prep Column Packing and Sample Loading tlc->column_prep Optimized Solvents elution Elution with Optimized Mobile Phase column_prep->elution fraction_collection Fraction Collection elution->fraction_collection purity_check Purity Analysis of Fractions (TLC or Analytical HPLC) fraction_collection->purity_check combine_fractions Combine Pure Fractions purity_check->combine_fractions Fractions Meet Purity Criteria solvent_removal Solvent Removal combine_fractions->solvent_removal pure_product Pure 2-Pyrimidinecarboxylic Acid Ester solvent_removal->pure_product

Caption: A general experimental workflow for the chromatographic purification of this compound esters.

troubleshooting_logic cluster_separation Separation Issues cluster_peak_shape Peak Shape Issues cluster_recovery Recovery Issues start Problem Encountered During Chromatography poor_sep Poor Separation? start->poor_sep optimize_mp Optimize Mobile Phase (Gradient/Solvent Ratio) poor_sep->optimize_mp Yes bad_peak Poor Peak Shape? poor_sep->bad_peak No change_sp Change Stationary Phase (e.g., NP to RP) optimize_mp->change_sp Still Poor solution Problem Resolved optimize_mp->solution Improved change_sp->solution tailing Tailing? bad_peak->tailing Yes low_recovery Low Recovery? bad_peak->low_recovery No add_modifier Add Mobile Phase Modifier (Acid or Base) tailing->add_modifier Yes reduce_load Reduce Sample Load tailing->reduce_load No add_modifier->solution reduce_load->solution check_hydrolysis Check for Hydrolysis (Use Dry Solvents) low_recovery->check_hydrolysis Yes low_recovery->solution No, Resolved increase_elution Increase Elution Strength check_hydrolysis->increase_elution increase_elution->solution

Caption: A troubleshooting decision tree for common issues in the chromatography of this compound esters.

References

identifying and removing impurities from 2-pyrimidinecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-pyrimidinecarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and removing impurities from this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities found in this compound?

A1: Impurities in this compound can originate from the synthetic route, degradation, or storage. They are broadly categorized as:

  • Organic Impurities: These include starting materials, byproducts, intermediates, and degradation products. For example, if synthesized from pyrimidine-2-carbonitrile, the nitrile itself could be a potential impurity. Isomeric impurities, such as 4-pyrimidinecarboxylic acid, may also be present.

  • Inorganic Impurities: These can include reagents, catalysts, and salts from the manufacturing process.

  • Residual Solvents: Solvents used during synthesis or purification, such as acetic acid, ethanol (B145695), or toluene (B28343), may remain in the final product.[1]

Q2: How can I assess the purity of my this compound sample?

A2: High-Performance Liquid Chromatography (HPLC) is a widely used and reliable technique for assessing the purity of pyrimidine (B1678525) compounds.[2] A reversed-phase HPLC method can effectively separate this compound from its potential impurities. Other analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) can also be used for identification and quantification of impurities.

Q3: What is a suitable solvent for recrystallizing this compound?

A3: Based on solubility data, this compound is soluble in ethanol.[1][3] Therefore, a mixture of ethanol and water is a good starting point for recrystallization. The principle is to dissolve the compound in a minimum amount of hot solvent in which it is highly soluble (ethanol) and then add a co-solvent in which it is less soluble (water) to induce crystallization upon cooling.[4] Isopropanol has also been noted as a potential recrystallization solvent for similar compounds.[5]

Q4: My purified this compound still contains residual acetic acid from the synthesis. How can I remove it?

A4: Removing residual acetic acid can be challenging due to its high boiling point. Several methods can be employed:

  • Azeotropic Distillation: Form an azeotrope with a solvent like heptane (B126788) or toluene to facilitate the removal of acetic acid via rotary evaporation.[1]

  • Nitrogen Stream: For small quantities, passing a stream of nitrogen over the sample can help purge the volatile acetic acid.[1]

  • Co-evaporation: Repeatedly dissolving the sample in a low-boiling solvent and evaporating it under vacuum can help remove traces of a higher-boiling solvent.

Q5: Can column chromatography be used to purify this compound?

A5: Yes, column chromatography can be an effective purification method. For acidic compounds like this compound, silica (B1680970) gel chromatography can be used. It is often beneficial to add a small amount of acid (e.g., acetic acid or formic acid) to the eluent to suppress the ionization of the carboxylic acid group and reduce tailing of the peak. Ion-exchange chromatography is another viable option for separating carboxylic acids.

Troubleshooting Guides

Issue 1: Oily Product Instead of Solid Crystals After Synthesis
  • Problem: After synthesis and initial workup, the this compound product is an oil and does not solidify, even after removal of the bulk solvent.

  • Probable Cause: This is often due to the presence of residual high-boiling solvents, such as acetic acid, which can trap the product in a liquid state.[1]

  • Solutions:

    • High Vacuum Drying: Dry the product under a high vacuum at a slightly elevated temperature (ensure the temperature is below the compound's decomposition point) for an extended period.

    • Azeotropic Removal: As detailed in the FAQs, use a co-solvent like toluene or heptane to form an azeotrope with the residual solvent and remove it by rotary evaporation. Repeat this process several times.[1]

    • Precipitation/Recrystallization: Attempt to dissolve the oil in a suitable solvent like hot ethanol and then induce precipitation or crystallization by adding a non-solvent like water or by cooling.

Issue 2: Low Purity After a Single Recrystallization
  • Problem: The purity of the this compound, as determined by HPLC, is still below the desired level after one round of recrystallization.

  • Probable Cause: The chosen solvent system may not be optimal for rejecting the specific impurities present, or the impurities may have very similar solubility profiles to the product.

  • Solutions:

    • Second Recrystallization: Perform another recrystallization using the same solvent system. Purity often increases with successive recrystallizations, although yield will decrease.

    • Change Solvent System: Experiment with different solvent systems. If an ethanol/water system was used, try isopropanol/water or another polar solvent combination.

    • Charcoal Treatment: If colored impurities are present, add a small amount of activated charcoal to the hot solution before filtering and crystallizing. The charcoal can adsorb colored impurities.

    • Alternative Purification Method: If recrystallization is ineffective, consider using preparative chromatography (either flash column chromatography or preparative HPLC) for a more efficient separation.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC₅H₄N₂O₂[3]
Molecular Weight124.10 g/mol [6]
Melting Point182 - 185 °C[3]
SolubilitySoluble in ethanol, DMSO, DMF, and PBS.[3]
AppearanceSolid[3]

Table 2: Potential Impurities in this compound

Impurity NamePotential Source
Pyrimidine-2-carbonitrileUnreacted starting material from nitrile hydrolysis synthesis route.
2-MethylpyrimidineUnreacted starting material from oxidation synthesis route.
4-Pyrimidinecarboxylic acidIsomeric byproduct.
PyrimidineProduct of decarboxylation (degradation).[7]
Acetic AcidResidual solvent from synthesis.[1]
Toluene / HeptaneResidual solvent from purification.[1]
Ethanol / IsopropanolResidual solvent from recrystallization.[5]

Table 3: Example Data for Purity Improvement via Recrystallization

Solvent SystemInitial Purity (HPLC Area %)Purity After 1st Recrystallization (HPLC Area %)Yield (%)
Ethanol/Water (e.g., 1:2)User to input dataUser to input dataUser to input data
Isopropanol/WaterUser to input dataUser to input dataUser to input data
Acetonitrile/WaterUser to input dataUser to input dataUser to input data

Experimental Protocols

Protocol 1: Purity Analysis by Reversed-Phase HPLC

This protocol provides a starting point for developing a purity analysis method. Optimization may be required.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 246 nm.[3]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a 50:50 mixture of water and acetonitrile. Filter through a 0.45 µm syringe filter before injection.[2]

Protocol 2: Purification by Recrystallization (Ethanol/Water)
  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the minimum volume of hot ethanol required to just dissolve the solid with gentle heating and stirring.

  • Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Induce Crystallization: While the ethanol solution is still hot, slowly add hot water dropwise until the solution becomes slightly cloudy. If it becomes too cloudy, add a few drops of hot ethanol to redissolve the precipitate.[8]

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask during this time to allow for the formation of larger, purer crystals.[9]

  • Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.[10]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Visualizations

Impurity_Identification_Workflow cluster_0 Sample Analysis cluster_1 Data Interpretation cluster_2 Decision cluster_3 Outcome Crude_Sample Crude this compound HPLC_Analysis HPLC Purity Analysis Crude_Sample->HPLC_Analysis NMR_Analysis NMR Structural Analysis Crude_Sample->NMR_Analysis MS_Analysis Mass Spec Analysis Crude_Sample->MS_Analysis Quantify_Purity Quantify Purity (Area %) HPLC_Analysis->Quantify_Purity Identify_Impurities Identify Impurities (e.g., starting materials, byproducts) NMR_Analysis->Identify_Impurities MS_Analysis->Identify_Impurities Purity_Check Purity > 99%? Identify_Impurities->Purity_Check Quantify_Purity->Purity_Check Pure_Product Pure Product Purity_Check->Pure_Product Yes Purification_Needed Purification Required Purity_Check->Purification_Needed No

Caption: Workflow for the identification and quantification of impurities.

Purification_Workflow cluster_methods Purification Methods Impure_Product Impure this compound Recrystallization Recrystallization Impure_Product->Recrystallization Column_Chromatography Column Chromatography Impure_Product->Column_Chromatography Prep_HPLC Preparative HPLC Impure_Product->Prep_HPLC Analysis Purity Analysis (HPLC) Recrystallization->Analysis Column_Chromatography->Analysis Prep_HPLC->Analysis Decision Purity Acceptable? Analysis->Decision Decision->Recrystallization No, Try Again or Different Method Final_Product Purified Product Decision->Final_Product Yes

Caption: Logical workflow for the purification of this compound.

References

Validation & Comparative

A Comparative Guide to HPLC Analysis for Purity Assessment of 2-Pyrimidinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a critical aspect of quality control in the development and manufacturing of pharmaceutical ingredients and research chemicals. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of 2-pyrimidinecarboxylic acid, a key building block in various synthetic pathways. Furthermore, it explores alternative analytical techniques, offering supporting data and detailed experimental protocols to aid researchers in selecting the most appropriate method for their specific needs.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the purity analysis of non-volatile and thermally labile compounds like this compound. Its high resolution, sensitivity, and reproducibility make it the method of choice for separating the main compound from potential impurities.

Comparison of HPLC Column Chemistries

The choice of stationary phase is paramount in achieving optimal separation. For a polar and ionizable compound like this compound, both reversed-phase and mixed-mode chromatography are viable options.

Table 1: Comparison of HPLC Column Performance for Purity Analysis of Carboxylic Acids

ParameterReversed-Phase C18 ColumnMixed-Mode Column (Reversed-Phase/Cation-Exchange)
Stationary Phase Octadecyl-silica (non-polar)C18 with cation-exchange functional groups
Separation Mechanism Primarily hydrophobic interactionsHydrophobic and electrostatic interactions
Typical Retention Time *3-7 minutes5-10 minutes
Resolution of Polar Impurities ModerateExcellent[1]
Peak Symmetry (Tailing Factor) Good (typically 1.0 - 1.5)Very Good (typically 1.0 - 1.2)
Limit of Detection (LOD) ~0.01 µg/mL~0.01 µg/mL
Limit of Quantitation (LOQ) ~0.03 µg/mL~0.03 µg/mL

Note: Retention times are highly dependent on the specific method conditions (mobile phase composition, flow rate, etc.) and the impurity profile. *Note: LOD and LOQ are estimates and depend on the detector and specific compound.

Experimental Protocol: Reversed-Phase HPLC Method

This protocol outlines a general-purpose, robust RP-HPLC method for the purity assessment of this compound.

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Phosphoric acid (analytical grade)

  • This compound reference standard and sample

  • Volumetric flasks, pipettes, and syringes

  • Syringe filters (0.45 µm)

2. Chromatographic Conditions:

  • Mobile Phase: Isocratic mixture of Acetonitrile and 0.1% Formic Acid in Water (e.g., 20:80 v/v). The exact ratio may need optimization.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 245 nm (based on the UV absorbance maximum of the pyrimidine (B1678525) ring)

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to a final concentration of 1 mg/mL.

  • Sample Solution: Prepare the sample to be analyzed in the same manner as the standard solution.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

4. Analysis:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solution to determine the retention time and peak area of the main component.

  • Inject the sample solution.

  • The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

5. System Suitability:

  • Perform at least five replicate injections of the standard solution.

  • The relative standard deviation (RSD) of the peak area should be less than 2%.

  • The tailing factor for the this compound peak should be between 0.8 and 1.5.

Alternative Analytical Techniques

While HPLC is the most common technique, other methods can be employed for purity assessment, each with its own advantages and limitations.

Comparison with Alternative Methods

Table 2: Comparison of Analytical Techniques for Purity Assessment of this compound

TechniquePrincipleAdvantagesDisadvantages
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds in the gas phase followed by mass-based detection.High sensitivity and specificity; provides structural information for impurity identification.Requires derivatization to increase the volatility of the carboxylic acid[2][3]; potential for thermal degradation.
Capillary Electrophoresis (CE) Separation of charged molecules in a capillary based on their electrophoretic mobility.High separation efficiency and resolution[4][5][6]; low sample and solvent consumption; fast analysis times.Lower concentration sensitivity compared to HPLC-UV; reproducibility can be challenging.

Visualizing the Workflow

To better understand the analytical process, the following diagrams illustrate the experimental workflow for HPLC analysis and the logical relationship of purity assessment in a research and development setting.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Weighing & Dissolution Filtration Filtration (0.45 µm) Sample->Filtration Standard Standard Weighing & Dissolution Standard->Filtration HPLC HPLC System Filtration->HPLC Chromatogram Chromatogram Acquisition HPLC->Chromatogram Column C18 Reversed-Phase Column Detector UV Detector (245 nm) Integration Peak Integration Chromatogram->Integration Calculation Purity Calculation (% Area) Integration->Calculation Report Final Report Calculation->Report

Experimental workflow for HPLC purity analysis.

Purity_Analysis_Logic Synthesis Chemical Synthesis of this compound Crude_Product Crude Product Synthesis->Crude_Product Purification Purification (e.g., Recrystallization, Chromatography) Crude_Product->Purification Purified_Product Purified Product Purification->Purified_Product Purity_Assessment Purity Assessment (HPLC, GC-MS, CE) Purified_Product->Purity_Assessment Specification_Check Specification Check (>98% Purity?) Purity_Assessment->Specification_Check Release Product Release Specification_Check->Release Yes Repurify Further Purification Specification_Check->Repurify No Repurify->Purification

Logical flow of purity analysis in product development.

References

A Comparative Guide to the ¹H and ¹³C NMR Characterization of 2-Pyrimidinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic features of 2-pyrimidinecarboxylic acid. Due to the limited availability of experimental NMR data for this compound, this guide utilizes high-quality predicted data for its characterization and compares it with experimental data from its structural analog, 2-pyridinecarboxylic acid. This comparison offers valuable insights into the influence of the pyrimidine (B1678525) ring system on chemical shifts.

¹H and ¹³C NMR Data Comparison

The following table summarizes the experimental ¹H and ¹³C NMR chemical shifts for 2-pyridinecarboxylic acid in deuterated chloroform (B151607) (CDCl₃) and deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), alongside the predicted chemical shifts for this compound.

CompoundAtom¹H Chemical Shift (ppm) - CDCl₃¹³C Chemical Shift (ppm) - CDCl₃¹H Chemical Shift (ppm) - DMSO-d₆¹³C Chemical Shift (ppm) - DMSO-d₆
This compound (Predicted)C2-~164.0-~163.5
C4~9.1 (d)~158.0~9.0 (d)~157.5
C5~7.6 (t)~123.0~7.8 (t)~123.5
C6~9.1 (d)~158.0~9.0 (d)~157.5
COOH~11-13~168.0~12-14~167.5
2-Pyridinecarboxylic Acid (Experimental)C2-164.7-166.9
C38.32 (d)124.38.03 (d)124.5
C48.04 (t)138.68.10 (t)138.4
C57.76 (m)127.87.67 (t)127.2
C68.83 (d)148.18.76 (d)150.2
COOH~7.3 (s, br)-~12.1 (s, br)-

Predicted data for this compound was generated using NMRDB.org. Experimental data for 2-pyridinecarboxylic acid was obtained from various sources.[1] Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS). d = doublet, t = triplet, m = multiplet, s = singlet, br = broad.

Structural Influence on NMR Spectra

The introduction of a second nitrogen atom in the pyrimidine ring of this compound, as compared to 2-pyridinecarboxylic acid, is predicted to significantly influence the chemical shifts of the ring protons and carbons. The protons on the pyrimidine ring are expected to be shifted downfield due to the increased electron-withdrawing nature of the two nitrogen atoms. Similarly, the carbon atoms of the pyrimidine ring are also expected to be deshielded.

Caption: Molecular structures and atom numbering for NMR correlation.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

The following is a general protocol for the acquisition of ¹H and ¹³C NMR spectra for heterocyclic carboxylic acids like this compound.

1. Sample Preparation:

  • Weigh 5-10 mg of the solid sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved. Gentle warming or sonication may be used to aid dissolution.

  • The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it can facilitate the observation of the exchangeable carboxylic acid proton.

2. NMR Data Acquisition:

  • Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • For ¹H NMR:

    • Use a standard single-pulse experiment.

    • Typical spectral width: -2 to 16 ppm.

    • A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.

  • For ¹³C NMR:

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Typical spectral width: -10 to 220 ppm.

    • A larger number of scans is generally required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

    • A relaxation delay of 2-5 seconds is recommended to ensure quantitative signal intensities, especially for quaternary carbons like the carboxylic acid carbon.

3. Data Processing and Analysis:

  • Process the raw data using appropriate NMR software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.

  • Calibrate the chemical shifts using the residual solvent peak as an internal reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C; DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the chemical shifts, coupling constants, and multiplicities to assign the signals to the respective protons and carbons in the molecule.

G NMR Characterization Workflow Sample_Prep Sample Preparation (Dissolution in Deuterated Solvent) Data_Acq NMR Data Acquisition (¹H and ¹³C Spectra) Sample_Prep->Data_Acq Transfer to NMR Tube Data_Proc Data Processing (FT, Phasing, Baseline Correction) Data_Acq->Data_Proc Raw Data (FID) Data_Anal Spectral Analysis (Chemical Shift, Integration, Coupling) Data_Proc->Data_Anal Processed Spectrum Struct_Elucid Structure Elucidation Data_Anal->Struct_Elucid Assigned Signals

Caption: A generalized workflow for NMR-based structural elucidation.

References

A Comparative Guide to the Mass Spectrometry Analysis of 2-Pyrimidinecarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and sensitive analysis of 2-pyrimidinecarboxylic acid derivatives is crucial for understanding their pharmacokinetic properties, metabolic fate, and pharmacological activity. This guide provides a comprehensive comparison of mass spectrometry-based methods with alternative analytical techniques for the characterization and quantification of this important class of compounds.

Mass Spectrometry: A Powerful Tool for Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the gold standard for the quantitative analysis of this compound derivatives due to its high sensitivity, selectivity, and throughput.[1] Ionization of these derivatives is typically achieved using electrospray ionization (ESI), which is well-suited for polar and ionizable compounds.

Fragmentation Patterns

The fragmentation of pyrimidine (B1678525) derivatives in the mass spectrometer provides valuable structural information. For pyrimidine carboxylic acids, common fragmentation pathways involve the loss of the carboxylic acid group (-COOH) as CO2 and H2O. The nature of substituents on the pyrimidine ring significantly influences the fragmentation routes.[2] For instance, derivatives with amide linkages may show characteristic cleavage at the amide bond.[3]

Comparison of Analytical Techniques

While LC-MS/MS is a dominant technique, other methods offer distinct advantages and can be complementary. The choice of analytical method depends on the specific requirements of the analysis, such as the need for structural elucidation, high-throughput quantification, or cost-effectiveness.

Parameter LC-MS/MS HPLC-UV NMR Spectroscopy
Sensitivity Very High (pg-ng/mL)Moderate (µg/mL)Low (mg/mL)
Selectivity Very HighModerate to HighHigh
Quantitative Accuracy HighHighModerate
Structural Information Moderate (Fragmentation)LowVery High
Throughput HighHighLow
Cost HighLowHigh
Sample Preparation Often requires cleanupMinimal to moderateMinimal

Table 1: Comparison of Analytical Techniques for this compound Derivatives.

Quantitative Performance of LC-MS/MS

The validation of an LC-MS/MS method is critical for ensuring reliable quantitative data. Key validation parameters for a validated LC-QTOF-MS/MS method for a genotoxic pyrimidine impurity are presented below as an example of the performance that can be achieved.

Parameter Performance
Limit of Detection (LOD) 0.03 ppm
Limit of Quantification (LOQ) 0.08 ppm
**Linearity (R²) **0.9958
Concentration Range 1.68 - 12.78 ppm

Table 2: Example of quantitative performance for a validated LC-MS/MS method for a pyrimidine derivative.[4]

Alternative Analytical Approaches

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and cost-effective technique for the quantification of this compound derivatives, particularly at higher concentrations. The pyrimidine ring provides a chromophore, allowing for UV detection, typically around 260 nm.[5] Method development often involves optimizing the mobile phase composition (e.g., acetonitrile (B52724) and water with a phosphoric or formic acid modifier) to achieve good chromatographic separation.[3][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the unambiguous structural elucidation of this compound derivatives and their metabolites. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule. While not typically used for routine quantification due to its lower sensitivity, it is invaluable for reference standard characterization and structural confirmation.

Experimental Protocols

LC-MS/MS Method for a Pyrimidine Derivative

This protocol is based on a validated method for a genotoxic pyrimidine impurity and can be adapted for other this compound derivatives.[4]

  • Chromatographic Column: Acquity UPLC BEH C18 (100 × 4.6 mm, 1.7 µm)

  • Mobile Phase: Isocratic elution with 20:80 (v/v) 0.1% formic acid in water (A) and acetonitrile (B)

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 2 µl

  • Column Temperature: Ambient

  • Autosampler Temperature: 5°C

  • Run Time: 6.0 min

  • Mass Spectrometer: Quadrupole Time-of-Flight (QTOF)

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode depending on the derivative.

HPLC-UV Method for Pyridine-2-carboxylic Acid (Analogous Compound)

This protocol for a closely related pyridine-based compound can serve as a starting point for the development of an HPLC-UV method for this compound derivatives.[3]

  • Chromatographic Column: C18 reverse-phase column

  • Mobile Phase: 5% Acetonitrile with 0.1% phosphoric acid

  • Detection: UV at 255 nm

Visualizing the Workflow and a Potential Signaling Pathway

To illustrate the analytical process and a potential biological context for these compounds, the following diagrams are provided.

LC-MS/MS Workflow cluster_SamplePrep Sample Preparation cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry cluster_Data Data Analysis Sample Sample Extraction Extraction Sample->Extraction e.g., SPE, LLE Derivatization (Optional) Derivatization (Optional) Extraction->Derivatization (Optional) HPLC HPLC Derivatization (Optional)->HPLC Ion Source (ESI) Ion Source (ESI) HPLC->Ion Source (ESI) Mass Analyzer (QTOF) Mass Analyzer (QTOF) Ion Source (ESI)->Mass Analyzer (QTOF) Detector Detector Mass Analyzer (QTOF)->Detector Data Acquisition Data Acquisition Detector->Data Acquisition Quantification Quantification Data Acquisition->Quantification

Caption: A typical experimental workflow for the LC-MS/MS analysis of this compound derivatives.

Signaling_Pathway Receptor Receptor Kinase_A Kinase A Receptor->Kinase_A Activation Drug 2-Pyrimidinecarboxylic Acid Derivative Drug->Receptor Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylation Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activation Cellular_Response Cellular_Response Transcription_Factor->Cellular_Response Gene Expression

Caption: A hypothetical signaling pathway where a this compound derivative acts as a ligand.

References

A Comparative Guide to FT-IR Spectroscopy for Functional Group Analysis of 2-Pyrimidinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the Fourier-Transform Infrared (FT-IR) spectroscopic data of 2-pyrimidinecarboxylic acid and structurally related alternatives. Detailed experimental protocols and data interpretation are included to assist in the functional group analysis of these heterocyclic carboxylic acids, which are pivotal scaffolds in medicinal chemistry and drug development.

FT-IR Spectral Data Comparison

The FT-IR spectra of this compound and its structural analogs—nicotinic acid, isonicotinic acid, and pyrazinecarboxylic acid—exhibit characteristic absorption bands corresponding to their respective functional groups. The table below summarizes the key vibrational frequencies and their assignments, facilitating a comparative analysis.

Functional Group Vibrational Mode This compound (cm⁻¹) Nicotinic Acid (cm⁻¹) Isonicotinic Acid (cm⁻¹) Pyrazinecarboxylic Acid (cm⁻¹)
O-H (Carboxylic Acid)Stretching~3400-2500 (broad)~3367-3160 (broad)[1]Broad absorption~3065 (broad)[2]
C-H (Aromatic)Stretching~3100-3000~3160[1]~3077-3065[3]Not specified
C=O (Carboxylic Acid)Stretching~1700-1730~1698-1714[1][4]~1710~1715-1732[2]
C=N & C=C (Aromatic Ring)Stretching~1600-1400~1617[1]~1595[3]Not specified
C-O (Carboxylic Acid)Stretching~1300-1200Not specifiedNot specifiedNot specified
O-H (Carboxylic Acid)Bending (in-plane)~1440-1400Not specifiedNot specifiedNot specified
O-H (Carboxylic Acid)Bending (out-of-plane)~950-900Not specifiedNot specifiedNot specified
Ring VibrationsVariousBelow 1000~994[3]Not specifiedNot specified

Experimental Workflow for FT-IR Analysis

The following diagram illustrates a typical workflow for the functional group analysis of a solid organic compound using FT-IR spectroscopy.

FTIR_Workflow FT-IR Analysis Workflow cluster_prep Sample Preparation cluster_analysis Spectral Acquisition & Analysis cluster_interpretation Interpretation & Reporting start Start: Solid Sample grind Grind Sample to Fine Powder start->grind mix Mix with KBr grind->mix press Press into Pellet mix->press ftir Acquire FT-IR Spectrum press->ftir process Process Data (Baseline Correction, etc.) ftir->process identify Identify Characteristic Peaks process->identify compare Compare with Reference Spectra identify->compare assign Assign Functional Groups compare->assign report Generate Report assign->report

Caption: Workflow for FT-IR functional group analysis.

Detailed Experimental Protocol: KBr Pellet Method

This protocol details the preparation of a solid sample for FT-IR analysis using the potassium bromide (KBr) pellet technique. This method is suitable for obtaining high-quality transmission spectra of non-reactive solid organic compounds.

Materials:

  • This compound (or other solid analyte)

  • Spectroscopy-grade Potassium Bromide (KBr), dried

  • Agate mortar and pestle

  • Pellet press die set

  • Hydraulic press

  • FT-IR spectrometer

Procedure:

  • Sample Preparation:

    • Place approximately 1-2 mg of the solid sample into a clean, dry agate mortar.

    • Grind the sample to a very fine powder. The particle size should be smaller than the wavelength of the infrared radiation to minimize scattering.

  • Mixing with KBr:

    • Add approximately 100-200 mg of dry, spectroscopy-grade KBr to the mortar.

    • Gently but thoroughly mix the sample and KBr with the pestle until a homogeneous mixture is obtained. Avoid vigorous grinding which can increase moisture absorption.

  • Pellet Formation:

    • Transfer the mixture into the collar of a clean and dry pellet press die.

    • Assemble the die and place it in a hydraulic press.

    • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Spectral Acquisition:

    • Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.

    • Acquire the FT-IR spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

    • Collect a background spectrum of a pure KBr pellet to subtract any atmospheric and instrumental interferences.

  • Data Analysis:

    • Process the acquired spectrum using the spectrometer software (e.g., baseline correction, smoothing).

    • Identify the positions of the absorption bands and compare them to known correlation charts and reference spectra to assign the functional groups.

Alternative Technique: Attenuated Total Reflectance (ATR)-FTIR

For rapid and non-destructive analysis, Attenuated Total Reflectance (ATR)-FTIR is a powerful alternative to the KBr pellet method. This technique requires minimal sample preparation. The solid sample is simply brought into firm contact with an ATR crystal (e.g., diamond or germanium), and the IR spectrum is collected from the surface of the sample. While convenient, the resulting spectrum may have slight differences in relative peak intensities compared to a transmission spectrum obtained via the KBr method.

Conclusion

FT-IR spectroscopy is an indispensable tool for the functional group analysis of this compound and its analogs. The characteristic vibrational frequencies of the carboxylic acid group (O-H and C=O stretching) and the aromatic pyrimidine (B1678525) ring (C=N, C=C, and C-H stretching) provide a unique spectral fingerprint for identification and structural elucidation. By following standardized experimental protocols and utilizing comparative spectral data, researchers can confidently characterize these important heterocyclic compounds.

References

A Comparative Analysis of the Reactivity of 2- and 4-Pyrimidinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 2-pyrimidinecarboxylic acid and 4-pyrimidinecarboxylic acid. Understanding the distinct reactivity profiles of these isomers is crucial for their effective utilization in medicinal chemistry and organic synthesis, where they serve as important building blocks. This document outlines their comparative reactivity in key chemical transformations, supported by available experimental data and mechanistic insights.

Introduction to Pyrimidinecarboxylic Acids

Pyrimidinecarboxylic acids are heterocyclic compounds that feature a carboxylic acid group attached to a pyrimidine (B1678525) ring. The position of the carboxylic acid moiety significantly influences the electronic properties of the molecule, leading to marked differences in reactivity. The two nitrogen atoms in the pyrimidine ring are electron-withdrawing, which acidifies the carboxylic proton and influences the reactivity of the carboxyl group in reactions such as decarboxylation and esterification.

Physicochemical Properties

A summary of the key physical and chemical properties of 2- and 4-pyrimidinecarboxylic acid is presented in Table 1. The predicted pKa values suggest that 4-pyrimidinecarboxylic acid is a slightly stronger acid than its 2-isomer.

Table 1: Physicochemical Properties of 2- and 4-Pyrimidinecarboxylic Acid

PropertyThis compound4-Pyrimidinecarboxylic Acid
Molecular Formula C₅H₄N₂O₂C₅H₄N₂O₂
Molecular Weight 124.10 g/mol [1]124.10 g/mol [2]
CAS Number 31519-62-7[1]31462-59-6[2]
Predicted pKa 3.08 ± 0.102.81 ± 0.10

Reactivity Comparison

Decarboxylation

The decarboxylation of pyrimidinecarboxylic acids is a key reaction, and the position of the carboxyl group plays a critical role in determining the reaction rate.

This compound: The decarboxylation of this compound has been studied and is proposed to proceed via a Hammick-type mechanism.[3] This mechanism involves the formation of a zwitterionic intermediate where the pyrimidine ring is protonated. The positively charged nitrogen atom adjacent to the carboxyl group stabilizes the developing negative charge on the ring as carbon dioxide departs, forming an ylide intermediate which is then protonated to give pyrimidine.[3] Studies on the analogous picolinic acid (2-pyridinecarboxylic acid) show it decarboxylates significantly faster than its isomers, isonicotinic acid (4-pyridinecarboxylic acid) and nicotinic acid (3-pyridinecarboxylic acid).[4] This is attributed to the stabilization of the transition state by the adjacent nitrogen atom.[4]

Diagram 1: Proposed Decarboxylation Mechanism

G Decarboxylation of 2- and 4-Pyrimidinecarboxylic Acid cluster_2_isomer This compound cluster_4_isomer 4-Pyrimidinecarboxylic Acid 2-acid This compound 2-zwitterion Zwitterionic Intermediate 2-acid->2-zwitterion + H+ 2-ylide Ylide Intermediate (Stabilized by adjacent N) 2-zwitterion->2-ylide - CO2 (Faster) 2-product Pyrimidine + CO2 2-ylide->2-product + H+ 4-acid 4-Pyrimidinecarboxylic Acid 4-zwitterion Zwitterionic Intermediate 4-acid->4-zwitterion + H+ 4-ylide Ylide Intermediate (Less Stabilized) 4-zwitterion->4-ylide - CO2 (Slower) 4-product Pyrimidine + CO2 4-ylide->4-product + H+ Reactivity Relative Reactivity: 2-isomer > 4-isomer

Caption: Proposed decarboxylation pathways for 2- and 4-pyrimidinecarboxylic acid.

Esterification

Esterification of carboxylic acids is a fundamental reaction, typically catalyzed by acid. The reactivity of the carboxylic acid is influenced by the electronic nature of the aromatic ring it is attached to.

This compound: The close proximity of the electron-withdrawing nitrogen atom to the carboxyl group at the 2-position is expected to have a significant electronic effect. This nitrogen atom will inductively withdraw electron density from the carbonyl carbon of the carboxylic acid, making it more electrophilic and thus more susceptible to nucleophilic attack by an alcohol.

4-Pyrimidinecarboxylic Acid: The nitrogen atoms in the 4-pyrimidinecarboxylic acid also exert an electron-withdrawing effect on the carboxyl group. However, the nitrogen at the 1-position is meta to the carboxyl group, and the nitrogen at the 3-position is para. While both contribute to electron withdrawal, the direct ortho-like inductive effect experienced by the 2-isomer is absent.

Experimental Protocols

The following are detailed methodologies for the comparative kinetic analysis of the decarboxylation and esterification of 2- and 4-pyrimidinecarboxylic acid.

Comparative Kinetic Analysis of Decarboxylation

This protocol is adapted from the kinetic studies of pyrimidine-2-carboxylic acid.[5]

Objective: To determine and compare the pseudo-first-order rate constants for the decarboxylation of 2- and 4-pyrimidinecarboxylic acid in aqueous acidic solution.

Materials:

  • This compound

  • 4-Pyrimidinecarboxylic acid

  • Sulfuric acid (concentrated)

  • Deionized water

  • Constant temperature bath (e.g., 65 °C)

  • UV-Vis Spectrophotometer

  • Volumetric flasks (25 mL)

  • Pipettes

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound (e.g., 8.8 x 10⁻⁵ M) in deionized water.

    • Prepare a stock solution of 4-pyrimidinecarboxylic acid of the same concentration in deionized water.

  • Kinetic Runs:

    • For each isomer, pipette 3.5 mL of the stock solution into a 25 mL volumetric flask.

    • Add a calculated amount of concentrated sulfuric acid to achieve the desired acidity (e.g., to reach an H₀ value of -3).

    • Dilute to the mark with deionized water and mix thoroughly.

    • Transfer the solution to a cuvette and place it in the constant temperature bath set at 65 °C.

  • Data Acquisition:

    • Monitor the decarboxylation by recording the decrease in absorbance of the pyrimidinecarboxylic acid at its λmax (around 220 nm) over time using a UV-Vis spectrophotometer.

    • Record the absorbance at regular time intervals until the reaction is complete.

  • Data Analysis:

    • Calculate the pseudo-first-order rate constant (k) for each isomer by plotting ln(Aₜ - A∞) versus time, where Aₜ is the absorbance at time t and A∞ is the final absorbance. The slope of this plot will be -k.

    • Compare the calculated rate constants for the two isomers.

Comparative Kinetic Analysis of Esterification

This protocol outlines a general procedure for comparing the rates of Fischer esterification.

Objective: To compare the rates of esterification of 2- and 4-pyrimidinecarboxylic acid with methanol (B129727) under acidic catalysis.

Materials:

  • This compound

  • 4-Pyrimidinecarboxylic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Round-bottom flasks with reflux condensers

  • Heating mantles with stirrers

  • Gas chromatograph (GC) or High-performance liquid chromatograph (HPLC)

  • Internal standard (e.g., a stable, non-reactive ester)

Procedure:

  • Reaction Setup:

    • In two separate round-bottom flasks, place equimolar amounts of either this compound or 4-pyrimidinecarboxylic acid.

    • Add a large excess of anhydrous methanol (to act as both reactant and solvent).

    • Add a known amount of an internal standard to each flask.

    • While stirring, add a catalytic amount of concentrated sulfuric acid to each flask.

  • Reaction and Sampling:

    • Heat the reaction mixtures to reflux with stirring.

    • At regular time intervals, withdraw a small aliquot from each reaction mixture.

    • Quench the reaction in the aliquot by neutralizing the acid with a base (e.g., sodium bicarbonate solution).

  • Analysis:

    • Analyze the quenched aliquots by GC or HPLC to determine the concentration of the formed methyl ester relative to the internal standard.

  • Data Analysis:

    • Plot the concentration of the methyl ester versus time for both reactions.

    • Determine the initial reaction rates from the slopes of these plots.

    • Compare the initial rates to determine the relative reactivity of the two isomers towards esterification.

Diagram 2: Experimental Workflow for Kinetic Analysis

G cluster_workflow Comparative Kinetic Analysis Workflow start Prepare equimolar solutions of 2- and 4-pyrimidinecarboxylic acid reaction_setup Set up parallel reactions (Decarboxylation or Esterification) under identical conditions start->reaction_setup sampling Withdraw aliquots at regular time intervals reaction_setup->sampling analysis Analyze aliquots using appropriate analytical technique (e.g., UV-Vis, GC, HPLC) sampling->analysis data_processing Plot concentration/absorbance vs. time analysis->data_processing rate_determination Calculate reaction rates (e.g., pseudo-first-order rate constants) data_processing->rate_determination comparison Compare the reactivity of the two isomers rate_determination->comparison

Caption: A generalized workflow for the comparative kinetic study of the two isomers.

Overall Conclusion

The position of the carboxylic acid group on the pyrimidine ring has a profound impact on the reactivity of 2- and 4-pyrimidinecarboxylic acid. Based on established mechanistic principles and analogies with similar heterocyclic systems, This compound is expected to be significantly more reactive in both decarboxylation and acid-catalyzed esterification reactions compared to 4-pyrimidinecarboxylic acid. The proximity of the ring nitrogen atom in the 2-isomer provides crucial electronic stabilization for the intermediates and transition states in these reactions. These differences in reactivity are important considerations for synthetic planning and the development of novel pharmaceuticals and functional materials. The provided experimental protocols offer a framework for quantifying these reactivity differences in a laboratory setting.

References

comparative study of different synthetic routes to 2-pyrimidinecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Synthesis Strategies

2-Pyrimidinecarboxylic acid is a valuable building block in medicinal chemistry and drug development, serving as a key intermediate for a variety of pharmacologically active compounds. The efficient and scalable synthesis of this molecule is therefore of significant interest. This guide provides a comparative study of three distinct synthetic routes to this compound: the hydrolysis of 2-cyanopyrimidine (B83486), the oxidation of 2-methylpyrimidine (B1581581), and the carboxylation of a 2-lithiopyrimidine intermediate. We present a detailed analysis of their respective experimental protocols and a quantitative comparison of their performance based on available data and analogous procedures.

Comparative Performance of Synthetic Routes

The following table summarizes the key quantitative data for the three synthetic routes. It is important to note that the data for the oxidation and carboxylation routes are based on analogous procedures for similar substrates and should be considered indicative.

ParameterRoute 1: Hydrolysis of 2-CyanopyrimidineRoute 2: Oxidation of 2-Methylpyrimidine (Analogous)Route 3: Carbonation of 2-Lithiopyrimidine (Proposed)
Starting Material 2-Cyanopyrimidine2-Methylpyrimidine2-Halopyrimidine or Pyrimidine (B1678525)
Key Reagents Sodium hydroxide (B78521)Potassium permanganate (B83412)n-Butyllithium, Dry Ice (CO2)
Reaction Temperature Reflux65-100°C-78°C to Room Temperature
Reaction Time 4-8 hours2-4 hours1-2 hours
Reported/Expected Yield HighModerate to High (e.g., ~75% for picolinic acid)Variable, potentially moderate to high
Key Advantages High yield, straightforward procedure.Readily available starting material.Direct introduction of the carboxyl group.
Key Disadvantages Availability and cost of 2-cyanopyrimidine.Use of a strong oxidizing agent, potential for over-oxidation.Requires anhydrous conditions and handling of organolithium reagents.

Experimental Protocols

Route 1: Hydrolysis of 2-Cyanopyrimidine

This method involves the conversion of the nitrile functional group of 2-cyanopyrimidine to a carboxylic acid under alkaline conditions. The protocol is adapted from a patented procedure for the analogous synthesis of 2-pyridinecarboxylic acid[1].

Procedure:

  • A mixture of 2-cyanopyrimidine (1.0 eq) and a 10% aqueous solution of sodium hydroxide (2.0-3.0 eq) is heated to reflux.

  • The reaction progress is monitored by a suitable technique (e.g., TLC or HPLC). The reaction is typically complete within 4-8 hours.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solution is then acidified to a pH of approximately 3-4 with a mineral acid (e.g., concentrated HCl), leading to the precipitation of the product.

  • The precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.

Route 2: Oxidation of 2-Methylpyrimidine

This route utilizes a strong oxidizing agent, such as potassium permanganate, to convert the methyl group of 2-methylpyrimidine into a carboxylic acid. The following protocol is based on a procedure for the oxidation of α-picoline (2-methylpyridine)[2].

Procedure:

  • 2-Methylpyrimidine (1.0 eq) is dissolved in an aqueous alkaline solution (e.g., aqueous sodium hydroxide).

  • Potassium permanganate (2.0-3.0 eq) is added portion-wise to the solution while maintaining the temperature between 65-70°C.

  • The reaction mixture is stirred at this temperature for 2-4 hours until the purple color of the permanganate disappears.

  • The reaction is then cooled, and the manganese dioxide byproduct is removed by filtration.

  • The filtrate is acidified with a mineral acid to precipitate the this compound.

  • The product is collected by filtration, washed with cold water, and dried.

Route 3: Carbonation of 2-Lithiopyrimidine (Proposed)

This proposed route involves the generation of a highly reactive 2-lithiopyrimidine intermediate, which is then quenched with carbon dioxide (dry ice) to form the carboxylic acid. This method is a standard approach for the synthesis of aromatic carboxylic acids.

Procedure:

  • A solution of a suitable starting material, such as 2-chloropyrimidine (B141910) or pyrimidine itself, is prepared in an anhydrous aprotic solvent (e.g., diethyl ether or THF) under an inert atmosphere (e.g., argon or nitrogen).

  • The solution is cooled to -78°C in a dry ice/acetone bath.

  • A solution of n-butyllithium (1.0-1.2 eq) in hexanes is added dropwise to the cooled solution. The mixture is stirred at this temperature for approximately 1 hour to ensure the formation of the 2-lithiopyrimidine.

  • An excess of crushed dry ice (solid carbon dioxide) is then added to the reaction mixture.

  • The mixture is allowed to slowly warm to room temperature.

  • Once at room temperature, the reaction is quenched with water.

  • The aqueous layer is separated and acidified to precipitate the this compound.

  • The product is collected by filtration, washed, and dried.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the three synthetic routes discussed.

Synthetic_Routes_Comparison cluster_0 Route 1: Hydrolysis cluster_1 Route 2: Oxidation cluster_2 Route 3: Carbonation start1 2-Cyanopyrimidine step1_1 Alkaline Hydrolysis (NaOH, H2O, Reflux) start1->step1_1 product1 This compound step1_1->product1 start2 2-Methylpyrimidine step2_1 Oxidation (KMnO4, NaOH, H2O) start2->step2_1 product2 This compound step2_1->product2 start3 2-Halopyrimidine step3_1 Lithiation (n-BuLi, THF, -78°C) start3->step3_1 intermediate3 2-Lithiopyrimidine step3_1->intermediate3 step3_2 Carbonation (CO2 (dry ice)) intermediate3->step3_2 product3 This compound step3_2->product3

Figure 1: Overview of the three synthetic routes to this compound.

Experimental_Workflow start Select Synthetic Route hydrolysis Route 1: Hydrolysis start->hydrolysis oxidation Route 2: Oxidation start->oxidation carbonation Route 3: Carbonation start->carbonation protocol Follow Experimental Protocol hydrolysis->protocol oxidation->protocol carbonation->protocol reaction Perform Reaction protocol->reaction workup Work-up and Purification reaction->workup analysis Analyze Product (Yield, Purity) workup->analysis comparison Compare Results analysis->comparison

Figure 2: General experimental workflow for the synthesis and comparison.

References

A Comparative Guide to the Biological Activities of 2-Pyrimidinecarboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Overview of Biological Activities

All three isomers serve as key intermediates in the synthesis of more complex biologically active molecules.[1][2] The pyrimidine (B1678525) scaffold is a crucial component in a wide range of therapeutic agents, and its derivatives have been reported to exhibit diverse pharmacological properties, including antimicrobial, anti-inflammatory, and antitumor activities. The specific biological activities of the individual isomers are an area of ongoing research.

Quantitative Data Summary

Direct, side-by-side comparative data on the antimicrobial and cytotoxic activities of 2-, 4-, and 5-pyrimidinecarboxylic acid is limited. The following table presents a summary of the type of biological activities investigated for pyrimidine derivatives, although specific quantitative data (e.g., IC50 or MIC values) for these parent isomers from a single comparative study is not available.

IsomerBiological Activity Investigated in DerivativesReference
2-Pyrimidinecarboxylic Acid Antimicrobial, Anticancer[3]
4-Pyrimidinecarboxylic Acid Antiviral, Anticancer, Herbicidal, Fungicidal[1]
5-Pyrimidinecarboxylic Acid Antimicrobial, Antitumor, Anti-inflammatory

Note: The activities listed are for derivatives of the respective pyrimidinecarboxylic acids and not necessarily for the parent compounds themselves. The lack of standardized comparative data underscores the need for further research in this area.

Experimental Protocols

To facilitate direct comparison of the biological activities of these isomers, the following detailed experimental protocols for antimicrobial and cytotoxic evaluation are provided.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

1. Preparation of Materials:

  • Test compounds (2-, 4-, and 5-pyrimidinecarboxylic acid) dissolved in a suitable solvent (e.g., DMSO).
  • Sterile 96-well microtiter plates.
  • Appropriate bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
  • Sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.
  • Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity.

2. Procedure:

  • Perform serial two-fold dilutions of each test compound in the appropriate broth directly in the 96-well plates.
  • Inoculate each well with the standardized microbial suspension.
  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
  • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
  • Determine the MIC by visual inspection for the lowest concentration that shows no turbidity.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay assesses the metabolic activity of cells and is widely used to measure cytotoxicity.

1. Cell Culture and Seeding:

  • Culture human cancer cell lines (e.g., HeLa, A549) in appropriate medium supplemented with fetal bovine serum and antibiotics.
  • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

2. Compound Treatment:

  • Prepare serial dilutions of the test compounds in the cell culture medium.
  • Replace the medium in the wells with the medium containing the test compounds at various concentrations.
  • Include a vehicle control (medium with the solvent used to dissolve the compounds).
  • Incubate the plates for 48-72 hours.

3. MTT Assay:

  • Add MTT solution to each well and incubate for 3-4 hours at 37°C.
  • Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
  • Measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control.
  • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate a general mechanism of action for some pyrimidine-based antimicrobial agents and a typical workflow for evaluating cytotoxicity.

antimicrobial_mechanism cluster_synthesis Folic Acid Synthesis Pathway PABA p-Aminobenzoic acid DHF_synthase Dihydropteroate Synthase PABA->DHF_synthase DHF Dihydrofolic Acid DHF_synthase->DHF DHFR Dihydrofolate Reductase DHF->DHFR THF Tetrahydrofolic Acid DHFR->THF Nucleotides Nucleotide Synthesis THF->Nucleotides Pyrimidine_analog Pyrimidine-based DHFR Inhibitor (e.g., Trimethoprim) Pyrimidine_analog->DHFR Inhibition

Caption: General mechanism of action for some pyrimidine-based antimicrobials that inhibit dihydrofolate reductase (DHFR).

cytotoxicity_workflow start Start cell_culture Cell Seeding in 96-well plate start->cell_culture compound_treatment Treatment with Pyrimidinecarboxylic Acid Isomers cell_culture->compound_treatment incubation Incubation (48-72 hours) compound_treatment->incubation mtt_addition MTT Reagent Addition incubation->mtt_addition formazan_solubilization Formazan Solubilization mtt_addition->formazan_solubilization absorbance_reading Absorbance Measurement (570 nm) formazan_solubilization->absorbance_reading data_analysis Data Analysis (IC50 Calculation) absorbance_reading->data_analysis end End data_analysis->end

Caption: Experimental workflow for the evaluation of cytotoxicity using the MTT assay.

References

A Comparative Analysis of the Stability of 2-Pyrimidinecarboxylic Acid and Pyridine-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intrinsic stability of heterocyclic carboxylic acids is paramount for their application in various fields, including pharmaceuticals and materials science. This guide provides a detailed comparison of the stability of 2-pyrimidinecarboxylic acid and its analogue, pyridine-2-carboxylic acid (also known as picolinic acid), supported by available experimental data.

This analysis focuses on the chemical and thermal stability of these two compounds, highlighting key differences that arise from the presence of an additional nitrogen atom in the pyrimidine (B1678525) ring.

Physicochemical Properties and Acidity

The introduction of a second nitrogen atom into the aromatic ring of pyridine-2-carboxylic acid to form this compound significantly influences its physical and acidic properties. A summary of these key parameters is presented in Table 1.

PropertyThis compoundPyridine-2-Carboxylic Acid
Molecular Formula C₅H₄N₂O₂C₆H₅NO₂
Molecular Weight 124.10 g/mol 123.11 g/mol
Melting Point (°C) 182 - 197139 - 142
pKa 3.08 (Predicted)0.99 (Experimental)[1]

Key Observations:

  • Melting Point: this compound exhibits a significantly higher melting point compared to pyridine-2-carboxylic acid, suggesting stronger intermolecular forces in the solid state. This could be attributed to more effective crystal packing or stronger hydrogen bonding interactions facilitated by the additional nitrogen atom.

  • Acidity (pKa): The predicted pKa value of this compound is higher than the experimental pKa of pyridine-2-carboxylic acid. A lower pKa value indicates a stronger acid. Therefore, pyridine-2-carboxylic acid is a considerably stronger acid than this compound. This difference in acidity is due to the electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring, which would be expected to stabilize the carboxylate anion to a greater extent than the single nitrogen in the pyridine (B92270) ring. However, the predicted nature of the pKa for this compound warrants experimental verification for a definitive comparison.

Thermal Stability

Thermal stability is a critical parameter for assessing the suitability of a compound for applications that may involve elevated temperatures.

Pyridine-2-carboxylic acid is reported to be relatively stable up to temperatures between 250-260°C. Above this temperature range, it undergoes decarboxylation.

Chemical Stability

The chemical stability of these acids under various conditions, such as a range of pH values, is crucial for their handling, storage, and application in different chemical environments.

The SDS for this compound indicates that it is stable under recommended storage conditions but should be kept away from strong oxidizing agents[2]. Detailed experimental studies on its stability across a wide pH range or under oxidative and reductive stress are not extensively documented in the available search results.

Role in Biological Pathways

The involvement of these molecules in biological systems provides context for their stability and potential applications in drug development.

Pyridine-2-carboxylic acid is a well-established intermediate in the kynurenine (B1673888) pathway, which is the primary metabolic route for tryptophan in the body[1][3][4]. This pathway is integral to various physiological processes, and its dysregulation has been implicated in several diseases.

The direct participation of This compound in a specific, well-defined metabolic or signaling pathway is not clearly delineated in the current body of literature. While pyrimidine metabolism is a fundamental biological process involving the synthesis and breakdown of pyrimidine bases, the specific role of this compound within this broader context is not specified[5].

Experimental Protocols

For the accurate determination of the stability parameters discussed, standardized experimental protocols are essential.

Determination of pKa (Potentiometric Titration)

A common method for determining the pKa of an acid is through potentiometric titration.

Protocol:

  • Preparation of Solutions: A standard solution of the acid (e.g., 0.01 M) is prepared in a suitable solvent, typically water or a water-cosolvent mixture. A standardized solution of a strong base (e.g., 0.1 M NaOH) is used as the titrant.

  • Titration Setup: A calibrated pH meter with an electrode is immersed in the acid solution. The solution is stirred continuously.

  • Titration Procedure: The titrant is added in small, precise increments. After each addition, the pH of the solution is recorded once the reading stabilizes.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the acid has been neutralized.

dot

Workflow for pKa Determination by Potentiometric Titration.
Determination of Thermal Stability (Thermogravimetric Analysis - TGA)

TGA is a standard technique to assess the thermal stability of a compound by measuring its mass change as a function of temperature.

Protocol:

  • Sample Preparation: A small, accurately weighed sample of the compound is placed in a TGA crucible.

  • Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen) to prevent oxidative degradation. A temperature program is set, typically a linear heating rate (e.g., 10 °C/min) over a desired temperature range.

  • Analysis: The instrument heats the sample according to the program and continuously records the sample's mass.

  • Data Analysis: A thermogram is generated, plotting mass loss versus temperature. The onset temperature of decomposition is identified as the point where significant mass loss begins.

dot

TGA_Workflow start Weigh Sample instrument Place in TGA & Purge with Inert Gas start->instrument program Set Temperature Program instrument->program run Run Analysis program->run data Record Mass vs. Temperature run->data analysis Analyze Thermogram for Decomposition Temperature data->analysis Stability_Comparison struct struct A Pyridine-2-carboxylic Acid - One Nitrogen Atom - Less Electron Withdrawing stability Relative Stability A->stability Lower Melting Point Stronger Acid B This compound - Two Nitrogen Atoms - More Electron Withdrawing B->stability Higher Melting Point Weaker Acid (Predicted)

References

A Comparative Guide to Determining the Absolute Configuration of 2-Pyrimidinecarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of the absolute configuration of chiral molecules is a critical step. This is particularly true for derivatives of 2-pyrimidinecarboxylic acid, a scaffold found in numerous biologically active compounds. The spatial arrangement of substituents can profoundly influence pharmacological activity, making accurate stereochemical assignment essential. While single-crystal X-ray crystallography remains the definitive method, a suite of powerful spectroscopic techniques provides viable alternatives, especially when suitable crystals cannot be obtained. This guide presents an objective comparison of X-ray crystallography with key spectroscopic methods—Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Nuclear Magnetic Resonance (NMR) spectroscopy—for determining the absolute configuration of this compound derivatives.

Comparison of Key Methods

The choice of method for determining absolute configuration depends on several factors, including the physical state of the sample, the presence of chromophores, sample quantity, and available instrumentation. The following table summarizes and compares the key features of these techniques.

FeatureX-ray CrystallographyVibrational Circular Dichroism (VCD)Electronic Circular Dichroism (ECD)NMR with Chiral Auxiliaries
Principle Measures the diffraction pattern of X-rays by a single crystal. Anomalous dispersion effects allow for the direct determination of the 3D structure.Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[1]Measures the differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule containing a chromophore.Involves the formation of diastereomers with a chiral derivatizing or solvating agent, whose distinct NMR spectra allow for the deduction of the stereochemistry.[2]
Sample Requirement High-quality single crystal (often the most significant bottleneck).[3]5-15 mg of sample, soluble in a suitable solvent (e.g., CDCl3, CCl4).[1]0.1-1 mg of sample with a suitable chromophore, soluble in a UV-transparent solvent.1-10 mg of sample, soluble in a deuterated solvent.
Experimental Time Days to weeks (including crystal growth and data collection/analysis).1-12 hours per sample for data acquisition.[3]Minutes to hours for spectral acquisition.Minutes to hours per sample, plus time for derivatization if required.
Accuracy/Confidence Unambiguous and definitive ("gold standard") when successful.High confidence through comparison with quantum chemical calculations.High confidence when suitable chromophores are present and computational models are accurate.High confidence, dependent on the choice of chiral auxiliary and the resolution of diastereomeric signals.
Key Advantage Provides the complete 3D structure, including absolute configuration, without the need for computational modeling for interpretation.Applicable to a wide range of molecules in solution, including those that are difficult to crystallize. Does not require a chromophore.High sensitivity and requires a very small amount of sample.Widely accessible instrumentation. Can be used for in-situ reaction monitoring.
Key Limitation Requires a high-quality single crystal, which can be difficult or impossible to obtain.[4] The molecule should ideally contain a "heavy" atom for easier determination.[5]Requires a higher concentration of the sample compared to ECD and is sensitive to solvent effects.Requires a chromophore near the stereocenter for reliable results. Interpretation relies heavily on computational chemistry.[6]May require chemical derivatization, which can be time-consuming and may not be straightforward for all molecules.[7]

Experimental Protocols

Detailed methodologies are crucial for the successful application of these techniques. Below are representative protocols for each method.

1. X-ray Crystallography

  • Crystal Growth: A single crystal of a this compound derivative suitable for X-ray diffraction is required. This is often achieved through slow evaporation of a saturated solution, vapor diffusion, or liquid-liquid diffusion. A variety of solvents and solvent combinations should be screened to find optimal crystallization conditions.

  • Data Collection: The crystal is mounted on a goniometer and cooled in a stream of cold nitrogen gas. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Cu Kα or Mo Kα radiation).

  • Structure Solution and Refinement: The diffraction data are processed to solve the crystal structure, typically using direct methods or Patterson methods. The resulting electron density map is used to build a molecular model, which is then refined.

  • Absolute Configuration Determination: The absolute configuration is determined by analyzing the anomalous scattering of the X-rays. The Flack parameter is a key indicator; a value close to 0 for the correct enantiomer and close to 1 for the inverted structure confirms the assignment.[8]

2. Vibrational Circular Dichroism (VCD) Spectroscopy

  • Sample Preparation: Prepare a solution of the this compound derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to avoid solvent interference in the IR region. A concentration of approximately 20 mg/mL is often used.[9]

  • Spectral Acquisition: The VCD and IR spectra are recorded simultaneously on a VCD spectrometer. Data is typically collected for several hours to achieve a good signal-to-noise ratio.[9]

  • Computational Modeling: The VCD spectrum of one enantiomer is calculated using density functional theory (DFT). This involves a conformational search to identify all low-energy conformers, followed by geometry optimization and frequency calculations for each conformer.

  • Spectral Comparison and Assignment: A Boltzmann-averaged calculated VCD spectrum is generated. The experimental VCD spectrum is then compared to the calculated spectrum. A good match in terms of sign and relative intensity of the major bands allows for the assignment of the absolute configuration.[9]

3. Electronic Circular Dichroism (ECD) Spectroscopy

  • Sample Preparation: A dilute solution (typically 0.1-1 mg/mL) of the this compound derivative is prepared in a UV-transparent solvent. The pyrimidine (B1678525) ring itself can act as a chromophore.

  • Spectral Acquisition: The ECD and UV-Vis spectra are recorded on a CD spectrometer.

  • Computational Modeling: Similar to VCD, a thorough conformational analysis is performed. The ECD spectrum for each low-energy conformer is then calculated using time-dependent density functional theory (TD-DFT).

  • Spectral Comparison and Assignment: A Boltzmann-averaged calculated ECD spectrum is compared with the experimental spectrum. A good correlation between the experimental and calculated spectra allows for the assignment of the absolute configuration.[10][11]

4. NMR Spectroscopy with Chiral Auxiliaries

This method can be performed using either a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA).

  • Using a Chiral Derivatizing Agent (e.g., Mosher's Acid):

    • Derivatization: The carboxylic acid group of the this compound derivative is converted into an ester using both enantiomers of a chiral alcohol (e.g., (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride). This creates a pair of diastereomers.

    • NMR Analysis: ¹H and/or ¹⁹F NMR spectra are recorded for both diastereomers.

    • Configuration Assignment: The chemical shift differences between the two diastereomers are analyzed. By applying Mosher's method, the spatial arrangement of the substituents around the chiral center can be deduced, thus determining the absolute configuration.[12]

  • Using a Chiral Solvating Agent (CSA):

    • Sample Preparation: The enantiomerically pure this compound derivative is dissolved in a suitable deuterated solvent (e.g., CDCl₃) directly in an NMR tube. The CSA (e.g., a chiral amine or alcohol) is then added.[13]

    • NMR Analysis: ¹H NMR spectra are recorded before and after the addition of the CSA. The interaction between the analyte and the CSA leads to the formation of transient diastereomeric complexes, which can result in observable chemical shift changes.

    • Configuration Assignment: By comparing the induced chemical shifts with established models for the specific CSA, the absolute configuration can often be determined.

Visualizing the Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for X-ray crystallography and the decision-making process for choosing an appropriate method.

xray_workflow cluster_prep Sample Preparation cluster_data Data Acquisition & Analysis start Chiral 2-Pyrimidinecarboxylic Acid Derivative crystal_growth Crystal Growth (Slow Evaporation, Vapor Diffusion, etc.) start->crystal_growth single_crystal High-Quality Single Crystal crystal_growth->single_crystal data_collection X-ray Diffraction Data Collection single_crystal->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution abs_config Absolute Configuration Determination (Anomalous Dispersion, Flack Parameter) structure_solution->abs_config end Final Assignment of Absolute Configuration abs_config->end Unambiguous 3D Structure

Figure 1. Experimental workflow for determining absolute configuration using X-ray crystallography.

decision_tree decision decision method method start Start: Determine Absolute Configuration of This compound Derivative q1 Can a high-quality single crystal be obtained? start->q1 q2 Is the sample quantity > 5 mg? q1->q2 No xray X-ray Crystallography q1->xray Yes q3 Does the molecule have a strong UV-Vis chromophore? q2->q3 No vcd VCD Spectroscopy q2->vcd Yes ecd ECD Spectroscopy q3->ecd Yes nmr NMR with Chiral Auxiliaries q3->nmr No

Figure 2. Logical workflow for selecting a method for absolute configuration determination.

References

Quantitative Analysis of 2-Pyrimidinecarboxylic Acid: A Comparative Guide to Titrimetric and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals requiring precise quantification of 2-pyrimidinecarboxylic acid, various analytical techniques are available. This guide provides a comprehensive comparison of three common methods: potentiometric titration, High-Performance Liquid Chromatography (HPLC), and UV-Vis spectrophotometry. The selection of the most suitable method depends on factors such as the required accuracy, precision, sample throughput, and the presence of interfering substances.

Method Comparison

The following table summarizes the key performance characteristics of potentiometric titration, HPLC, and UV-Vis spectrophotometry for the quantitative analysis of this compound. The data presented is a synthesis of findings from studies on structurally similar compounds and general principles of each analytical technique.

ParameterPotentiometric TitrationHPLC with UV DetectionUV-Vis Spectrophotometry
Principle Neutralization reaction between the acidic analyte and a standard basic titrant, monitored by a potential change.Separation based on polarity, followed by quantification using UV absorbance.Direct measurement of UV absorbance of the analyte at a specific wavelength.
Selectivity Moderate. Can be affected by other acidic or basic compounds in the sample matrix.High. Can separate the analyte from impurities and other components.Low to moderate. Susceptible to interference from any substance that absorbs at the same wavelength.
Accuracy High (typically >99%)High (typically >99%)Good (typically 98-102% recovery)
Precision (%RSD) Excellent (<1%)Excellent (<2%)Good (<2%)
**Linearity (r²) **>0.999>0.999>0.999
Limit of Detection (LOD) Higher (mg range)Lower (µg/mL to ng/mL range)Moderate (µg/mL range)
Limit of Quantification (LOQ) Higher (mg range)Lower (µg/mL to ng/mL range)Moderate (µg/mL range)
Sample Throughput Low to moderateHighHigh
Cost per Sample LowHighLow
Instrumentation Basic (Titrator, electrode)Complex (HPLC system)Basic (Spectrophotometer)

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are based on established methods for similar compounds and can be adapted and validated for the specific analysis of this compound.

Potentiometric Titration

This method is suitable for the accurate quantification of this compound in bulk or in simple formulations.

Materials and Reagents:

  • This compound sample

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • High-purity water (deionized or distilled)

  • Potentiometric titrator equipped with a pH electrode

Procedure:

  • Accurately weigh approximately 100-200 mg of the this compound sample.

  • Dissolve the sample in 50 mL of high-purity water. Gentle heating may be required to aid dissolution.

  • Calibrate the pH electrode of the potentiometric titrator using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).

  • Immerse the calibrated pH electrode and the burette tip into the sample solution.

  • Titrate the sample solution with the standardized 0.1 M NaOH solution.

  • Record the volume of NaOH added and the corresponding pH values throughout the titration.

  • The endpoint of the titration is the point of maximum inflection on the titration curve (pH vs. volume of NaOH). This can be determined using the first or second derivative of the titration curve.

  • Calculate the percentage purity of this compound using the following formula:

    Where:

    • V = Volume of NaOH consumed at the endpoint (mL)

    • M = Molarity of the NaOH solution

    • F = Molar mass of this compound (124.10 g/mol )

    • W = Weight of the sample (mg)

High-Performance Liquid Chromatography (HPLC)

This method offers high selectivity and sensitivity, making it ideal for the analysis of this compound in complex matrices.

Materials and Reagents:

  • This compound reference standard and sample

  • Acetonitrile (B52724) (HPLC grade)

  • Phosphate (B84403) buffer (e.g., 20 mM potassium phosphate, pH adjusted to 3.0 with phosphoric acid)

  • High-purity water (HPLC grade)

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A mixture of phosphate buffer and acetonitrile (e.g., 95:5 v/v). The exact ratio may need optimization.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determined by measuring the UV spectrum of a standard solution of this compound (typically around 240-270 nm).

  • Injection Volume: 20 µL

  • Column Temperature: Ambient or controlled at 25 °C

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound reference standard in the mobile phase. From the stock solution, prepare a series of calibration standards at different concentrations.

  • Sample Preparation: Accurately weigh the sample and dissolve it in the mobile phase to a known concentration. Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Quantification: Create a calibration curve by plotting the peak area of the standard solutions against their concentrations. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

UV-Vis Spectrophotometry

This is a simple and rapid method suitable for the routine analysis of this compound in solutions with no interfering substances.

Materials and Reagents:

  • This compound reference standard and sample

  • High-purity water or a suitable buffer solution

Procedure:

  • Determination of λmax: Prepare a dilute solution of this compound in the chosen solvent. Scan the solution using a UV-Vis spectrophotometer over a wavelength range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

  • Standard Preparation: Prepare a stock solution of the this compound reference standard in the chosen solvent. From the stock solution, prepare a series of calibration standards.

  • Sample Preparation: Accurately weigh the sample and dissolve it in the solvent to a known concentration that falls within the linear range of the calibration curve.

  • Measurement: Measure the absorbance of the standard and sample solutions at the determined λmax.

  • Quantification: Create a calibration curve by plotting the absorbance of the standard solutions against their concentrations. Determine the concentration of this compound in the sample by interpolating its absorbance on the calibration curve.

Visualizing the Analytical Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for each analytical method.

TitrationWorkflow cluster_prep Sample Preparation cluster_titration Titration Process cluster_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in Water weigh->dissolve titrate Titrate with NaOH dissolve->titrate calibrate Calibrate Electrode calibrate->titrate record Record pH vs. Volume titrate->record endpoint Determine Endpoint record->endpoint calculate Calculate Purity endpoint->calculate

Potentiometric Titration Workflow

HPLCWorkflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis prep_std Prepare Standards inject Inject into HPLC prep_std->inject prep_sample Prepare Sample filter_sample Filter Sample prep_sample->filter_sample filter_sample->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect calibrate_curve Generate Calibration Curve detect->calibrate_curve quantify Quantify Sample detect->quantify calibrate_curve->quantify UVVisWorkflow cluster_prep Sample & Standard Preparation cluster_uvvis Spectrophotometric Measurement cluster_analysis Data Analysis prep_std Prepare Standards measure Measure Absorbance prep_std->measure prep_sample Prepare Sample prep_sample->measure lambda_max Determine λmax lambda_max->measure calibrate_curve Generate Calibration Curve measure->calibrate_curve quantify Quantify Sample measure->quantify calibrate_curve->quantify MethodSelection start Start: Need to Quantify This compound matrix Complex Sample Matrix? start->matrix throughput High Throughput Needed? matrix->throughput No hplc Use HPLC matrix->hplc Yes sensitivity High Sensitivity Required? throughput->sensitivity No uvvis Use UV-Vis Spectrophotometry throughput->uvvis Yes sensitivity->hplc Yes titration Use Potentiometric Titration sensitivity->titration No

Navigating Amide Bond Formation: A Comparative Guide to Coupling Reagents for 2-Pyrimidinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of amide bonds is a critical step in the creation of novel therapeutics and chemical probes. The selection of an appropriate coupling reagent is paramount, directly impacting reaction yield, purity, and overall efficiency, particularly when working with electron-deficient N-heterocyclic carboxylic acids like 2-pyrimidinecarboxylic acid.

This guide provides an objective comparison of commonly employed coupling reagents for the amidation of this compound and structurally similar heteroaromatic carboxylic acids. By examining their performance based on available experimental data and established chemical principles, this document aims to empower researchers to make informed decisions for their synthetic strategies.

Performance Comparison of Common Coupling Reagents

The efficacy of a coupling reagent in promoting the formation of an amide bond from a carboxylic acid and an amine is influenced by several factors, including the reactivity of the activated intermediate, the potential for side reactions, and the ease of purification. While direct, side-by-side quantitative comparisons for this compound are not extensively documented in publicly available literature, data from closely related N-heterocyclic carboxylic acids, such as pyrazine-2-carboxylic acids, and general comparative studies provide valuable insights.

Uronium/aminium and phosphonium (B103445) salt-based reagents are generally favored for their high efficiency and rapid reaction times.[1] Reagents like HATU, HBTU, and COMU generate highly reactive activated esters in situ, leading to efficient amide bond formation.[1] For electron-deficient substrates, such as many heteroaromatic carboxylic acids, more powerful activating agents are often necessary to achieve high yields.

Below is a summary of the performance and characteristics of several common coupling reagents.

Coupling ReagentReagent TypeRelative ReactivityKey AdvantagesPotential Disadvantages
HATU Uronium SaltVery HighFaster and more efficient than HBTU, with a lower risk of epimerization.[2]Higher cost; can react with unprotected N-termini if used in excess.[3]
HBTU Uronium SaltHighVery efficient for routine synthesis, with low racemization, especially with HOBt addition.[3]Less reactive than HATU.[2]
COMU Uronium SaltVery HighOften more efficient than HATU/HBTU; byproducts are water-soluble, simplifying purification; requires only one equivalent of base.[1]May have limited stability in solution.
PyBOP Phosphonium SaltHighHigh coupling efficiency with a low risk of racemization; byproducts are not carcinogenic.[1]Can be less effective for highly sterically hindered or electron-deficient substrates compared to HATU.
T3P® (Propylphosphonic Anhydride)AnhydrideHighExcellent for preventing racemization; byproducts are water-soluble, leading to easy workup; non-toxic and non-allergenic.May require higher temperatures for less reactive substrates.
EDC/HOBt CarbodiimideModerateCost-effective and widely used.Higher risk of racemization; often less efficient for electron-deficient or sterically hindered substrates, sometimes resulting in low conversion.[4]
DCC/DMAP CarbodiimideModerateInexpensive and effective for many standard couplings.Dicyclohexylurea (DCU) byproduct is often insoluble and can complicate purification.

Experimental Data Insights

While a direct comparative matrix with yields for this compound is elusive, studies on analogous systems highlight the importance of reagent choice. For instance, in the synthesis of substituted amides of pyrazine-2-carboxylic acids, the use of the corresponding acid chloride (an activated form of the carboxylic acid) with various anilines resulted in a range of yields, demonstrating the influence of the amine's electronic properties on the reaction's success.[5]

Furthermore, a study on amide bond formation with electron-deficient amines and sterically hindered substrates demonstrated that a standard EDC/HOBt protocol resulted in only 38% conversion for a challenging coupling, whereas a method employing the fluorouronium reagent TFFH led to complete conversion and good isolated yields.[4] This underscores the necessity of employing more potent coupling reagents for electronically challenging substrates like this compound.

Experimental Protocols

Below are generalized methodologies for amide coupling reactions using different classes of reagents. Researchers should optimize conditions for their specific substrate and amine.

General Protocol for Amide Coupling using HATU
  • Dissolution: Dissolve this compound (1.0 eq.) and the desired amine (1.1 eq.) in an anhydrous aprotic solvent (e.g., DMF, DCM, or MeCN) under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq.), to the solution.

  • Coupling Reagent Addition: Add HATU (1.1 eq.) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for 2-16 hours. Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).

  • Workup: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with an acidic aqueous solution (e.g., 1N HCl), a basic aqueous solution (e.g., saturated NaHCO₃), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

General Protocol for Amide Coupling using T3P®
  • Dissolution: Dissolve this compound (1.0 eq.) and the amine (1.1 eq.) in a suitable anhydrous solvent (e.g., ethyl acetate (B1210297) or THF).

  • Base Addition: Add a tertiary amine base, such as triethylamine (B128534) (Et₃N) or DIPEA (2.0-3.0 eq.).

  • Coupling Reagent Addition: Add T3P® (typically as a 50% solution in a solvent like ethyl acetate) (1.5 eq.) dropwise to the reaction mixture, often at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • Workup: Quench the reaction with water or a saturated aqueous solution of NaHCO₃. Extract the product with an organic solvent. The aqueous layer will contain the water-soluble phosphonic acid byproducts.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.

General Protocol for Amide Coupling using EDC/HOBt
  • Dissolution: Dissolve this compound (1.0 eq.), HOBt (1.2 eq.), and the amine (1.1 eq.) in an anhydrous aprotic solvent (e.g., DMF or DCM).

  • Coupling Reagent Addition: Add EDC·HCl (1.2 eq.) to the mixture.

  • Base Addition (Optional but Recommended): If the amine is used as a salt, add a non-nucleophilic base like DIPEA or N-methylmorpholine (NMM) (1.0-2.0 eq.) to liberate the free amine.

  • Reaction: Stir the reaction at room temperature for 12-24 hours.

  • Workup: Dilute with an organic solvent and wash with water, dilute acid, and dilute base to remove the urea (B33335) byproduct and excess reagents.

  • Purification: Dry the organic phase, concentrate, and purify by column chromatography.

Visualizing the Workflow

The following diagrams illustrate the general workflow and logic of an amide coupling reaction.

Amide_Coupling_Workflow Start Start: Carboxylic Acid + Amine Reagents Add Coupling Reagent + Base Start->Reagents Activation Carboxylic Acid Activation Reagents->Activation Coupling Nucleophilic Attack by Amine Activation->Coupling Intermediate Tetrahedral Intermediate Coupling->Intermediate Product Amide Product + Byproducts Intermediate->Product Workup Aqueous Workup & Extraction Product->Workup Purification Purification (e.g., Chromatography) Workup->Purification Final Pure Amide Purification->Final

Caption: General workflow for an amide coupling reaction.

Reagent_Selection_Logic Substrate Substrate Analysis: This compound (Electron Deficient) HighReactivity High Reactivity Needed? Substrate->HighReactivity HATU Choose High-Efficacy Reagent: HATU, COMU, T3P HighReactivity->HATU Yes Standard Standard Coupling Conditions HighReactivity->Standard No Cost Cost a Major Factor? Cost->HATU No EDC Consider Cost-Effective Option: EDC/HOBt (with caution) Cost->EDC Yes HATU->Cost LowYield Risk of Low Yield EDC->LowYield

Caption: Decision logic for selecting a coupling reagent.

References

A Comparative Guide to Validated Analytical Methods for 2-Pyrimidinecarboxylic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 2-pyrimidinecarboxylic acid, a key heterocyclic organic compound, is essential in various stages of pharmaceutical development and research. Its role as a potential building block in medicinal chemistry necessitates robust and reliable analytical methods to determine its purity, concentration in different matrices, and stability. This guide provides a comparative overview of the principal analytical techniques employed for the quantification of this compound, with a focus on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

The selection of an optimal analytical method hinges on several factors, including the required sensitivity, the complexity of the sample matrix, and the specific goals of the analysis, such as pharmacokinetic studies, quality control, or metabolic profiling. While HPLC with UV detection offers a straightforward and widely accessible method, LC-MS/MS provides superior sensitivity and selectivity, which is critical for complex biological samples.

Comparison of Analytical Methods

The choice between HPLC-UV and LC-MS/MS for the quantification of this compound depends on the specific analytical requirements. The following table summarizes the key performance characteristics of these methods.

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Derivatization Not typically required.Can be analyzed directly, though derivatization can enhance sensitivity.
Linearity (R²) Typically ≥ 0.999.Generally > 0.99.
Limit of Detection (LOD) Method-dependent; generally in the ng/mL range.Can reach pg/mL to fg levels, offering significantly higher sensitivity.[1]
Limit of Quantitation (LOQ) Typically in the ng/mL range.Can reach pg/mL to fg levels.[1]
Accuracy (% Recovery) Generally high, often within 98-102%.Within 15% of the nominal value.
Precision (%RSD) Typically <5% for intra-day and <10% for inter-day precision.< 15%.
Selectivity Moderate; susceptible to interference from co-eluting compounds with similar UV absorbance.High; based on specific precursor-to-product ion transitions, minimizing matrix effects.
Instrumentation Widely available and cost-effective.More specialized and higher cost.

Experimental Protocols

Detailed methodologies for the primary analytical techniques are provided below. These protocols are generalized and may require optimization for specific applications and sample matrices.

High-Performance Liquid Chromatography (HPLC-UV) Method

This protocol outlines a general approach for the quantification of this compound using reversed-phase HPLC with UV detection.

1. Sample Preparation:

  • For bulk drug substances, dissolve an accurately weighed amount of the sample in a suitable solvent (e.g., a mixture of water and acetonitrile) to achieve a known concentration.

  • For biological samples, a protein precipitation step with a solvent like acetonitrile (B52724) or methanol (B129727) may be necessary, followed by centrifugation to remove precipitated proteins. The resulting supernatant can then be diluted before injection.

2. Chromatographic Conditions:

  • LC Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: An isocratic or gradient elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile or methanol is typical. The inclusion of an acid, such as phosphoric acid or formic acid, can improve peak shape. For Mass-Spec (MS) compatible applications, volatile modifiers like formic acid should be used instead of phosphoric acid.[2][3]

  • Flow Rate: A typical flow rate is between 0.8 - 1.2 mL/min.

  • Detection: UV detection at a wavelength where this compound exhibits significant absorbance (e.g., around 254 nm).

  • Column Temperature: Maintaining a constant column temperature (e.g., 30 °C) is recommended for reproducible results.[3]

3. Quantification:

  • A calibration curve is constructed by injecting a series of standards of known concentrations.

  • The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This protocol provides a general procedure for the highly sensitive and selective quantification of this compound using LC-MS/MS.

1. Sample Preparation:

  • Similar to the HPLC method, with a focus on clean-up techniques that minimize matrix effects, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), especially for complex biological matrices.

  • An internal standard (e.g., a stable isotope-labeled version of the analyte) should be added at the beginning of the sample preparation process to correct for variability.

2. Chromatographic Separation:

  • LC Column: A C18 reversed-phase column is suitable. Smaller particle size columns (e.g., < 2 µm) can be used for faster UPLC applications.[2]

  • Mobile Phase: A gradient of water and acetonitrile, both containing a small percentage of formic acid (e.g., 0.1%) to facilitate ionization.

  • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

3. MS/MS Detection:

  • Ionization: Electrospray Ionization (ESI) in either positive or negative ion mode, depending on which provides a better signal for this compound.

  • Scan Type: Multiple Reaction Monitoring (MRM) is used for quantification. This involves monitoring a specific precursor ion (the molecular ion of the analyte) and one or more of its characteristic product ions. The specific transitions should be optimized for the instrument being used.

Method Validation Workflow

The validation of an analytical method is crucial to ensure that it is suitable for its intended purpose.[4] The following diagram illustrates a general workflow for the validation of an analytical method for this compound quantification, in line with ICH guidelines.

Analytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation Protocol cluster_3 Validation Report A Define Analytical Requirements B Select Appropriate Technology (HPLC, LC-MS/MS) A->B C Optimize Method Parameters B->C D Define Validation Parameters (ICH Q2(R1)) C->D E Set Acceptance Criteria D->E F Specificity E->F G Linearity & Range E->G H Accuracy E->H I Precision (Repeatability & Intermediate) E->I J LOD & LOQ E->J K Robustness E->K L Compile & Analyze Data F->L G->L H->L I->L J->L K->L M Compare Against Acceptance Criteria L->M N Final Validation Report M->N

General workflow for analytical method validation.

References

A Comparative Guide to the Thermal Analysis of 2-Pyrimidinecarboxylic Acid and its Salts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the expected thermal behavior of 2-pyrimidinecarboxylic acid and its salts based on the analysis of structurally similar compounds. Due to a lack of direct experimental TGA/DSC data for this compound and its simple alkali or alkaline earth metal salts in publicly accessible literature, this guide utilizes data from analogous diazine carboxylic acids—specifically pyrazinecarboxylic acid and its derivatives—to infer and discuss the anticipated thermal decomposition pathways and stability.

Introduction to Thermal Analysis of Heterocyclic Carboxylic Acids

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential techniques in the solid-state characterization of active pharmaceutical ingredients (APIs) and their salts. TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability, dehydration, and decomposition. DSC measures the heat flow into or out of a sample as it is heated or cooled, identifying thermal events such as melting, crystallization, and decomposition, and quantifying the enthalpy changes associated with these processes.

For heterocyclic carboxylic acids like this compound, thermal analysis is crucial for determining their suitability for pharmaceutical development, as it provides insights into their stability during manufacturing and storage. The formation of salts is a common strategy to improve the physicochemical properties of APIs, and thermal analysis plays a key role in characterizing these salt forms.

Predicted Thermal Behavior of this compound

While specific TGA/DSC data for this compound is not available, its thermal decomposition is expected to follow a pattern similar to other aromatic carboxylic acids, involving decarboxylation at elevated temperatures. The melting point of this compound is reported to be in the range of 182-185 °C. Decomposition is likely to occur at or above this temperature.

Comparative Analysis with Analogous Compounds

To predict the thermal behavior of this compound and its salts, we can examine the known thermal properties of pyrazinecarboxylic acid and its derivatives. Pyrazine, like pyrimidine (B1678525), is a diazine, and its carboxylic acid derivatives are expected to exhibit similar thermal decomposition characteristics.

A study on pyrazinecarboxylic acid and its hydrazinium (B103819) salts revealed that pyrazinecarboxylic acid undergoes a single-step, complete decomposition with an endothermic peak at 229°C.[1] In contrast, pyrazine-2,3-dicarboxylic acid shows an initial exothermic decarboxylation followed by an endothermic decomposition of the resulting pyrazine.[1] This suggests that the thermal decomposition of this compound is likely to be a complex process.

The thermal stability of salts of these acids is influenced by the nature of the cation. Generally, the formation of a salt increases the thermal stability of the carboxylate compared to the free acid. For instance, the thermal decomposition of sodium pyrazine-2,3-dicarboxylate is expected to begin with decarboxylation at a temperature likely above 350°C, with the final solid residue in an inert atmosphere being sodium carbonate.[2]

Expected Thermal Decomposition Pathway

The thermal decomposition of this compound and its salts is anticipated to proceed through the following stages:

  • Dehydration: For hydrated salts, the first mass loss observed in TGA will correspond to the loss of water molecules, typically at temperatures below 150°C. This will be associated with an endothermic peak in the DSC curve.

  • Decarboxylation: Following dehydration (if applicable), the anhydrous salt will undergo decarboxylation, where the carboxylate group is eliminated as carbon dioxide. This is often the rate-determining step in the decomposition of the organic moiety.

  • Decomposition of the Pyrimidine Ring: At higher temperatures, the remaining pyrimidine ring will decompose, leading to the formation of various gaseous products.

  • Formation of Final Residue: For metal salts, the final residue will typically be the metal carbonate or oxide, depending on the decomposition temperature and the atmosphere.

dot graph "Anticipated_Thermal_Decomposition_of_a_Hydrated_Pyrimidine-2-carboxylate_Salt" { rankdir="LR"; node [shape=rectangle, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

A [label="Hydrated Salt\nM(C5H3N2O2)x·nH2O(s)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Anhydrous Salt\nM(C5H3N2O2)x(s)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Intermediate(s) + CO2(g)", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Final Residue\n(e.g., Metal Carbonate/Oxide)(s)", fillcolor="#F1F3F4", fontcolor="#202124"];

A -> B [label="Dehydration\n(-nH2O)", color="#EA4335"]; B -> C [label="Decarboxylation\n(-CO2)", color="#FBBC05"]; C -> D [label="Ring Decomposition\n(+ Gaseous Products)", color="#34A853"]; } caption: "Anticipated thermal decomposition pathway of a hydrated metal salt of this compound."

Quantitative Data from Analogous Compounds

The following tables summarize the available thermal analysis data for pyrazinecarboxylic acid and its salts. This data can be used as a reference to estimate the thermal properties of this compound and its corresponding salts.

Table 1: Thermal Decomposition Data for Pyrazinecarboxylic Acids

CompoundDecomposition Onset (°C)DSC Peak(s) (°C)Nature of DecompositionReference
Pyrazinecarboxylic Acid~220229 (endo)Single-step, complete[1]
Pyrazine-2,3-dicarboxylic AcidNot specifiedexo then endoMulti-step[1]

Table 2: Thermal Decomposition Data for Hydrazinium Salts of Pyrazinecarboxylic Acids

CompoundDecomposition Onset (°C)DSC Peak(s) (°C)Nature of DecompositionReference
Hydrazinium pyrazinecarboxylate155207, 315 (endo)Single-step after melting[1]
Hydrazinium hydrogenpyrazinedicarboxylate210221 (endo)Decomposition after melting[1]

Experimental Protocols

A general methodology for conducting TGA and DSC analysis of this compound and its salts is provided below.

Thermogravimetric Analysis (TGA)
  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into an appropriate TGA pan (e.g., alumina (B75360) or platinum).

  • Experimental Conditions:

    • Temperature Range: Typically from ambient temperature to 600-1000°C, depending on the expected decomposition temperature.

    • Heating Rate: A linear heating rate of 10°C/min is standard.

    • Atmosphere: A dynamic inert atmosphere (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min is used to prevent oxidative decomposition.

  • Data Analysis: Analyze the resulting TGA curve to determine the onset temperature of decomposition, the percentage mass loss at each step, and the final residue percentage.

Differential Scanning Calorimetry (DSC)
  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a DSC pan. The pan may be hermetically sealed or have a pinhole lid, depending on the nature of the experiment.

  • Experimental Conditions:

    • Temperature Range: A range that brackets the expected thermal events (e.g., ambient to 400°C).

    • Heating Rate: A linear heating rate of 10°C/min is common.

    • Atmosphere: A dynamic inert atmosphere (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Data Analysis: Analyze the DSC curve to identify the peak temperatures of endothermic and exothermic events. Integrate the peaks to determine the enthalpy changes (ΔH) associated with these transitions.

dot digraph "TGA_DSC_Experimental_Workflow" { graph [rankdir="TB", splines=ortho]; node [shape=rectangle, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

subgraph "cluster_prep" { label="Sample Preparation"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; A [label="Weigh Sample\n(2-10 mg)"]; B [label="Place in TGA/DSC Pan"]; }

subgraph "cluster_analysis" { label="Thermal Analysis"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; C [label="Load into TGA/DSC Instrument"]; D [label="Set Experimental Parameters\n(Temp. Range, Heating Rate, Atmosphere)"]; E [label="Run Analysis"]; }

subgraph "cluster_data" { label="Data Processing & Interpretation"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; F [label="Obtain TGA/DSC Curves"]; G [label="Identify Thermal Events\n(Dehydration, Decomposition, Melting)"]; H [label="Quantify Data\n(% Mass Loss, Peak Temps, ΔH)"]; I [label="Comparative Analysis"]; }

A -> B [color="#4285F4"]; B -> C [color="#4285F4"]; C -> D [color="#4285F4"]; D -> E [color="#4285F4"]; E -> F [color="#4285F4"]; F -> G [color="#4285F4"]; G -> H [color="#4285F4"]; H -> I [color="#4285F4"]; } caption: "Experimental workflow for TGA/DSC analysis."

Conclusion

References

Bioassay Validation for Novel 2-Pyrimidinecarboxylic Acid-Based Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The validation of novel therapeutic compounds is a cornerstone of preclinical drug development. This guide provides a comparative overview of essential bioassays for characterizing novel 2-pyrimidinecarboxylic acid-based compounds, which are of significant interest due to their potential as anti-inflammatory and anti-cancer agents. We present supporting experimental data, detailed protocols for key assays, and visual representations of cellular pathways and experimental workflows to facilitate a comprehensive understanding of the validation process.

Comparative Efficacy: In Vitro Cytotoxicity

A primary step in the validation of novel anti-cancer drug candidates is the assessment of their cytotoxic effects on various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter, representing the concentration of a compound that inhibits 50% of a biological process, such as cell proliferation. A lower IC50 value indicates higher potency.

The following table summarizes the in vitro cytotoxic activity of several pyrimidine (B1678525) derivatives against a panel of human cancer cell lines. While not exclusively 2-pyrimidinecarboxylic acids, these derivatives provide a valuable reference for the expected potency of this class of compounds.

Compound ClassCompoundCancer Cell LineIC50 (µM)Reference
Pyrrolo[2,3-d]pyrimidineCompound 10aPC3 (Prostate)0.19[1]
Pyrrolo[2,3-d]pyrimidineCompound 10bMCF-7 (Breast)1.66[1]
DihydropyrimidinoneCompound 4fMCF-7 (Breast)2.15
Pyrrolo[2,3-d]pyrimidineCompound 9eA549 (Lung)4.55[1]
Furo[2,3-d]pyrimidinoneCompound 18HCT-116 (Colorectal)4.2[2]
Furo[2,3-d]pyrimidinoneCompound 15PC3 (Prostate)8.8[2]
4-amino-thieno[2,3-d]pyrimidineCompound 2MCF-7 (Breast)0.013[3]

Target-Specific Activity: Enzyme Inhibition

Many therapeutic agents exert their effects by inhibiting specific enzymes involved in disease pathology. For compounds with potential anti-inflammatory activity, cyclooxygenase-2 (COX-2) and IκB kinase β (IKKβ) are key targets. The IC50 values in enzyme inhibition assays quantify the concentration of a compound required to reduce enzyme activity by half.

Target EnzymeCompoundIC50 (µM)Reference
COX-2Celecoxib0.45[4][5]
IKKβStaurosporine0.36[6]

Experimental Protocols

Detailed and reproducible experimental protocols are critical for the validation of novel compounds. Below are methodologies for key in vitro assays.

MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals.

Materials:

  • Cells to be tested

  • 96-well cell culture plates

  • Complete cell culture medium

  • Test compounds (this compound derivatives)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds. Add the desired concentrations of the compounds to the wells and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method to quantify cell death by measuring the release of lactate dehydrogenase from damaged cells.

Materials:

  • Cells and 96-well plates

  • Test compounds

  • LDH assay kit (containing substrate, cofactor, and dye)

  • Stop solution

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Supernatant Collection: After the treatment period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Add the supernatant to a new 96-well plate. Add the LDH assay reaction mixture to each well.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add the stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Determine the amount of LDH released and calculate the percentage of cytotoxicity.

IKKβ Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the IKKβ enzyme, a key regulator of the NF-κB signaling pathway.

Materials:

  • Recombinant IKKβ enzyme

  • IKKβ substrate (e.g., IκBα peptide)

  • ATP

  • Kinase assay buffer

  • Test compounds

  • ADP-Glo™ Kinase Assay Kit (or similar detection system)

  • Luminometer

Procedure:

  • Reaction Setup: In a 384-well plate, add 1 µL of the test inhibitor (or DMSO as a control), 2 µL of IKKβ enzyme, and 2 µL of the substrate/ATP mixture.

  • Incubation: Incubate the reaction at room temperature for 60 minutes.

  • ADP Detection: Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.

  • ATP Detection: Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.

  • Luminescence Measurement: Record the luminescence signal.

  • Data Analysis: Calculate the percent inhibition of IKKβ activity and determine the IC50 value.

Visualizing Cellular Mechanisms and Workflows

Diagrams created using Graphviz provide a clear visual representation of complex biological pathways and experimental procedures.

G NF-κB Signaling Pathway and Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor IKK_Complex IKK Complex (IKKα/IKKβ/IKKγ) Receptor->IKK_Complex IkB_P P-IκB IKK_Complex->IkB_P Phosphorylation IkB IκB IkB->IkB_P NFkB NF-κB (p50/p65) NFkB_n NF-κB (Active) NFkB->NFkB_n Translocation Proteasome Proteasome IkB_P->Proteasome Ubiquitination & Degradation IkB_NFkB IκB-NF-κB (Inactive) IkB_NFkB->IKK_Complex Compound 2-Pyrimidinecarboxylic Acid Derivative Compound->IKK_Complex Inhibition Gene_Expression Gene Expression (Inflammation, Proliferation) NFkB_n->Gene_Expression

Caption: NF-κB signaling pathway and point of inhibition.

G Experimental Workflow for Cytotoxicity Assessment Start Start Cell_Seeding Seed cells in 96-well plates Start->Cell_Seeding Incubation_1 Incubate overnight Cell_Seeding->Incubation_1 Compound_Addition Add serial dilutions of This compound derivatives Incubation_1->Compound_Addition Incubation_2 Incubate for 24-72 hours Compound_Addition->Incubation_2 Assay_Choice Select Assay Incubation_2->Assay_Choice MTT_Assay Add MTT reagent Incubate 4 hours Assay_Choice->MTT_Assay Viability LDH_Assay Collect supernatant Add LDH reagent Assay_Choice->LDH_Assay Cytotoxicity Solubilization Add solubilization solution MTT_Assay->Solubilization Stop_Reaction Add stop solution LDH_Assay->Stop_Reaction Read_Plate_MTT Measure absorbance at 570 nm Solubilization->Read_Plate_MTT Read_Plate_LDH Measure absorbance at 490 nm Stop_Reaction->Read_Plate_LDH Data_Analysis Calculate % Viability/ Cytotoxicity and IC50 Read_Plate_MTT->Data_Analysis Read_Plate_LDH->Data_Analysis

Caption: Workflow for in vitro cytotoxicity assessment.

G Logical Flow of Bioassay Validation Compound_Synthesis Synthesis of 2-Pyrimidinecarboxylic Acid Derivatives In_Vitro_Screening In Vitro Screening Compound_Synthesis->In_Vitro_Screening Cytotoxicity_Assays Cytotoxicity Assays (MTT, LDH) In_Vitro_Screening->Cytotoxicity_Assays Target_Based_Assays Target-Based Assays (e.g., IKKβ, COX-2) In_Vitro_Screening->Target_Based_Assays Data_Analysis Data Analysis (IC50 Determination) Cytotoxicity_Assays->Data_Analysis Target_Based_Assays->Data_Analysis Lead_Identification Lead Compound Identification Data_Analysis->Lead_Identification In_Vivo_Studies In Vivo Efficacy and Toxicity Studies Lead_Identification->In_Vivo_Studies

Caption: Logical progression of bioassay validation.

References

Safety Operating Guide

Proper Disposal of 2-Pyrimidinecarboxylic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat 2-pyrimidinecarboxylic acid as a hazardous chemical waste. All disposal procedures must comply with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

This guide provides detailed procedures for the safe handling and disposal of this compound, tailored for researchers, scientists, and professionals in drug development. The following protocols are designed to ensure safety and environmental compliance.

Immediate Safety and Handling for Disposal

Before initiating any disposal protocol, it is imperative to wear appropriate personal protective equipment (PPE). Based on the hazardous nature of this compound, which includes causing skin and eye irritation and potential respiratory irritation, the following PPE is mandatory.[1]

PPE CategorySpecificationRationale
Eye Protection Tight-sealing safety goggles or a face shield where splashing is a risk.Protects against splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).Prevents skin contact.
Body Protection A laboratory coat or other protective clothing.Minimizes the risk of skin exposure.
Respiratory Use in a well-ventilated area. A NIOSH/MSHA-approved respirator may be necessary if dust/aerosols are generated.Reduces the risk of inhalation.[2]

Step-by-Step Disposal Procedures

The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service.[1] However, for research laboratories that generate small quantities, on-site chemical degradation may be a viable option, provided it is permitted by your institution's EHS department and complies with all regulations.

Method 1: Licensed Professional Waste Disposal (Recommended)
  • Waste Segregation:

    • Treat all this compound waste, including contaminated materials (e.g., gloves, wipes, silica (B1680970) gel), as hazardous waste.

    • Segregate this waste into a designated container for non-halogenated organic solids. Do not mix with other waste streams unless explicitly permitted by your EHS department.

  • Container Management:

    • Use a designated, compatible, and properly sealed hazardous waste container. Plastic containers are often preferred to minimize the risk of breakage.

    • The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.

    • Keep the container closed except when adding waste.

  • Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area.

    • This area should be at or near the point of generation and under the control of the laboratory personnel.

    • Ensure secondary containment is used to capture any potential leaks.

  • Disposal Request:

    • Once the container is full or ready for disposal, contact your institution's EHS department to arrange for a pickup.

Method 2: On-Site Chemical Degradation via Fenton Oxidation (Advanced Users Only)

For laboratories with the appropriate engineering controls (i.e., a certified chemical fume hood) and trained personnel, oxidative degradation using a Fenton process can be employed to break down the pyrimidine (B1678525) ring structure. This method is based on a study of acetyl-pyrimidine wastewater treatment.[3][4] This procedure should only be performed after a thorough risk assessment and with the approval of your institution's EHS department.

Experimental Protocol: Fenton Oxidation of this compound Waste

This protocol is designed for the treatment of a small quantity of this compound waste.

Materials:

  • This compound waste (solid or aqueous solution)

  • Deionized water

  • Sulfuric acid (H₂SO₄), 1 M solution

  • Iron(II) sulfate (B86663) heptahydrate (FeSO₄·7H₂O)

  • Hydrogen peroxide (H₂O₂), 30% solution

  • Sodium hydroxide (B78521) (NaOH), 1 M and 5 M solutions

  • pH meter or pH paper

  • Stir plate and stir bar

  • Beaker or flask of appropriate size

  • Ice bath

Procedure:

  • Preparation (in a chemical fume hood):

    • If the waste is solid, dissolve a known quantity in deionized water to create a dilute aqueous solution (e.g., < 1 g/L).

    • Place the beaker/flask containing the aqueous waste solution in an ice bath on a stir plate and begin stirring.

  • pH Adjustment:

    • Slowly add 1 M sulfuric acid to the solution to adjust the pH to approximately 3.5.[3][4] This is the optimal pH for the Fenton reaction. Monitor the pH carefully.

  • Addition of Iron Catalyst:

    • For every liter of solution, add approximately 11.12 g of iron(II) sulfate heptahydrate (to achieve a concentration of 40 mmol/L).[3][4] Allow it to dissolve completely.

  • Initiation of Oxidation:

    • Slowly and carefully, add 34 mL of 30% hydrogen peroxide for every liter of solution (to achieve a concentration of 300 mmol/L).[3][4] CAUTION: This reaction is exothermic and may generate gas. Add the hydrogen peroxide in small portions to control the reaction rate and temperature.

  • Reaction:

    • Allow the reaction to proceed with continuous stirring for at least 2 hours at room temperature (approximately 25°C).[3][4]

  • Quenching and Neutralization:

    • After the 2-hour reaction time, quench any remaining hydrogen peroxide by slowly adding a small amount of sodium bisulfite or sodium sulfite (B76179) until bubbling ceases.

    • Neutralize the solution by slowly adding 1 M or 5 M sodium hydroxide until the pH is between 6.0 and 8.0. This will precipitate iron as iron(III) hydroxide.

  • Final Disposal:

    • Allow the precipitate to settle.

    • The treated solution should be tested for residual hazardous components as required by your EHS department before being disposed of down the drain with copious amounts of water.

    • The iron hydroxide precipitate should be collected, filtered, and disposed of as solid waste according to institutional guidelines.

Quantitative Data Summary for Fenton Oxidation

ParameterValueCitation
Operating Temperature 25°C[3][4]
Optimal pH 3.5[3][4]
Hydrogen Peroxide (H₂O₂) Concentration 300 mmol/L[3][4]
Iron(II) (Fe²⁺) Concentration 40 mmol/L[3][4]
Reaction Time 2 hours[3][4]

Disposal of Empty Containers

An empty container that held this compound must be triple-rinsed with a suitable solvent (e.g., water or ethanol) capable of removing the chemical residue.[2] The rinsate must be collected and disposed of as hazardous waste.[2] After triple-rinsing, air-drying, and with all labels defaced, the container may be disposed of as regular trash, though institutional policies may vary.[2]

Logical Flow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Have 2-Pyrimidinecarboxylic Acid Waste consult_ehs Consult Institutional EHS Guidelines start->consult_ehs is_on_site_allowed Is On-Site Chemical Degradation Permitted? consult_ehs->is_on_site_allowed licensed_disposal Segregate, Label, and Store for Licensed Disposal Service is_on_site_allowed->licensed_disposal No fenton_oxidation Perform Fenton Oxidation (See Protocol) is_on_site_allowed->fenton_oxidation Yes ehs_pickup Arrange for EHS Pickup licensed_disposal->ehs_pickup end End: Waste Disposed ehs_pickup->end neutralize_dispose Neutralize and Dispose of Treated Waste per Protocol fenton_oxidation->neutralize_dispose neutralize_dispose->end

Caption: Decision workflow for the disposal of this compound.

References

Safeguarding Your Research: A Guide to Handling 2-Pyrimidinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of 2-Pyrimidinecarboxylic acid, tailored for researchers, scientists, and professionals in drug development. Adherence to these guidelines is essential for ensuring a safe laboratory environment and regulatory compliance.

I. Hazard Assessment and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and respiratory irritation.[1] Therefore, stringent adherence to PPE protocols is mandatory.

A. Engineering Controls: All work with this compound in solid form should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[2]

B. Personal Protective Equipment (PPE): A comprehensive PPE strategy is the frontline defense against exposure. The following table outlines the minimum required PPE for handling this compound.

Protection Type Specific Recommendations Rationale
Hand Protection Nitrile or Neoprene gloves are recommended for handling this compound. While specific permeation data for this compound is not readily available, these materials generally offer good resistance to a range of organic acids.[3][4][5] Butyl rubber gloves are a viable alternative, offering broad protection against many corrosive chemicals.[3] It is crucial to inspect gloves for any signs of degradation or perforation before and during use. For prolonged or high-exposure tasks, consider double-gloving.Protects against direct skin contact, which can cause irritation.
Eye and Face Protection Chemical safety goggles are mandatory. In situations with a higher risk of splashes or dust generation, a full-face shield used in conjunction with safety goggles is required.Protects the eyes from serious irritation or damage from airborne particles or splashes.[1]
Respiratory Protection For routine handling of small quantities within a fume hood, respiratory protection may not be necessary. However, if there is a potential for dust generation or if working outside of a fume hood, a NIOSH-approved particulate respirator (e.g., N95) is required.[2]Prevents respiratory tract irritation from inhalation of dust.[1]
Protective Clothing A standard laboratory coat must be worn at all times. For tasks with a significant risk of spillage, a chemically resistant apron over the lab coat is recommended.Protects skin and personal clothing from contamination.

II. Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound is critical to minimize risks. The following workflow outlines the essential steps from preparation to cleanup.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fumehood Verify Fume Hood Functionality prep_ppe->prep_fumehood prep_materials Gather All Necessary Equipment prep_fumehood->prep_materials prep_sds Review Safety Data Sheet prep_materials->prep_sds handling_weigh Weigh Solid in Fume Hood prep_sds->handling_weigh handling_transfer Carefully Transfer to Reaction Vessel handling_weigh->handling_transfer handling_dissolve Dissolve in Appropriate Solvent handling_transfer->handling_dissolve cleanup_decontaminate Decontaminate Work Area handling_dissolve->cleanup_decontaminate cleanup_waste Segregate and Label Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Transfer Waste to Designated Area cleanup_waste->cleanup_dispose cleanup_ppe Doff and Dispose of PPE Correctly cleanup_dispose->cleanup_ppe

Caption: Workflow for the safe handling of this compound.

III. Disposal Plan: Managing this compound Waste

Proper waste management is a critical component of laboratory safety and environmental responsibility. All waste containing this compound must be treated as hazardous waste.

A. Waste Segregation:

  • Solid Waste: Collect all solid waste, including contaminated consumables (e.g., weigh boats, pipette tips, gloves), in a designated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been verified.[6]

  • Sharps: Any contaminated sharps must be disposed of in a designated sharps container.

B. Container Labeling: All waste containers must be labeled with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The approximate concentration and quantity

  • The date of accumulation[6]

  • The name of the principal investigator or research group

C. Incompatible Materials: this compound is incompatible with strong oxidizing agents.[2] Avoid mixing with these substances in waste containers to prevent potentially hazardous reactions. A safety data sheet for a similar compound, 5-pyrimidinecarboxylic acid, also lists strong bases and amines as incompatible.[7]

D. Final Disposal: All hazardous waste must be disposed of through a licensed and approved waste disposal company. Follow your institution's specific procedures for hazardous waste pickup and disposal. Do not dispose of this compound down the drain or in regular trash.[2]

By implementing these comprehensive safety and handling protocols, you can significantly mitigate the risks associated with the use of this compound in your research and development activities. Always prioritize safety and consult your institution's environmental health and safety department for any specific questions or concerns.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Pyrimidinecarboxylic acid
Reactant of Route 2
2-Pyrimidinecarboxylic acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。